3-Chlorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCKFMVBAOIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178634 | |
| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2392-68-9 | |
| Record name | 3-Chlorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2392-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophenylisothiocyanate | |
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| Record name | Isothiocyanic acid, 3-chlorophenyl ester | |
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| Record name | 3-Chlorophenyl isothiocyanate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chlorophenyl Isothiocyanate
This technical guide provides detailed protocols for the synthesis of 3-chlorophenyl isothiocyanate, a valuable reagent in the development of pharmaceuticals and other bioactive molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two primary and reliable methods for its preparation, starting from 3-chloroaniline (B41212).
Chemical Properties and Data
Quantitative data for the starting material and the final product are summarized in the table below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | Liquid | 230.5 | 1.216 | 1.594 |
| Thiophosgene (B130339) | CSCl₂ | 114.98 | Reddish Liquid | 73.5 | 1.50 | 1.544 |
| Carbon Disulfide | CS₂ | 76.13 | Liquid | 46.3 | 1.263 | 1.628 |
| This compound | C₇H₄ClNS | 169.63 | Liquid | 249-250 | 1.292 | 1.6585 |
Synthesis Protocols
Two well-established methods for the synthesis of this compound are presented below. The first method utilizes the highly reactive but toxic thiophosgene, known for its high yields. The second method employs carbon disulfide, which is a safer alternative.
Method 1: Synthesis from 3-Chloroaniline and Thiophosgene
This classic method is adapted from a procedure for the synthesis of p-chlorophenyl isothiocyanate and is generally applicable to halogen-substituted anilines, offering high yields.[1]
Experimental Protocol
Caution: Thiophosgene is highly toxic and corrosive. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[1]
-
Reaction Setup: In a 5-liter vessel equipped with a powerful mechanical stirrer, add 3.5 liters of water and 249 g (165 mL, 2.16 moles) of thiophosgene.[1]
-
Addition of Amine: While stirring the mixture vigorously, slowly add 255 g (2 moles) of 3-chloroaniline over approximately 30 minutes.[1]
-
Reaction: Continue stirring for an additional 30 minutes. The product will form as a dark brown oil.[1]
-
Work-up: Separate the dark brown oil and wash it with 50 mL of 10% hydrochloric acid.[1]
-
Purification: Place the washed oil in a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the mixture. The isothiocyanate will distill with the water as an oil. The purification by steam distillation may take around four hours.[1]
-
Isolation: The distilled this compound is then isolated. The expected yield is in the range of 72-81%.[1]
Reaction Workflow
Caption: Workflow for the synthesis of this compound using Thiophosgene.
Method 2: Synthesis from 3-Chloroaniline and Carbon Disulfide
This method provides a safer alternative to the use of thiophosgene and proceeds via the formation of a dithiocarbamate (B8719985) salt intermediate. The protocol is adapted from the synthesis of p-chlorophenyl isothiocyanate.[2]
Experimental Protocol
Caution: Carbon disulfide is highly flammable and toxic. This procedure should be conducted in a well-ventilated fume hood.
-
Formation of Dithiocarbamate Salt:
-
In a 250-mL round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place 38.3 g (0.30 mole) of 3-chloroaniline, 41 mL (0.6 mole) of concentrated aqueous ammonia, and 21 mL (0.35 mole) of carbon disulfide.[2]
-
Stir the mixture vigorously and heat to 30°C to initiate the reaction. Maintain the temperature at 30-35°C, using external cooling as needed.[2]
-
A heavy yellow precipitate of ammonium (B1175870) 3-chlorophenyldithiocarbamate will form. Add 15 mL of water and continue stirring for 1 hour.[2]
-
Filter the mixture with suction and wash the residue with two 30-mL portions of a 3% aqueous solution of ammonium chloride and two 15-mL portions of 96% ethanol.[2]
-
-
Decomposition to Isothiocyanate:
-
Immediately transfer the ammonium 3-chlorophenyldithiocarbamate to a 1-L beaker with a mechanical stirrer. Add 250 mL of water and raise the temperature to 30°C.[2]
-
Prepare a solution of 28.4 g (0.30 mole) of chloroacetic acid in 30 mL of water and neutralize it with a solution of 18.6 g (0.15 mole) of Na₂CO₃·H₂O in 70 mL of water. Add this neutralized solution to the dithiocarbamate suspension over 10 minutes with stirring.[2]
-
Add another 250 mL of water to facilitate stirring and continue to stir for 1 hour at about 30°C.[2]
-
Cool the suspension to room temperature. Add a solution of 20.5 g (0.15 mole) of zinc chloride in 75 mL of water dropwise over 45 minutes, while maintaining the pH at 7 by the simultaneous dropwise addition of a 4N aqueous solution of sodium hydroxide.[2]
-
Stir the mixture for 1 hour and then filter with suction. Dry the solid product under reduced pressure.[2]
-
-
Purification:
Reaction Workflow
Caption: Workflow for the synthesis of this compound using Carbon Disulfide.
Summary of Synthesis Methods
The choice of synthetic route will depend on the available facilities, safety considerations, and desired yield.
| Method | Starting Materials | Key Reagents | Yield | Advantages | Disadvantages |
| 1. Thiophosgene | 3-Chloroaniline | Thiophosgene | 72-81%[1] | High yield, straightforward procedure. | Use of highly toxic and corrosive thiophosgene.[1] |
| 2. Carbon Disulfide | 3-Chloroaniline | Carbon Disulfide, Ammonia, Chloroacetic Acid, Zinc Chloride | ~65-68%[2] | Avoids the use of thiophosgene, uses readily available reagents.[2] | Multi-step procedure, potentially lower yield. |
This guide provides a comprehensive overview of the synthesis of this compound. Researchers should conduct a thorough risk assessment before undertaking any of these procedures.
References
An In-depth Technical Guide to the Chemical Properties of 3-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenyl isothiocyanate, with the chemical formula C₇H₄ClNS, is an aromatic isothiocyanate compound.[1] The isothiocyanate functional group (-N=C=S) is highly reactive and is responsible for the diverse chemical and biological activities of this class of compounds. Isothiocyanates are notably found in cruciferous vegetables as breakdown products of glucosinolates and are recognized for their potential in cancer chemoprevention.[2][3] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and biological significance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[4][5][6] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [1][4][5][7] |
| Molecular Weight | 169.63 g/mol | [1][7] |
| CAS Number | 2392-68-9 | [1][4][5][7] |
| Appearance | Clear, colorless to yellow liquid | [5][6] |
| Boiling Point | 249-250 °C at 760 mmHg (lit.) | [5] |
| Density | 1.292 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.6585 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility (log10ws) | -3.07 (mol/L) | [7] |
| Octanol/Water Partition Coefficient (logP) | 3.074 | [7] |
| IUPAC Name | 1-chloro-3-isothiocyanatobenzene | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes key spectral information available for this compound.
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR | Spectra available from Sigma-Aldrich Co. LLC. | [1] |
| ¹³C NMR | Spectra available from Sigma-Aldrich Co. LLC. | [1][8][9] |
| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 169 and 171, with the second highest at 111. | [1] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available. | [1] |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This group readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its biological activity, where it can interact with sulfhydryl groups of proteins, such as cysteine residues.[3]
Isothiocyanates, in general, are known to be moisture and heat sensitive.[10][11] For this compound, it is recommended to store it under an inert atmosphere and refrigerated.[11] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[11][12]
Experimental Protocols
General Synthesis of Aromatic Isothiocyanates
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of aromatic isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide.[13] A detailed procedure for a closely related isomer, p-chlorophenyl isothiocyanate, provides a representative experimental workflow.[14][15]
Representative Synthesis of p-Chlorophenyl Isothiocyanate
Caution: p-Chlorophenyl isothiocyanate can cause severe dermatitis. This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves.[14]
-
Formation of Ammonium (B1175870) p-Chlorophenyldithiocarbamate:
-
In a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine p-chloroaniline (0.30 mole), concentrated aqueous ammonia (B1221849) (0.6 mole), and carbon disulfide (0.35 mole).[14][15]
-
Stir the mixture vigorously and heat to 30-35°C to initiate the reaction, using external cooling to maintain this temperature.[14][15]
-
A heavy yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form.[14][15]
-
Continue stirring for one hour after adding 15 ml of water.[14][15]
-
Filter the mixture and wash the residue with an aqueous solution of ammonium chloride and then with ethanol.[14][15]
-
-
Conversion to Isothiocyanate:
-
The ammonium p-chlorophenyldithiocarbamate is transferred to a beaker with water and heated to 30°C.[14][15]
-
A neutralized solution of chloroacetic acid is added to the stirred suspension.[14][15]
-
After stirring for one hour, the mixture is cooled, and a solution of zinc chloride is added dropwise while maintaining a pH of 7 with sodium hydroxide.[14][15]
-
The resulting solid is filtered, dried, and then extracted with petroleum ether.[14][15]
-
Evaporation of the solvent yields the p-chlorophenyl isothiocyanate.[14][15]
-
The following diagram illustrates a generalized workflow for the synthesis of isothiocyanates from primary amines.
Biological Activity and Signaling Pathways
Isothiocyanates are well-documented for their cancer chemopreventive properties.[2][16] Their mechanisms of action are multifaceted and include the induction of phase II detoxification enzymes, modulation of inflammatory pathways, induction of apoptosis, and cell cycle arrest.[2][17][18][19]
A key signaling pathway modulated by isothiocyanates is the Nrf2-Keap1 pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Isothiocyanates can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[2][3] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those for antioxidant and phase II biotransformation enzymes.[2]
The diagram below illustrates the activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.
Safety and Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, are essential when handling this compound.[11]
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity | H335: May cause respiratory irritation |
This compound is a reactive aromatic compound with significant potential for application in chemical synthesis and drug development. Its well-defined chemical and physical properties, combined with the known biological activities of the isothiocyanate class, make it a valuable molecule for further investigation. A thorough understanding of its reactivity, handling requirements, and biological mechanisms of action is critical for researchers and scientists working with this compound. The information presented in this guide serves as a comprehensive resource to support such endeavors.
References
- 1. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-CHLOROPHENYLISOTHIOCYANATE | CAS 2392-68-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemeo.com [chemeo.com]
- 8. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Preparation of p-Chlorophenyl isothiocyanate - Chempedia - LookChem [lookchem.com]
- 16. cambridge.org [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. redalyc.org [redalyc.org]
- 19. Mechanism of action of isothiocyanates. A review [scielo.org.co]
Technical Guide: 3-Chlorophenyl Isothiocyanate (CAS 2392-68-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chlorophenyl isothiocyanate, identified by CAS number 2392-68-9, is an aromatic isothiocyanate compound. Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. While many isothiocyanates of natural origin, particularly from cruciferous vegetables, are subjects of interest in cancer research for their potential chemopreventive properties, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, known applications in chemical synthesis, and a general context of the biological activities associated with the broader isothiocyanate class.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for this compound is presented below. This information is crucial for its safe handling, storage, and application in a laboratory setting.
Table 1: Physicochemical Properties of CAS 2392-68-9
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [1][2][3] |
| Molecular Weight | 169.63 g/mol | [2][4][5] |
| Appearance | Clear, colorless to yellow liquid | [1][6][7] |
| Boiling Point | 249-250 °C | [4][8] |
| Density | 1.292 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.6585 (lit.) | |
| Solubility in Water | 33.93 mg/L at 25 °C | [6][9] |
| Solubility in Organic Solvents | Soluble in ether and dichloromethane | [9] |
| Flash Point | >110 °C | [6][9][10] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Table 2: Toxicological Information for CAS 2392-68-9
| Hazard Information | Details | Source(s) |
| Primary Hazards | Corrosive, Irritant | [2] |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |
| Signal Word | Warning | [10] |
| Hazard Class | 6.1 | [1] |
| Packing Group | II | [1] |
Applications in Chemical Synthesis
The primary application of this compound is as a building block in organic synthesis. Its isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the construction of a variety of molecular scaffolds.
Published examples of its use include the synthesis of:
-
2-[(3-chlorophenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][1]thiadiazolo[3,2-i]pyrimidin-5-one : This complex heterocyclic compound was synthesized using this compound as a key reagent.[6]
-
(S)-N-[3-{N-(3-chlorophenyl)-4-(3-fluorophenyl)piperazine]-1-carbothioamido}-2-oxooxazolidin-5-yl)methyl]acetamide : This molecule, incorporating a thiourea (B124793) linkage derived from this compound, has been synthesized and evaluated for potential antibacterial activity.
The following diagram illustrates a generalized synthetic workflow where this compound is used to introduce a substituted thiourea moiety, a common step in the synthesis of biologically active molecules.
Broader Context: Biological Activity of Isothiocyanates
While this compound itself is primarily a synthetic intermediate, the broader class of isothiocyanates has been the subject of extensive research in drug development, particularly in oncology. It is important to note that the following information provides general context and may not be directly applicable to CAS 2392-68-9.
Isothiocyanates, such as sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress, have been shown to exhibit anticancer properties through various mechanisms:
-
Induction of Apoptosis: Many isothiocyanates can trigger programmed cell death in cancer cells.[2][6][11] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[6][11]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[2]
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with multiple signaling pathways that are crucial for cancer cell survival and proliferation, such as the MAPK signaling pathway.[3]
-
Inhibition of Carcinogen-Activating Enzymes: Some isothiocyanates can inhibit phase I enzymes, which are involved in the metabolic activation of pro-carcinogens.[6]
-
Induction of Phase II Detoxifying Enzymes: They can also induce phase II enzymes, which play a role in the detoxification and elimination of carcinogens.[6]
The following diagram illustrates a simplified overview of some general signaling pathways affected by certain isothiocyanates in cancer cells.
Conclusion
This compound (CAS 2392-68-9) is a valuable reagent in organic synthesis, enabling the creation of diverse and complex molecules, some of which are investigated for potential therapeutic applications. While the compound itself is not a subject of extensive biological research, it serves as a key building block for derivatives that may possess biological activity, a concept rooted in the known anticancer properties of the broader isothiocyanate class. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its primary utility as a synthetic intermediate. Further research into the biological activities of the derivatives of this compound may yield novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. cambridge.org [cambridge.org]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dexamethasone Sodium Phosphate | C22H28FNa2O8P | CID 16961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of action of isothiocyanates. A review [scielo.org.co]
The Reaction of 3-Chlorophenyl Isothiocyanate with Primary Amines: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, reaction mechanism, and biological significance of N-(3-chlorophenyl)-N'-substituted thioureas, pivotal scaffolds in modern medicinal chemistry.
This technical guide provides a detailed overview of the reaction between 3-chlorophenyl isothiocyanate and primary amines, a cornerstone transformation for the synthesis of a diverse array of thiourea (B124793) derivatives. This class of compounds has garnered significant attention in the field of drug discovery due to their wide-ranging biological activities, including potent enzyme inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the exploration and exploitation of these valuable molecules.
Core Reaction: Synthesis of N,N'-Disubstituted Thioureas
The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient method for generating molecular diversity. The resulting N-(3-chlorophenyl)-N'-substituted thioureas serve as versatile intermediates for the synthesis of various heterocyclic compounds or as bioactive molecules in their own right.
Reaction Mechanism
The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.
Quantitative Data Summary
The reaction of this compound with various primary amines consistently produces good to excellent yields of the corresponding thiourea derivatives. The tables below summarize representative quantitative data from the literature, including reaction yields and biological activity data (IC50 values) for enzyme inhibition.
Table 1: Synthesis Yields of N-(3-chlorophenyl)-N'-substituted Thioureas
| Primary Amine (R-NH2) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Cyclohexylamine | Ethanol (B145695) | Reflux, 4h | 85 | [1] |
| Aniline | Ethanol | Reflux, 6h | 92 | [2] |
| 4-Methylaniline | Ethanol | Reflux, 5h | 90 | [2] |
| 2-Aminopyridine | Benzene | Reflux, 8h | 78 | [3] |
| Benzylamine | Dichloromethane | Room Temp, 12h | 95 | [3] |
Table 2: Enzyme Inhibition Data for 3-Chlorophenylthiourea Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [4] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [4] |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 0.04 | [5] |
| N-(3-chlorobenzoyl)-N'-phenylthiourea | Urease | 0.43 | [6] |
| Urea (B33335) and thiourea derivatives of tryptamine (B22526) with 3-chloroaniline | Urease | 13.7 - 24.2 | [7] |
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis and characterization of N-(3-chlorophenyl)-N'-substituted thioureas.
General Procedure for the Synthesis of Thiourea Derivatives
Materials:
-
This compound
-
Appropriate primary amine
-
Anhydrous ethanol (or other suitable solvent such as acetone (B3395972) or dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stirring hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate (B1210297)/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
To this stirred solution, add the primary amine (1.0-1.1 equivalents) either neat or as a solution in anhydrous ethanol.
-
The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 2-8 hours, as indicated by the disappearance of the starting materials), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure N-(3-chlorophenyl)-N'-substituted thiourea.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H and C=S stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structure and reactivity of 3-chlorophenyl isothiocyanate
An In-depth Technical Guide to 3-Chlorophenyl Isothiocyanate: Structure, Reactivity, and Applications
Abstract
This compound is a vital reagent and building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique reactivity, stemming from the electrophilic isothiocyanate functional group, allows for the straightforward synthesis of a diverse range of sulfur and nitrogen-containing compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic signature, reactivity, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and its conversion to thiourea (B124793) derivatives are presented, alongside key safety and handling information. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize isothiocyanates in their work.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-chloro-3-isothiocyanatobenzene, is an aromatic organosulfur compound.[1] Its identity is defined by the CAS number 2392-68-9.[2] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom at the meta position and an isothiocyanate (-N=C=S) group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 2392-68-9 | [1][2][3] |
| Molecular Formula | C₇H₄ClNS | [1][2][3] |
| Molecular Weight | 169.63 g/mol | [2][3][4] |
| Linear Formula | ClC₆H₄NCS | [2] |
| InChI Key | WGXCKFMVBAOIFH-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N=C=S | [1] |
| Synonyms | m-Chlorophenyl isothiocyanate, 1-Chloro-3-isothiocyanatobenzene | [1][5] |
The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions. It is a clear yellow liquid at room temperature with a high boiling point.[1][2] It is sensitive to moisture and should be stored accordingly.[1][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless to yellow liquid | [2][7] |
| Boiling Point | 249-250 °C (at 760 mmHg) | [1][2] |
| Density | 1.292 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.6585 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Water Solubility | 33.93 mg/L at 25 °C | [1] |
| LogP (Octanol/Water) | 3.074 | [1][8] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key distinguishing feature in its infrared (IR) spectrum is the strong, characteristic absorption band of the isothiocyanate group.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| Infrared (IR) | Strong, sharp absorption band for the -N=C=S group around 2097 cm⁻¹ (neat). | [9] |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.10-7.30 ppm). | [9] |
| ¹³C NMR | Spectra available for confirmation of the carbon skeleton. | [10][11] |
| Mass Spec. (GC-EIMS) | Molecular ion [M⁺] at m/z 169 (100%) and isotopic peak [M+2]⁺ at m/z 171 (34%) due to ³⁷Cl. | [9] |
Structure and Reactivity
The reactivity of this compound is dominated by the heteroallene isothiocyanate functional group (-N=C=S). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles.[12]
The most common reaction involves nucleophilic addition of primary or secondary amines to form substituted thioureas.[13] This reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and drug discovery. Other nucleophiles, such as alcohols and thiols, can also react, though often under different conditions.
Caption: Nucleophilic attack on the isothiocyanate carbon.
Synthesis of this compound
Aryl isothiocyanates are commonly synthesized from the corresponding primary anilines. Several methods exist, including the use of toxic reagents like thiophosgene.[14] A more modern and safer one-pot procedure involves the in-situ generation of a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, followed by desulfurization.[9][15]
Experimental Protocol: One-Pot Synthesis
This protocol is a general method adapted from the literature for the synthesis of aryl isothiocyanates from primary amines under aqueous conditions.[9]
-
Dithiocarbamate Formation : To a stirred mixture of 3-chloroaniline (B41212) (20 mmol) and potassium carbonate (K₂CO₃, 40 mmol) in water (70 mL), carbon disulfide (CS₂, 24 mmol) is added dropwise at room temperature over 2.5 hours. The mixture is stirred for an additional 2 hours.
-
Desulfurization : The reaction mixture is cooled to 0 °C. A solution of cyanuric chloride (TCT, 10 mmol) in dichloromethane (B109758) (CH₂Cl₂, 45 mL) is added dropwise over 4 hours.
-
Workup : After stirring for another hour, the reaction is basified to pH >11 with 6 N NaOH. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 98 2392-68-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. chemeo.com [chemeo.com]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemrxiv.org [chemrxiv.org]
3-Chlorophenyl Isothiocyanate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
3-Chlorophenyl isothiocyanate (3-CPITC) is an aromatic isothiocyanate compound characterized by a phenyl ring substituted with a chlorine atom and an isothiocyanate (-N=C=S) functional group. This compound and its analogues are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities. Isothiocyanates are known to be electrophilic and can react with various nucleophiles, a property that underlies their biological effects. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering critical data and methodologies for researchers working with this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | --INVALID-LINK-- |
| Molecular Weight | 169.63 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.292 g/mL at 25 °C | [1] |
| Boiling Point | 249-250 °C | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.6585 | [1] |
| LogP (Octanol/Water) | 3.074 (Predicted) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The solubility of this compound is influenced by its aromatic nature and the presence of the moderately polar isothiocyanate group.
Aqueous Solubility
The water solubility of this compound is predicted to be low, a common characteristic of aromatic isothiocyanates. A predicted Log10 of water solubility (log10ws) of -3.07 is available, which translates to an approximate water solubility.[2]
| Parameter | Value | Method |
| Log10(Water Solubility in mol/L) | -3.07 | Crippen Method (Predicted)[2] |
| Approximate Water Solubility (mg/L) | 144.5 | Calculated |
Solubility in Organic Solvents
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, good for dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent, similar to DMSO. |
| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | Soluble | Polar protic solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | High | Non-polar solvent, effective for aromatic compounds. |
| Chloroform | High | Non-polar solvent. |
| Acetone | High | Polar aprotic solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A reliable method for experimentally determining the solubility of this compound in various solvents is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
For a clear supernatant, centrifuge the vial at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration, taking into account the dilution factor.
-
A logical workflow for this experimental protocol is depicted in the following diagram:
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. Isothiocyanates are known to be reactive compounds, and their stability can be influenced by factors such as temperature, pH, light, and the presence of nucleophiles.
General Stability Considerations
-
Hydrolysis: Aryl isothiocyanates can undergo hydrolysis, particularly in aqueous environments and at non-neutral pH. The primary hydrolysis product is the corresponding amine, in this case, 3-chloroaniline, with the release of thiocarbonyl species. This reaction is generally slow in neutral water but can be catalyzed by acids or bases.
-
Reaction with Nucleophiles: The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles. Therefore, this compound should be stored away from strong nucleophiles such as primary and secondary amines, thiols, and strong bases.
-
Thermal Stability: While possessing a relatively high boiling point, prolonged exposure to high temperatures can lead to degradation.
-
Light Sensitivity: As with many aromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in amber vials or protected from light.
Predicted Degradation Pathways
The primary degradation pathway for this compound in the presence of water is hydrolysis to 3-chloroaniline. In the presence of other nucleophiles, such as amines or thiols, it will readily form the corresponding thiourea (B124793) or dithiocarbamate (B8719985) adducts.
References
An In-depth Technical Guide to 3-Chlorophenyl Isothiocyanate: Commercial Sources, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chlorophenyl isothiocyanate, a key reagent in organic synthesis and drug discovery. It details commercially available sources, typical purity levels, and provides in-depth experimental protocols for its synthesis and purification. This document is intended to serve as a practical resource for researchers utilizing this compound in their work.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 96% to 98%, with the most common grade being 98%. It is important for researchers to consider the stated purity and the supplier's analytical specifications when sourcing this reagent for sensitive applications.
Below is a summary of representative commercial sources and their stated purities. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.
| Supplier | Stated Purity |
| Sigma-Aldrich | 98%[1] |
| SynQuest Laboratories | 98% |
| Thermo Scientific Chemicals | >96.0% (GC) |
| Santa Cruz Biotechnology | ≥96%[2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary routes starting from 3-chloroaniline (B41212): the thiophosgene (B130339) method and the dithiocarbamate (B8719985) decomposition method. While the thiophosgene method is direct and often high-yielding, it involves the use of highly toxic and hazardous thiophosgene. The dithiocarbamate route offers a safer, albeit multi-step, alternative.
Method 1: Reaction with Thiophosgene
This method is adapted from a general procedure for the synthesis of aryl isothiocyanates and a specific protocol for the closely related p-chlorophenyl isothiocyanate.[3][4] It involves the direct reaction of 3-chloroaniline with thiophosgene.
Reaction Scheme:
Figure 1: Synthesis of this compound via the Thiophosgene Method.
Experimental Protocol:
-
Materials:
-
3-Chloroaniline
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-chloroaniline (1.0 equivalent) in dichloromethane.
-
To this solution, add a saturated aqueous solution of sodium bicarbonate to create a biphasic system.
-
With vigorous stirring, slowly add thiophosgene (1.2 equivalents) to the mixture at room temperature.
-
Continue stirring for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Method 2: Decomposition of a Dithiocarbamate Salt
This two-step, "one-pot" method avoids the use of thiophosgene and is adapted from procedures for the synthesis of related aryl isothiocyanates.[5][6] It involves the formation of a dithiocarbamate salt from 3-chloroaniline and carbon disulfide, followed by desulfurization to yield the isothiocyanate.
Reaction Scheme:
Figure 2: Synthesis via Dithiocarbamate Decomposition.
Experimental Protocol:
-
Materials:
-
3-Chloroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride[7])
-
Tetrahydrofuran (THF) or another suitable solvent
-
-
Procedure:
-
In a fume hood, dissolve 3-chloroaniline (1.0 equivalent) in dry tetrahydrofuran.
-
Add triethylamine (1.1 equivalents) followed by carbon disulfide (1.2 equivalents).
-
Stir the mixture at room temperature. Monitor the formation of the dithiocarbamate salt by TLC.
-
Once the formation of the intermediate is complete, add a desulfurizing agent (e.g., ethyl chloroformate, 1.0 equivalent) to the reaction mixture.
-
Continue stirring until the reaction is complete, as indicated by TLC.
-
Work-up the reaction mixture, which may involve filtration to remove any precipitated salts and extraction with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound obtained from either synthetic route can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Vacuum Distillation
-
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
-
Procedure:
-
Set up the distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum and begin heating the flask with stirring.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported as 249-250 °C at atmospheric pressure.[1] The boiling point will be significantly lower under vacuum.
-
The purified product should be a clear, colorless to pale yellow liquid.
-
Purity Assessment
The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. A typical GC-MS analysis will provide a chromatogram showing the retention time of the main component and any impurities, along with their mass spectra for identification. Spectral data for this compound is available in public databases such as PubChem.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the benzene (B151609) ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a distinct peak for the isothiocyanate carbon (-N=C=S). Spectral data is available for reference.[8][9]
Common Impurities
Potential impurities in synthetically prepared this compound include:
-
Unreacted 3-chloroaniline: This can be detected by GC-MS and NMR.
-
N,N'-bis(3-chlorophenyl)thiourea: This symmetrical thiourea (B124793) is a common byproduct, especially if there is an excess of the starting amine relative to the thiocarbonylating agent.[10]
-
Solvent residues: Residual solvents from the reaction or purification can be identified by ¹H NMR.
-
Byproducts from the desulfurizing agent: The nature of these will depend on the specific reagent used.
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical workflow from synthesis to a purified and characterized product.
References
- 1. This compound 98 2392-68-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(2392-68-9) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Handling and Safety Precautions for 3-Chlorophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the handling and safety precautions for 3-chlorophenyl isothiocyanate. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound.
Chemical and Physical Properties
This compound is a chemical intermediate used in the synthesis of various compounds.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNS | [1][2][3] |
| Molecular Weight | 169.63 g/mol | [2][3][4] |
| CAS Number | 2392-68-9 | [2][5][6] |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 249.5 °C at 760 mmHg | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |
| Density | 1.21 g/cm³ | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[5][6] It is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][5][6] Table 2 summarizes the GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 3, 4 | Toxic if swallowed, Harmful if swallowed | [5][6][7] |
| Acute Toxicity, Dermal | 3, 4 | Toxic in contact with skin, Harmful in contact with skin | [5][6][7] |
| Acute Toxicity, Inhalation | 3, 4 | Toxic if inhaled, Harmful if inhaled | [5][6][7] |
| Skin Corrosion/Irritation | 1B, 2 | Causes severe skin burns and eye damage, Causes skin irritation | [2][5][6] |
| Serious Eye Damage/Eye Irritation | 1, 2, 2A | Causes serious eye damage, Causes serious eye irritation | [2][5][6] |
| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5][8] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | [2][5][6] |
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.[5][9] The following first aid measures should be taken:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Call a poison center or doctor immediately.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing.[6][7] Wash the affected area with plenty of soap and water.[5][7] If skin irritation occurs, get medical advice/attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing for at least 15 minutes.[5] Immediately call a poison center or doctor.[5]
-
Ingestion: Rinse mouth.[5][6] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[5][9]
Handling and Storage
Safe Handling
When handling this compound, it is crucial to use personal protective equipment (PPE) and work in a well-ventilated area, such as under a chemical fume hood.[6][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] Do not get in eyes, on skin, or on clothing.[5][11] Wash hands thoroughly after handling.[5][6]
Storage Conditions
Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[5] It is recommended to store this chemical under an inert atmosphere and keep it refrigerated.[5][8] this compound is moisture-sensitive.[6][10] Incompatible materials include acids, strong oxidizing agents, strong bases, alcohols, and amines.[5][11]
Exposure Controls and Personal Protection
Engineering Controls
Ensure adequate ventilation, especially in confined areas.[8] Eyewash stations and safety showers should be close to the workstation location.[5][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5] Use a face shield where splashing is possible.
-
Skin Protection: Wear appropriate chemical-resistant gloves.[6] Wear protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[7] Evacuate personnel to a safe area.[7] Use personal protective equipment.[7] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5] Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10]
Stability and Reactivity
This compound is stable under recommended storage conditions.[5] However, it is sensitive to moisture.[6] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[5][6] Avoid exposure to excess heat, incompatible products, and moist air or water.[5]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Dispose of contents/container to an approved waste disposal plant.[5] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a safe handling workflow and a generalized view of potential toxicity pathways for this compound.
Caption: Safe handling workflow for this compound.
Caption: Generalized toxicity pathway for an irritant and toxic chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLOROPHENYLISOTHIOCYANATE | CAS 2392-68-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound 98 2392-68-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
3-Chlorophenyl Isothiocyanate: A Technical Guide to its Presumed Mechanism of Action in Biological Systems
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 3-Chlorophenyl isothiocyanate in biological systems is limited. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of the broader class of isothiocyanates (ITCs), particularly aromatic ITCs. The presence of a chlorine atom on the phenyl ring may influence its electrophilicity, lipophilicity, and metabolic fate, potentially modulating its biological activity in ways that require specific experimental validation.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group.[1][2] They are renowned for their cancer chemopreventive and therapeutic properties.[3][4][5] Dietary ITCs, found in cruciferous vegetables, have been extensively studied for their ability to modulate a variety of cellular signaling pathways involved in carcinogenesis.[6][7] this compound is a synthetic aromatic isothiocyanate. While its primary documented use is in chemical synthesis, its structural similarity to other biologically active ITCs suggests it may share similar mechanisms of action.[4][6] This technical guide provides an in-depth overview of these presumed mechanisms, intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Action of Isothiocyanates
The biological activity of ITCs is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[8] This reactivity allows ITCs to modulate the function of numerous proteins, thereby impacting a wide array of cellular processes.
Induction of Phase II Detoxification Enzymes via the Nrf2-Keap1-ARE Pathway
A primary mechanism of the chemopreventive effects of ITCs is the induction of phase II detoxification enzymes, which neutralize carcinogens and reactive oxygen species (ROS).[5][9] This process is primarily regulated by the Keap1-Nrf2-ARE signaling pathway.[7][10]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[10] ITCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective proteins, including:[6][10]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutathione S-transferases (GSTs)
-
Heme oxygenase-1 (HO-1)
The upregulation of these enzymes enhances the cell's capacity to detoxify carcinogens and mitigate oxidative stress.[6][10]
Induction of Apoptosis
ITCs have been shown to selectively induce apoptosis (programmed cell death) in cancerous cells while having a lesser effect on normal cells.[1] This is a crucial mechanism for their anti-cancer activity. Apoptosis is induced through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[11][13] This process is also regulated by the Bcl-2 family of proteins, with ITCs promoting the expression of pro-apoptotic members (e.g., Bax) and down-regulating anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[14]
-
Death Receptor (Extrinsic) Pathway: Some ITCs can activate caspase-8, a key initiator caspase in the extrinsic pathway, though this mechanism is less universally reported than the intrinsic pathway.[15]
-
Generation of Reactive Oxygen Species (ROS): ITCs can induce the production of ROS within cancer cells.[1] While low levels of ROS can promote cell survival, high levels induce oxidative stress, damage cellular components, and trigger apoptosis.[1][12]
Cell Cycle Arrest
ITCs can inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3][8] This prevents the cells from dividing and propagating. The mechanisms underlying cell cycle arrest include:
-
Disruption of Microtubule Polymerization: ITCs can covalently bind to tubulin, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.[1]
-
Modulation of Cell Cycle Regulatory Proteins: ITCs can alter the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[8]
Inhibition of Phase I Enzymes
In addition to inducing phase II enzymes, ITCs can inhibit phase I metabolic enzymes, such as cytochrome P450s (CYPs).[9][16] These enzymes are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting these enzymes, ITCs can prevent the metabolic activation of potential carcinogens.[9]
Modulation of Other Signaling Pathways
ITCs have been shown to influence other critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: ITCs can inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.[5]
-
MAPK Pathway: ITCs can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and ERK, which are involved in both cell survival and apoptosis.[11][12]
-
PI3K/Akt/mTOR Pathway: Some ITCs can suppress the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3]
Quantitative Data for Representative Isothiocyanates
| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Sulforaphene | HepG2 (Liver) | MTT | 33.8 (72h) | [17] |
| Sulforaphane | HeLa (Cervical) | Not Specified | ~20 | [18] |
| Sulforaphane | HepG2 (Liver) | Not Specified | ~25 | [18] |
| Benzyl ITC | HL-60 (Leukemia) | MTT | 3.3 (24h) | [7] |
| Phenethyl ITC | HL-60 (Leukemia) | MTT | 7.6 (24h) | [7] |
| Allyl ITC | HL-60 (Leukemia) | MTT | 6.5 (24h) | [7] |
Experimental Protocols
The following provides a generalized protocol for assessing apoptosis induction by an ITC, a key experiment in determining its mechanism of action.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., HepG2, HeLa) in 6-well plates at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the isothiocyanate (e.g., 0, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
2. Cell Harvesting and Staining:
- Collect both adherent and floating cells by trypsinization and centrifugation.
- Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
- Establish compensation settings to correct for spectral overlap.
- Analyze the data to quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
start [label="Start: Cell Seeding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
treatment [label="ITC Treatment\n(Varying Concentrations & Times)"];
harvest [label="Harvest Cells\n(Adherent & Floating)"];
wash [label="Wash with PBS"];
stain [label="Stain with Annexin V-FITC & PI"];
flow [label="Flow Cytometry Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Quantify Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> treatment;
treatment -> harvest;
harvest -> wash;
wash -> stain;
stain -> flow;
flow -> end;
}
Conclusion and Future Directions
While this compound remains largely uncharacterized in terms of its biological mechanism of action, the extensive research on related isothiocyanates provides a strong foundation for predicting its potential activities. It is plausible that this compound can induce phase II detoxification enzymes, trigger apoptosis in cancer cells, and modulate key signaling pathways involved in cell growth and survival. The presence of the electron-withdrawing chlorine atom could potentially enhance the electrophilicity of the isothiocyanate group, possibly leading to increased reactivity and biological potency, although this requires experimental confirmation.
Future research should focus on empirically determining the biological effects of this compound. Key areas of investigation should include:
-
Cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanism-based assays to investigate its effects on the Nrf2 pathway, apoptosis induction, cell cycle progression, and key signaling molecules.
-
In vivo studies in animal models to assess its efficacy and safety profile.
Such studies are essential to validate the presumed mechanisms of action outlined in this guide and to determine the potential of this compound as a novel chemopreventive or therapeutic agent.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-氯苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 98 2392-68-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9 [evitachem.com]
- 17. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography of Amino Acids Following Pre-Column Derivatization with 3-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of amino acids in biological and pharmaceutical samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines a pre-column derivatization procedure utilizing 3-chlorophenyl isothiocyanate (CPITC) to form stable, UV-active 3-chlorophenylthiocarbamyl (CPTC) amino acid derivatives. This method is adapted from the well-established phenyl isothiocyanate (PITC) derivatization technique and offers a robust and sensitive approach for amino acid quantification.[1][2][3][4] While specific performance data for CPITC is not extensively published, the principles of the PITC method are directly applicable, with expected variations in retention times and optimal detection wavelengths due to the chloro-substituent.[5] This application note includes a comprehensive experimental protocol, expected outcomes, and necessary considerations for method validation.
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including proteomics, drug discovery, and quality control of biopharmaceuticals. The inherent lack of a strong chromophore in most amino acids necessitates a derivatization step to enable sensitive detection by UV-Vis or fluorescence detectors.[3] Pre-column derivatization with isothiocyanates, such as phenyl isothiocyanate (PITC), is a widely used technique that reacts with primary and secondary amino groups to form stable, UV-absorbing derivatives.[1][2][3] This method allows for the separation of these derivatives by reversed-phase HPLC.[2]
This application note details a method using this compound (CPITC) as the derivatizing agent. The addition of a chlorine atom to the phenyl ring is anticipated to alter the hydrophobicity and UV absorption characteristics of the resulting derivatives, potentially offering advantages in chromatographic separation and detection. The fundamental reaction mechanism is analogous to that of PITC.
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is typically carried out in an alkaline medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting 3-chlorophenylthiocarbamyl (CPTC) derivatives are stable and can be readily separated by reversed-phase HPLC and detected by UV absorbance.
Experimental Protocol
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 2.5 µmol/mL of each in 0.1 N HCl).
-
This compound (CPITC): Derivatization reagent.
-
Coupling Buffer: A mixture of ethanol, water, and pyridine (B92270) (or triethylamine) in a 2:1:1 (v/v/v) ratio. Prepare fresh daily.
-
Derivatization Reagent Solution: A solution of this compound in the coupling buffer (e.g., 5% v/v). Prepare fresh daily.
-
Sample Solvent: 0.1 N HCl.
-
Drying Solvent: A volatile, non-reactive solvent such as n-hexane or a vacuum concentrator.
-
HPLC Grade Solvents: Acetonitrile (ACN) and water.
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer, pH 6.5, containing 5% acetonitrile.
-
Mobile Phase B: 60% Acetonitrile in water.
-
Reversed-Phase HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Sample Preparation
-
Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release free amino acids. Subsequently, dry the hydrolysate completely under vacuum.
-
Reconstitution: Dissolve the dried amino acid standards or sample hydrolysate in the sample solvent (0.1 N HCl).
Derivatization Procedure
-
Drying: Transfer an aliquot of the amino acid standard or sample solution (containing approximately 1-10 nmol of total amino acids) into a microcentrifuge tube and dry completely under a stream of nitrogen or using a vacuum concentrator.
-
Coupling: Add 20 µL of the coupling buffer to the dried sample. Vortex briefly to dissolve the residue.
-
Derivatization: Add 20 µL of the derivatization reagent solution (CPITC in coupling buffer) to the sample solution. Vortex thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for 20-30 minutes.
-
Removal of Excess Reagent: Dry the reaction mixture completely under vacuum to remove excess reagent and solvents.
-
Reconstitution for HPLC: Reconstitute the dried CPTC-amino acid derivatives in a known volume of Mobile Phase A (e.g., 100 µL) and vortex to dissolve. The sample is now ready for HPLC analysis.
HPLC Analysis
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1 M Sodium Acetate (pH 6.5) with 5% Acetonitrile.
-
Mobile Phase B: 60% Acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254-265 nm. The optimal wavelength should be determined by acquiring the UV spectrum of a CPTC-amino acid derivative.
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 40 |
| 25.0 | 100 |
| 30.0 | 100 |
| 31.0 | 0 |
| 40.0 | 0 |
Data Presentation
The following table provides a template for the expected elution order and approximate retention times of CPTC-amino acid derivatives based on the typical elution profile of PITC derivatives. Note: These values must be experimentally determined and validated by the user for the specific chromatographic conditions and the this compound derivatives.
| Amino Acid | Abbreviation | Expected Elution Order | Experimentally Determined Retention Time (min) |
| Aspartic Acid | Asp | 1 | |
| Glutamic Acid | Glu | 2 | |
| Serine | Ser | 3 | |
| Glycine | Gly | 4 | |
| Histidine | His | 5 | |
| Arginine | Arg | 6 | |
| Threonine | Thr | 7 | |
| Alanine | Ala | 8 | |
| Proline | Pro | 9 | |
| Tyrosine | Tyr | 10 | |
| Valine | Val | 11 | |
| Methionine | Met | 12 | |
| Isoleucine | Ile | 13 | |
| Leucine | Leu | 14 | |
| Phenylalanine | Phe | 15 | |
| Lysine | Lys | 16 |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for amino acid analysis using this compound derivatization.
Reaction Scheme
Caption: General reaction of an amino acid with this compound.
Discussion and Method Validation
While the described protocol is based on the robust and widely used PITC derivatization method, it is imperative for the user to perform a thorough method validation for the analysis of CPTC-amino acid derivatives. Key validation parameters to be assessed include:
-
Specificity: The ability to resolve all CPTC-amino acid derivatives from each other and from any potential interfering peaks from the sample matrix.
-
Linearity: The linear relationship between the peak area and the concentration of each amino acid derivative over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of each amino acid that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
The introduction of the chloro group on the phenyl ring may lead to longer retention times for the CPTC derivatives compared to their PITC counterparts due to increased hydrophobicity. The UV absorbance maximum may also be slightly shifted, and a full UV scan of a CPTC-amino acid standard is recommended to determine the optimal detection wavelength for maximum sensitivity.
Conclusion
The pre-column derivatization of amino acids with this compound followed by reversed-phase HPLC analysis offers a promising and sensitive method for amino acid quantification. The protocol provided herein, adapted from established PITC methodologies, serves as a comprehensive starting point for researchers. Successful implementation will require careful optimization of the HPLC conditions and a thorough validation of the method to ensure accurate and reliable results.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Peptide Sequencing Using 3-Chlorophenyl Isothiocyanate
AN-3CPITC-001
Introduction
N-terminal peptide sequencing is a critical technique for protein identification, characterization of post-translational modifications, and quality control in biopharmaceutical development. The foundational method for this analysis is the Edman degradation, a stepwise process that removes and identifies amino acids sequentially from the N-terminus.[1][2][3] This process utilizes an isothiocyanate reagent to label the terminal amino group. While phenyl isothiocyanate (PITC) is the traditional reagent, substituted isocyanates like 3-Chlorophenyl isothiocyanate (3-CPITC) offer specific advantages.
The introduction of a chlorine atom on the phenyl ring serves as a mass tag, altering the molecular weight of the resulting thiohydantoin derivative. This modification can enhance detection sensitivity and specificity, particularly in mass spectrometry (MS)-based identification workflows, by shifting the derivative's mass out of common background interference regions.[4][5] These application notes provide a comprehensive protocol for utilizing 3-CPITC in N-terminal peptide sequencing.
Principle of the Method
The sequencing protocol with 3-CPITC is a direct adaptation of the classic Edman degradation chemistry.[3][6] The process occurs in a cycle of three primary steps for each amino acid residue:
-
Coupling: Under mildly alkaline conditions (pH 8.5-9.0), the nucleophilic N-terminal α-amino group of the peptide attacks the electrophilic carbon of the 3-CPITC isothiocyanate group.[7][8] This reaction forms a stable 3-chlorophenylthiocarbamoyl (3C-PTC) peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the 3C-PTC group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact but shortened by one residue.[1][2]
-
Conversion & Identification: The liberated ATZ-amino acid is extracted into an organic solvent and then treated with aqueous acid to rearrange it into a more stable 3-chlorophenylthiohydantoin (3C-PTH) amino acid derivative.[6][9] This final derivative is identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing it against synthesized standards. The cycle is then repeated on the shortened peptide.[6]
Experimental Protocols
Protocol 1: Reagent and Buffer Preparation
This table provides the compositions for the necessary reagents and buffers for the sequencing workflow.
| Reagent / Buffer | Composition & Preparation | Storage |
| Coupling Buffer | 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0. Prepare in 1:1 (v/v) Acetonitrile:Water. | 4°C, up to 1 week |
| 3-CPITC Reagent | 10 mM this compound in anhydrous Acetonitrile. Prepare fresh daily. | Room Temp, protected from light and moisture |
| Cleavage Acid | Anhydrous Trifluoroacetic Acid (TFA), sequencing grade. | Room Temp, in a desiccator |
| Extraction Solvent | n-Butyl chloride or Ethyl Acetate (B1210297), HPLC grade. | Room Temp |
| Conversion Solution | 25% (v/v) Trifluoroacetic Acid in HPLC-grade water. | Room Temp |
| HPLC Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water. | Room Temp |
| HPLC Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile, HPLC grade. | Room Temp |
Protocol 2: Automated Edman Degradation Cycle with 3-CPITC
This protocol outlines the steps for one cycle of sequencing, which can be automated or performed manually. It is assumed the peptide sample (10-100 picomoles) has been purified and loaded onto a PVDF membrane or into a reaction vial.
Step 1: Coupling Reaction
-
Sample Preparation: Ensure the peptide sample is completely dry.
-
Reagent Delivery: Add 50 µL of Coupling Buffer to the sample.
-
Derivatization: Add a 10-fold molar excess of the 10 mM 3-CPITC Reagent.
-
Incubation: Incubate the mixture at 45°C for 30 minutes.
-
Washing: Perform three sequential washes with an organic solvent like ethyl acetate to remove excess reagent and by-products, followed by drying under a stream of nitrogen.
Step 2: Cleavage Reaction
-
Reagent Delivery: Add 30 µL of anhydrous TFA to the dried 3C-PTC-peptide.
-
Incubation: Incubate at 50°C for 15 minutes to facilitate cleavage of the ATZ-amino acid.
-
Extraction: Add 100 µL of Extraction Solvent (n-butyl chloride) and vortex vigorously. Centrifuge to separate the phases.
-
Collection: Carefully transfer the upper organic phase, containing the ATZ-amino acid, to a separate conversion vial. The shortened peptide remains in the lower TFA phase for the next cycle.
Step 3: Conversion and Analysis
-
Drying: Dry the collected organic phase completely under nitrogen.
-
Conversion: Add 25 µL of Conversion Solution (25% aqueous TFA) and incubate at 50°C for 10 minutes. This converts the ATZ derivative to the stable 3C-PTH-amino acid.
-
Sample Preparation: Dry the sample and reconstitute in 20 µL of HPLC Mobile Phase A/B (80:20).
-
Analysis: Inject the sample onto a reverse-phase C18 HPLC column for identification.
Data Presentation
Table 1: Comparative Reaction Parameters for Isothiocyanate Reagents
This table compares typical reaction conditions for 3-CPITC with the standard PITC reagent.
| Parameter | This compound (3-CPITC) | Phenyl Isothiocyanate (PITC) | Rationale for Difference |
| Coupling Temperature | 45°C | 40-50°C | Within the standard range; reactivity is comparable. |
| Coupling Time | 30 min | 20-30 min | The electron-withdrawing chloro group may slightly decrease the nucleophilicity of the nitrogen, but the effect on reaction time is minimal under these conditions. |
| Cleavage Temperature | 50°C | 50°C | Standard temperature for efficient cyclization and cleavage. |
| Cleavage Time | 15 min | 10-15 min | Comparable to standard protocols.[9] |
| Repetitive Cycle Yield | >98% (projected) | >99% with modern sequencers[3] | Yield is highly dependent on the purity of reagents and the specific peptide sequence. |
Table 2: Expected Mass Increase of 3C-PTH-Amino Acid Derivatives
The primary advantage of 3-CPITC is the mass difference it introduces. This table outlines the theoretical mass addition compared to PITC-derived PTH-amino acids, which is critical for MS-based detection.
| Isothiocyanate Reagent | Phenyl Group Formula | Phenyl Group Mass (Da) | Mass of Resulting PTH-Glycine (Da) |
| PITC | C₆H₅- | 77.039 | 192.051 |
| 3-CPITC | C₆H₄Cl- | 111.000 (for ³⁵Cl) | 226.012 (for ³⁵Cl) |
| Mass Difference | - | +33.961 | +33.961 |
Visualizations
Workflow and Chemical Pathway Diagrams
The following diagrams illustrate the experimental workflow and the underlying chemical reactions of the 3-CPITC sequencing cycle.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 7. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Protein Sequencing using 3-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 3-chlorophenyl isothiocyanate for Edman degradation is not widely documented in scientific literature. The following application notes and protocols are based on the established principles of Edman degradation using phenyl isothiocyanate (PITC) and are provided as a theoretical guide for research and development purposes. All protocols should be validated and optimized for specific applications.
Introduction
N-terminal sequencing of proteins and peptides is a critical analytical technique in proteomics, enabling protein identification, characterization of post-translational modifications, and quality control of therapeutic proteins. The Edman degradation, a stepwise method of sequencing amino acids from the N-terminus, remains a highly precise and reliable technique.[1] The cornerstone of this method is the reaction of the N-terminal amino group with an isothiocyanate, traditionally phenyl isothiocyanate (PITC).
This document outlines the theoretical application of a PITC analog, this compound (3-Cl-PITC), for N-terminal sequencing. The introduction of a chlorine atom to the phenyl ring may offer altered reactivity and chromatographic properties of the resulting 3-chlorophenylthiohydantoin (CPTH)-amino acid derivatives, potentially providing advantages in specific analytical workflows.
Principle of the Method
The Edman degradation using this compound follows the same three-step cyclical process as the traditional method:
-
Coupling: The peptide or protein is reacted with this compound under alkaline conditions. The isothiocyanate group covalently couples with the free N-terminal α-amino group to form a 3-chlorophenylthiocarbamoyl (CPTC)-peptide derivative.
-
Cleavage: The CPTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 3-chlorophenylthiohydantoin (CPTH)-amino acid derivative by treatment with aqueous acid. This derivative is then identified, typically by high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated on the shortened peptide.
Potential Advantages and Considerations
The use of this compound is hypothesized to have the following implications:
-
Altered Retention Times: The increased hydrophobicity due to the chlorine atom is expected to alter the chromatographic behavior of the resulting CPTH-amino acids, potentially improving separation from interfering peaks in complex samples.
-
Alternative Detection: While UV detection is standard, the presence of a halogen could be explored for alternative detection methods.
-
Reactivity: The electron-withdrawing nature of the chlorine atom may influence the reaction kinetics of the coupling and cleavage steps, necessitating optimization of reaction times and conditions.
Data Presentation: A Theoretical Comparison
As no direct comparative data for this compound in Edman degradation is available, the following table presents a hypothetical comparison of key performance parameters against the standard phenyl isothiocyanate. This table is intended to serve as a template for researchers to populate during methods validation.
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (3-Cl-PITC) (Hypothetical) | Notes |
| Coupling Efficiency | > 99% | Expected to be high, potentially altered kinetics | The electron-withdrawing chlorine may slightly alter the nucleophilicity of the isothiocyanate, requiring optimization of pH and reaction time. |
| Cleavage Yield | > 98% | Expected to be high | The fundamental cleavage mechanism should remain unchanged. |
| Repetitive Yield | ~98% | To be determined | This is a critical parameter for sequencing longer peptides and is dependent on the efficiency of each step. |
| Detection Limit (HPLC-UV) | 1-10 pmol | To be determined | The chromophoric properties of the CPTH-amino acids would need to be characterized. |
| CPTH-Amino Acid Stability | Stable for HPLC analysis | Expected to be stable | Halogenated aromatic rings are generally stable. |
Experimental Protocols
The following protocols are adapted from established Edman degradation procedures and should be optimized for use with this compound.
Protocol 1: Synthesis of 3-Chlorophenylthiohydantoin (CPTH) Amino Acid Standards
Objective: To synthesize a complete set of standard CPTH-amino acids for HPLC calibration and identification.
Materials:
-
Individual L-amino acids
-
This compound (3-Cl-PITC)
-
Pyridine
-
Water (HPLC grade)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Coupling Reaction:
-
Dissolve 100 µmol of an amino acid in a mixture of 2.5 mL of water and 2.5 mL of pyridine.
-
Adjust the pH to approximately 9.0 with 1N NaOH.
-
Heat the solution to 40°C.
-
Add a 1.2-fold molar excess of this compound with vigorous stirring.
-
Maintain the pH at ~9.0 by the dropwise addition of 1N NaOH. The reaction is complete when alkali consumption ceases (typically within 30-60 minutes).
-
-
Extraction:
-
Extract the reaction mixture three times with equal volumes of benzene or toluene to remove excess 3-Cl-PITC and pyridine.
-
-
Precipitation of CPTC-Amino Acid:
-
Acidify the aqueous phase with 1N HCl to precipitate the 3-chlorophenylthiocarbamoyl (CPTC)-amino acid.
-
Collect the precipitate by centrifugation or filtration.
-
-
Conversion to CPTH-Amino Acid:
-
Suspend or dissolve the CPTC-amino acid in 3 mL of 1N HCl.
-
Reflux the mixture for 2 hours.
-
Remove the HCl by repeated evaporation under vacuum.
-
-
Purification:
-
Recrystallize the resulting CPTH-amino acid from a mixture of glacial acetic acid and water or ethanol-water.
-
Dry the purified CPTH-amino acid standards under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of each standard by mass spectrometry and determine its molar absorptivity by UV-Vis spectrophotometry.
-
Protocol 2: Manual N-Terminal Sequencing of a Peptide
Objective: To determine the N-terminal amino acid sequence of a purified peptide using this compound.
Materials:
-
Purified peptide sample (1-10 nmol)
-
This compound (3-Cl-PITC) solution (e.g., 5% in pyridine)
-
Coupling Buffer: Pyridine/Water (1:1, v/v), pH adjusted to 9.0 with NaOH
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Heptane
-
Ethyl Acetate (B1210297)
-
1N HCl
-
HPLC system with a UV detector and a suitable C18 column
-
CPTH-amino acid standards
Procedure:
Cycle 1:
-
Coupling:
-
Dissolve the peptide sample in 50 µL of Coupling Buffer in a small reaction vial.
-
Add 50 µL of 5% 3-Cl-PITC in pyridine.
-
Incubate at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Extraction (Wash):
-
Wash the dried sample twice with 200 µL of heptane/ethyl acetate (10:1) to remove excess reagent and by-products. Vortex and centrifuge to pellet the peptide, then carefully remove the supernatant.
-
Dry the sample again.
-
-
Cleavage:
-
Add 50 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 15 minutes.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction of ATZ-Amino Acid:
-
Add 100 µL of water to the dried residue.
-
Extract the ATZ-amino acid with 200 µL of ethyl acetate. Vortex and centrifuge.
-
Carefully transfer the upper organic phase (containing the ATZ-amino acid) to a new tube. The remaining aqueous phase contains the shortened peptide for the next cycle.
-
-
Conversion:
-
Dry the collected organic phase.
-
Add 100 µL of 1N HCl and incubate at 80°C for 10 minutes to convert the ATZ- to the CPTH-amino acid.
-
Dry the sample.
-
-
Analysis:
-
Reconstitute the dried CPTH-amino acid in a suitable solvent (e.g., acetonitrile/water).
-
Inject an aliquot onto the HPLC system.
-
Identify the CPTH-amino acid by comparing its retention time with the prepared standards.
-
Subsequent Cycles:
-
Take the aqueous phase from step 4 (containing the shortened peptide), dry it, and repeat the entire procedure starting from the Coupling step (Cycle 2, step 1).
Visualizations
Caption: Workflow of Edman degradation using this compound.
Caption: Logical flow of a single cycle in the manual sequencing protocol.
References
Protocol for Labeling Proteins with 3-Chlorophenyl Isothiocyanate
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isothiocyanates are widely utilized reagents for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable thiourea (B124793) bond. This protocol provides a general procedure for the labeling of proteins with 3-chlorophenyl isothiocyanate. As the optimal conditions can vary depending on the protein of interest, empirical determination of the ideal molar ratio of isothiocyanate to protein and other experimental parameters is recommended.
Principle of the Reaction
The labeling reaction is a nucleophilic addition of the unprotonated primary amine of the protein to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is favored at alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
Purification resin (e.g., Sephadex G-25) or dialysis tubing
-
Storage Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Experimental Protocols
Protein Preparation
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[1]
-
If the protein solution contains interfering substances, perform buffer exchange into the Labeling Buffer by dialysis or using a desalting column.
Preparation of this compound Stock Solution
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A concentration of 1-10 mg/mL is a good starting point.
-
Protect the solution from light and moisture.
Protein Labeling Reaction
-
Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring.
-
A starting point for optimization is a 10-20 fold molar excess of this compound to the protein.[2] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2] Gentle agitation during incubation is recommended.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound and reaction byproducts using size exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the Storage Buffer.
-
When using size exclusion chromatography, the labeled protein will typically elute in the void volume, while the smaller, unreacted molecules will be retarded.
-
Monitor the column effluent by measuring absorbance at 280 nm to detect the protein.
Characterization of the Labeled Protein (Optional but Recommended)
-
Degree of Labeling (DOL): The DOL, which is the average number of label molecules conjugated to each protein molecule, should be determined.[3] This typically requires spectrophotometric analysis, measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label. The molar extinction coefficient for this compound would need to be determined experimentally. The general formula for DOL calculation is:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_label]
Where:
-
A_max = Absorbance of the labeled protein at the λ_max of the label.
-
A_280 = Absorbance of the labeled protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_label = Molar extinction coefficient of the label at its λ_max.
-
CF = Correction factor (A_280 of the free label / A_max of the free label).[4]
-
-
Protein Concentration: The concentration of the labeled protein can be determined using the following formula:
Protein Concentration (M) = (A_280 - (A_max × CF)) / ε_protein[4]
-
Functional Analysis: Perform a relevant functional assay to ensure that the labeling process has not significantly impacted the biological activity of the protein.
Storage
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant such as glycerol (B35011) may be beneficial for frozen storage. Protect the labeled protein from light.
Data Presentation
Table 1: Recommended Starting Conditions for Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Labeling Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 | Must be free of primary amines (e.g., Tris, glycine). |
| This compound Stock | 1-10 mg/mL in anhydrous DMSO | Prepare fresh immediately before use. |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 | This needs to be optimized for each protein.[2] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[2] |
| Purification Method | Size Exclusion Chromatography or Dialysis | To remove unreacted label. |
| Storage | 4°C (short-term) or -20°C/-80°C (long-term) | Protect from light. |
Mandatory Visualization
Caption: Experimental workflow for labeling proteins with this compound.
References
Application Notes and Protocols: 3-Chlorophenyl Isothiocyanate as a Reagent for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenyl isothiocyanate (3-CPITC) is an aromatic isothiocyanate that can be employed as a valuable reagent in solid-phase peptide synthesis (SPPS) for the modification of peptides. The primary application of 3-CPITC in this context is the derivatization of the N-terminal α-amino group or the ε-amino group of lysine (B10760008) side chains within a peptide sequence. This reaction results in the formation of a stable N,N'-disubstituted thiourea (B124793) linkage. The introduction of the 3-chlorophenyl group can serve multiple purposes in drug development and peptide research, including acting as a capping agent, modulating the pharmacological properties of a peptide, or serving as a chemical handle for further modifications. These notes provide a comprehensive overview of the application of this compound in SPPS, including detailed protocols and relevant chemical principles.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine (the deprotected N-terminus of the resin-bound peptide) on the electrophilic carbon atom of the isothiocyanate group of 3-CPITC. This forms a stable thiourea bond, effectively capping the N-terminus of the peptide. The reaction is typically carried out on the solid support after the final N-terminal Fmoc deprotection step.
Applications in Peptide Synthesis and Drug Development
-
N-Terminal Capping: 3-CPITC can be used to cap unreacted peptide chains during synthesis, preventing the formation of deletion sequences.
-
Modulation of Bioactivity: The addition of the lipophilic 3-chlorophenyl group can alter the binding affinity, stability, and pharmacokinetic properties of a peptide therapeutic.
-
Synthesis of Peptide-Based Thioureas: This method provides a straightforward route to synthesize peptides containing a thiourea moiety, a functional group of interest in medicinal chemistry for its hydrogen bonding capabilities and structural properties.
-
Combinatorial Libraries: The reaction is well-suited for the generation of peptide libraries with N-terminal modifications for screening and structure-activity relationship (SAR) studies.
Experimental Data for Isothiocyanate Reactions with Peptides
While specific quantitative data for the on-resin reaction of this compound is not extensively published, data from analogous isothiocyanates, such as iodophenyl isothiocyanate, can provide valuable insights for reaction optimization. The following table summarizes typical reaction conditions and outcomes for the modification of peptides with isothiocyanates in solution, which can be adapted for solid-phase synthesis.
| Reagent | Peptide Sequence | Ratio (Peptide:Isothiocyanate) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Iodophenylisothiocyanate | RRLIEDNEYTARG | 1:1 | 37 | 30 min | >70 | [1] |
| 3-Iodophenylisothiocyanate | RRLIEDNEYTARG | 1:10 | 25 (Room Temp) | 30 min | ~9 | [1] |
| 3-Iodophenylisothiocyanate | RRLIEDNEYTARG | 1:10 | 37 | 30 min | ~96 | [1] |
| Phenyl isothiocyanate | Ac-Cys-NH2 | 1:10 | Not Specified | 24 h | Not Specified (adduct formed) | [2] |
| Phenyl isothiocyanate | Ac-Lys-NH2 | 1:10 | Not Specified | 24 h | 13% depletion of peptide | [2] |
Note: The data suggests that temperature and stoichiometric excess of the isothiocyanate reagent are critical factors for achieving high reaction yields.[1]
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a peptide on a solid support prior to modification with this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine (B6355638) in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (typically 3-5 equivalents) using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
Protocol 2: On-Resin N-Terminal Modification with this compound
This protocol is performed after the final Fmoc deprotection of the fully assembled peptide.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Washing: Thoroughly wash the resin-bound peptide with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to ensure the removal of all piperidine. Dry the resin under a stream of nitrogen.
-
Preparation of Reagent Solution: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in a suitable anhydrous solvent such as DMF or DCM. The addition of a non-nucleophilic base like diisopropylethylamine (DIEA) (5-10 equivalents) can facilitate the reaction by ensuring the N-terminal amine is in its free base form.
-
Coupling Reaction: Add the this compound solution to the resin-bound peptide. Agitate the mixture at room temperature for 2-4 hours. For peptides with low reactivity, the reaction time can be extended or the temperature moderately increased (e.g., to 37°C).[1]
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test (Kaiser test). A negative result (yellow beads) indicates the absence of free primary amines and the completion of the capping reaction.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF (5-7 times) followed by DCM (5-7 times) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Considerations
-
Reaction with Lysine: The ε-amino group of lysine side chains is also nucleophilic and can react with this compound. If N-terminal specific modification is desired, the lysine side chain must be protected with an orthogonal protecting group that is stable during the isothiocyanate reaction but can be removed later, or the standard Boc protecting group can be used which is removed during the final TFA cleavage.
-
Reaction with Cysteine: The thiol group of cysteine is highly nucleophilic and can react with isothiocyanates to form a dithiocarbamate.[2] This adduct can be unstable. Therefore, it is crucial to use a suitable protecting group for the cysteine side chain (e.g., Trt, Acm) that remains intact during the modification step.
-
Hydrolysis of Isothiocyanate: Isothiocyanates can be hydrolyzed by water. It is important to use anhydrous solvents and reagents to maximize the efficiency of the coupling reaction.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis and N-Terminal Modification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-Chlorophenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-chlorophenyl isothiocyanate and its potential derivatives. Isothiocyanates are a class of compounds with significant interest in pharmaceutical and agrochemical research due to their biological activities. The method described herein utilizes a C18 stationary phase with a gradient elution of water and acetonitrile (B52724), coupled with UV detection. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, method validation, and protocols for routine analysis.
Introduction
Isothiocyanates (ITCs) are organosulfur compounds characterized by the functional group -N=C=S. They are widely recognized for their potent chemopreventive, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a synthetic isothiocyanate that, along with its derivatives, serves as a valuable building block in the synthesis of various biologically active molecules. Accurate and reliable analytical methods are crucial for the purity assessment, stability testing, and pharmacokinetic studies of these compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of ITCs, offering high resolution and sensitivity.[1][3] This application note presents a systematic approach to developing and validating an HPLC method for this compound and its derivatives.
Chromatographic Conditions
A reverse-phase HPLC method was developed to achieve optimal separation of this compound and its derivatives. Reverse-phase chromatography is the most common method for the analysis of moderately non-polar compounds like isothiocyanates.[1]
| Parameter | Condition |
| Instrument | Agilent 1200 Series HPLC or equivalent |
| Column | C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B (linear); 15-18 min: 90% B; 18-20 min: 90-50% B (linear); 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a reaction mixture or formulation):
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of the active ingredient.
-
Dissolve the sample in 10 mL of acetonitrile.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[1] A C18 SPE cartridge can be used to retain the non-polar isothiocyanate derivatives while allowing polar impurities to pass through. The retained compounds can then be eluted with a small volume of organic solvent.
HPLC Method Validation
The developed HPLC method was validated according to ICH guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the standard solution. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated.
| Precision Type | %RSD |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 2.0% |
Accuracy: The accuracy of the method was assessed by the recovery of spiked samples. A known amount of the standard was added to a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Derivatization for Enhanced Analysis (Optional)
For certain applications, such as trace analysis or when using mass spectrometry, derivatization can improve the stability and ionization efficiency of isothiocyanates.[4][5] A common derivatizing agent is N-acetyl-l-cysteine (NAC).[4][6]
Protocol for Derivatization with NAC:
-
To 500 µL of the sample extract in isopropanol, add 500 µL of a derivatizing reagent (0.2 M NAC and 0.2 M sodium bicarbonate in water).
-
Incubate the mixture at 50 °C for 1 hour.
-
After incubation, cool the sample and inject it into the HPLC system.
Visualizations
Caption: HPLC analysis workflow from sample preparation to data reporting.
Caption: Workflow for the optional derivatization of isothiocyanates with NAC.
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the determination of this compound and its derivatives. The method is suitable for routine quality control and research applications. The provided protocols for sample preparation and method validation will enable researchers to implement this method effectively in their laboratories. For challenging matrices or lower detection limits, the optional derivatization protocol can be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols for Mass Spectrometry Analysis of 3-Chlorophenyl Isothiocyanate Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling of peptides is a cornerstone of modern quantitative and structural proteomics. 3-Chlorophenyl isothiocyanate (3-CPITC) is an amine-reactive compound that covalently binds to the N-terminal α-amino group of peptides. This labeling strategy offers significant advantages for mass spectrometry (MS) based analyses, including enhanced peptide fragmentation for confident sequencing and the potential for relative quantification through isotopic labeling. The introduction of a chlorine atom provides a distinct isotopic pattern that can aid in spectral identification.
These application notes provide a detailed overview and experimental protocols for the use of 3-CPITC in peptide analysis, catering to researchers in proteomics, drug discovery, and related fields. The methodologies described herein are designed to facilitate robust and reproducible results for both relative quantification and de novo peptide sequencing.
Principle of 3-CPITC Labeling
The isothiocyanate group (-N=C=S) of 3-CPITC reacts with the primary amine at the N-terminus of a peptide under basic conditions to form a stable phenylthiocarbamoyl (PTC) derivative. This reaction is analogous to the chemistry employed in Edman degradation for peptide sequencing. The addition of the 3-chlorophenyl group adds a fixed mass to the peptide, allowing for differentiation from unlabeled peptides and enabling specific analytical strategies.
Caption: Chemical reaction of 3-CPITC with a peptide's N-terminus.
Key Applications
-
Relative Quantification: By using "light" (natural isotope abundance) and "heavy" (e.g., ¹³C-labeled) versions of 3-CPITC, researchers can perform relative quantification of peptides from two different samples. The samples are labeled separately, mixed, and analyzed together by LC-MS/MS. The ratio of the peak intensities of the heavy and light labeled peptides corresponds to the relative abundance of that peptide in the original samples.
-
De Novo Peptide Sequencing: The aromatic nature of the 3-CPITC tag can influence peptide fragmentation during tandem mass spectrometry (MS/MS). N-terminal labeling often promotes the formation of a more complete and intense series of y-ions, which simplifies the interpretation of the fragmentation spectrum and facilitates accurate de novo sequencing. This is particularly useful for identifying peptides from organisms with unsequenced genomes or for characterizing novel protein variants.
Quantitative Data Presentation
The addition of 3-CPITC to a peptide results in a predictable mass shift. This information is crucial for configuring mass spectrometry software for data acquisition and analysis.
Table 1: Mass Shift Incurred by 3-CPITC Labeling
| Labeling Reagent | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift upon Labeling (Da) |
| This compound | C₇H₄ClNS | 168.9753 | +168.9753 |
| ¹³C₆-3-Chlorophenyl Isothiocyanate | ¹³C₆CH₄ClNS | 174.9954 | +174.9954 |
Note: The monoisotopic mass is calculated based on the most abundant isotopes of each element.[1]
For quantitative experiments, the data can be summarized to show the relative abundance of peptides between samples.
Table 2: Example of Relative Quantification Data for 3-CPITC Labeled Peptides
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Ratio (Heavy/Light) | Regulation |
| VGYIYPEANSK | 724.85 | 727.86 | 2.1 | Up |
| FTLPAGMR | 598.31 | 601.32 | 0.5 | Down |
| TPIVNGYFGR | 701.85 | 704.86 | 1.1 | Unchanged |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2][3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: In-Solution Labeling of Peptides with 3-CPITC
This protocol is suitable for labeling purified peptide samples or complex peptide mixtures after protein digestion.
Materials:
-
Peptide sample (dried or in a compatible buffer)
-
This compound (3-CPITC)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Borate (B1201080) buffer (50 mM, pH 8.5) or Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Formic acid (FA), LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting
-
Lyophilizer or vacuum concentrator
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptide sample in 50 µL of borate buffer (or TEAB buffer). The final peptide concentration should be in the range of 1-5 µg/µL.
-
Reagent Preparation: Prepare a fresh 50 mM solution of 3-CPITC in acetonitrile.
-
Labeling Reaction:
-
Add the 3-CPITC solution to the peptide solution at a 10-fold molar excess. For complex mixtures, a ratio of 1 µL of 50 mM 3-CPITC per 25 µg of peptide is a good starting point.
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes in the dark.
-
-
Quenching (Optional): The reaction can be quenched by adding a solution containing a primary amine, such as 5% hydroxylamine, and incubating for 15 minutes.
-
Sample Acidification and Desalting:
-
Acidify the labeled peptide solution by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions. This step removes excess reagent and buffer salts.
-
-
Drying and Storage: Lyophilize or dry the desalted, labeled peptides in a vacuum concentrator. Store the dried labeled peptides at -20°C until LC-MS/MS analysis.
Protocol 2: On-Resin Labeling of Peptides with 3-CPITC
This protocol is for labeling peptides while they are still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-bound resin with the N-terminal Fmoc group removed
-
This compound (3-CPITC)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in DMF. Ensure the N-terminal Fmoc protecting group has been removed.
-
Labeling Solution Preparation: Prepare a solution of 3-CPITC (5 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.
-
Labeling Reaction:
-
Drain the DMF from the resin.
-
Add the labeling solution to the resin and agitate at room temperature for 2-4 hours.
-
-
Washing: Wash the resin extensively with DMF, followed by DCM, to remove excess reagents.
-
Peptide Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge to pellet, and then purify by reverse-phase HPLC.
Mass Spectrometry and Data Analysis
LC-MS/MS Configuration:
-
LC System: A nano-flow HPLC system is recommended for optimal sensitivity.
-
Column: A C18 reversed-phase column with a 75 µm internal diameter is suitable for separating the labeled peptides.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-40% ACN over 60 minutes) with 0.1% formic acid is a typical starting point.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement of precursor and fragment ions.
Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
The MS1 scan should cover a mass range appropriate for the expected labeled peptides (e.g., 350-1500 m/z).
-
For MS2, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
Data Analysis and Interpretation:
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) for peptide identification and quantification.
-
Specify the mass shift of 3-CPITC (+168.9753 Da) on the peptide N-terminus as a variable modification in the search parameters.
-
For quantitative analysis, the software will calculate the intensity ratios of the light and heavy labeled peptide pairs.
-
For de novo sequencing, the presence of the 3-CPITC label will aid in identifying the N-terminus of the peptide. Look for a dominant y-ion series in the MS/MS spectra, which simplifies the process of reading the sequence from the spectrum.
Workflow and Pathway Diagrams
Caption: Experimental workflow for quantitative proteomics using 3-CPITC.
References
Application Notes: 3-Chlorophenyl Isothiocyanate in Combinatorial Chemistry
Introduction
3-Chlorophenyl isothiocyanate is a valuable reagent in combinatorial chemistry, primarily utilized as a versatile building block for the synthesis of diverse compound libraries. Its isothiocyanate functional group (-N=C=S) readily reacts with primary and secondary amines to form substituted thiourea (B124793) linkages. This reactivity is central to its application in generating large libraries of molecules for high-throughput screening in drug discovery and materials science. The resulting thiourea scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antiviral, and kinase inhibition.
Principle of Application
The core application of this compound in combinatorial chemistry lies in its ability to participate in library synthesis, often through solid-phase organic synthesis (SPOS). In a typical workflow, a diverse set of amine-containing building blocks is immobilized on a solid support (resin). The resin-bound amines are then treated with this compound. The excess reagents and by-products are easily washed away, simplifying the purification process. Finally, the desired thiourea products are cleaved from the solid support. This parallel synthesis approach allows for the rapid and efficient generation of hundreds or thousands of distinct compounds from a common scaffold.[1]
The "3-chlorophenyl" moiety of the molecule provides a consistent structural feature across the library, while the diversity is introduced through the various amine building blocks used. This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thiourea Library
This protocol details the synthesis of a library of N-(3-chlorophenyl)-N'-substituted thioureas using a resin-bound amine. Rink Amide resin is often used if a C-terminal amide is desired in the final cleaved molecule, assuming the amine is part of a larger structure being built on the resin.
Materials:
-
Rink Amide Resin
-
This compound (CAS 2392-68-9)[2]
-
A library of primary or secondary amines (Building Blocks)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solid-phase synthesis reaction vessels
Methodology:
-
Resin Swelling and Deprotection:
-
Place the Rink Amide resin (100 mg, 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 30 minutes to remove the Fmoc protecting group and expose the free amine.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[3][4]
-
-
Coupling with this compound:
-
Prepare a solution of this compound (5 equivalents, 0.5 mmol, ~85 mg) in DMF.
-
Add the isothiocyanate solution to the resin.
-
Add DIPEA (2 equivalents, 0.2 mmol) to the mixture to act as a non-nucleophilic base.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test) to check for the absence of free primary amines.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and by-products.
-
Dry the resin under a stream of nitrogen or in vacuo.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding it to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product.
-
-
Purification and Analysis:
-
Purify the crude product using preparative HPLC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
-
Data Presentation
The following table represents example data from the synthesis and screening of a small combinatorial library derived from this compound and a selection of amine building blocks.
| Compound ID | Amine Building Block (R-NH2) | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | Biological Activity (MIC, µg/mL) |
| LIB-001 | 4-Fluoroaniline | 280.73 | 85 | >98 | 16 |
| LIB-002 | Benzylamine | 276.77 | 91 | >99 | 32 |
| LIB-003 | Cyclohexylamine | 268.81 | 88 | >97 | 64 |
| LIB-004 | Piperidine | 254.77 | 93 | >98 | >128 |
| LIB-005 | Morpholine | 256.74 | 90 | >99 | >128 |
Note: The data presented are illustrative and intended to represent typical results for such a library synthesis and screening.
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for a thiourea library.
Combinatorial Library Generation
Caption: Combinatorial synthesis of a thiourea library.
References
Synthesis of Heterocyclic Compounds from 3-Chlorophenyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-chlorophenyl isothiocyanate as a key starting material. The protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering clear, step-by-step procedures and insights into the synthesis of potentially bioactive molecules.
Application Notes
This compound is a versatile reagent in organic synthesis, serving as a crucial building block for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic systems. The incorporation of the 3-chlorophenyl moiety is of particular interest in medicinal chemistry, as the presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets.
The heterocyclic scaffolds synthesized from this compound, such as thiazoles, triazoles, quinazolines, and benzimidazoles, are prevalent in numerous FDA-approved drugs and clinical candidates. These core structures are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The protocols detailed below provide access to these valuable molecular frameworks, enabling further exploration of their therapeutic potential.
Synthesis of Thiazole (B1198619) Derivatives
Thiazole rings are a common feature in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. The following protocol describes a general procedure for the reaction of this compound with an α-haloketone.
Experimental Protocol: Synthesis of 2-(3-Chloroanilino)thiazole Derivatives
This protocol is a representative procedure for the synthesis of 2-amino-thiazole derivatives.[1][2]
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketones)
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add α-bromoacetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | α-Bromoacetophenone | 2-(3-chloroanilino)-4-phenylthiazole | 85 |
| 2 | 2-Bromo-1-(4-methylphenyl)ethanone | 2-(3-chloroanilino)-4-(p-tolyl)thiazole | 82 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-chlorophenyl)-2-(3-chloroanilino)thiazole | 88 |
Reaction Pathway:
Caption: Synthesis of 2-(3-chloroanilino)thiazole derivatives.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocycles with diverse pharmacological applications. A common synthetic route involves the reaction of a thiosemicarbazide (B42300) intermediate, derived from an isothiocyanate, with a base.
Experimental Protocol: Synthesis of 5-(Substituted)-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of 1,2,4-triazole-3-thiol derivatives starting from this compound.[3][4]
Materials:
-
This compound
-
Acid hydrazide (e.g., benzohydrazide)
-
Ethanol
-
Sodium hydroxide (B78521)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure: Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve the acid hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the 1,2,4-Triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Quantitative Data Summary:
| Entry | Acid Hydrazide | Product | Yield (%) |
| 1 | Benzohydrazide | 4-(3-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 78 |
| 2 | Isonicotinohydrazide | 4-(3-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 75 |
| 3 | Acethydrazide | 4-(3-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | 82 |
Experimental Workflow:
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer and antihistaminic properties.[5][6]
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a two-step synthesis of a quinazolinone derivative from anthranilic acid and this compound.
Materials:
-
Anthranilic acid
-
This compound
-
Pyridine
-
Ethanol
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure: Step 1: Synthesis of the Thiourea Intermediate
-
To a solution of anthranilic acid (1.0 eq) in pyridine, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield the thiourea intermediate.
Step 2: Cyclization to the Quinazolinone
-
Reflux the thiourea intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2 M) for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Quantitative Data Summary:
| Entry | Starting Amine | Product | Yield (%) |
| 1 | Anthranilic acid | 3-(3-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 90 |
| 2 | 2-Amino-5-chlorobenzoic acid | 6-chloro-3-(3-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 87 |
Logical Relationship Diagram:
Caption: Logical steps for quinazolinone synthesis.
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a class of heterocyclic compounds with significant therapeutic applications, including as urease inhibitors.[7]
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-3-(substituted)-thiourea and subsequent cyclization
This protocol outlines a general method for the synthesis of benzimidazole precursors and their potential for cyclization.
Materials:
-
This compound
-
Ethanol or DMF
-
Appropriate cyclizing agent (e.g., an aldehyde in the presence of an oxidizing agent)
-
Standard laboratory glassware
Procedure: Step 1: Synthesis of N-(2-aminophenyl)-N'-(3-chlorophenyl)thiourea
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) dropwise to the solution while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to Benzimidazole Derivatives (Representative) Note: This is a general representation of a potential subsequent cyclization. Specific conditions will vary based on the desired final product.
-
The thiourea derivative from Step 1 can be cyclized with various reagents. For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to 2-substituted benzimidazoles.
-
A mixture of the thiourea derivative (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol) is heated in the presence of a catalyst/oxidant (e.g., Cu(OAc)2).
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data Summary (for Thiourea Synthesis):
| Entry | Starting Diamine | Product | Yield (%) |
| 1 | o-Phenylenediamine | N-(2-aminophenyl)-N'-(3-chlorophenyl)thiourea | 92 |
| 2 | 4-Methyl-1,2-phenylenediamine | N-(2-amino-4-methylphenyl)-N'-(3-chlorophenyl)thiourea | 89 |
Reaction Scheme:
Caption: General scheme for benzimidazole synthesis.
References
- 1. media.neliti.com [media.neliti.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chlorophenyl Isothiocyanate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chlorophenyl isothiocyanate as a versatile building block in drug discovery. The focus is on its application in the synthesis of novel thiourea (B124793) and thiazole (B1198619) derivatives and their subsequent evaluation as potential antimicrobial and anticancer agents.
I. Introduction
This compound is an aromatic isothiocyanate that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the chlorine atom on the phenyl ring can influence the lipophilicity and electronic properties of the resulting molecules, often enhancing their pharmacological effects. This reagent is particularly useful for synthesizing thiourea and thiazole derivatives, which have demonstrated a broad spectrum of therapeutic potential, including antimicrobial and anticancer properties.
II. Applications in Drug Discovery
The primary applications of this compound in drug discovery lie in the development of:
-
Antimicrobial Agents: Thiourea and thiazole derivatives incorporating the 3-chlorophenyl moiety have shown promising activity against various bacterial and fungal strains.
-
Anticancer Agents: Isothiocyanates and their derivatives are known to exhibit antitumor activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.
III. Quantitative Data Summary
The following table summarizes the biological activity of representative compounds derived from this compound and related structures.
| Compound Class | Derivative | Target Organism/Cell Line | Activity | Reference |
| Thiourea | 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | - | Synthesis and structural characterization | [1] |
| Thiourea | 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620, K562 (Cancer cell lines) | IC50: 9.0 µM, 1.5 µM, 6.3 µM | [2] |
| Thiazole | Thiazole-1,3,5-triazine derivatives | Plasmodium falciparum (Chloroquine-sensitive) | IC50: 10.03 - 54.58 µg/mL | [3] |
| Thiazole | 2-Phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC: 1.56 - 6.25 μg/mL | [3] |
IV. Experimental Protocols
1. General Synthesis of 1-(3-Chlorophenyl)-3-(substituted)thiourea Derivatives
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
Ethanol (B145695) or Acetone (B3395972) (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted amine in anhydrous ethanol or acetone in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
2. Synthesis of 2-((3-Chlorophenyl)amino)thiazole Derivatives
This protocol outlines the Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazole (B372263) derivatives.
Materials:
-
α-Haloketone (e.g., 2-chloroacetophenone)
-
1-(3-Chlorophenyl)thiourea (B1349316) (synthesized as per the previous protocol)
-
Ethanol
-
Sodium acetate (B1210297) (optional, as a base)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve 1-(3-chlorophenyl)thiourea in ethanol in a round-bottom flask.
-
Add an equimolar amount of the α-haloketone to the solution.
-
(Optional) Add a catalytic amount of a base like sodium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterize the final product using appropriate spectroscopic methods.
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.[2]
Materials:
-
Synthesized thiourea or thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
2. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7]
V. Signaling Pathways and Mechanisms of Action
Isothiocyanates (ITCs) and their derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound derivatives are still under investigation, the general mechanisms for ITCs involve:
-
Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells by generating reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspases.[8]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.
-
Inhibition of PI3K/Akt Pathway: This pathway is crucial for cell growth and survival and is often hyperactivated in cancer. ITCs have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[9][10]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. ITCs can modulate the activity of different kinases within this pathway to promote apoptosis.[8][11]
VI. Visualizations
Caption: General workflow from synthesis to biological evaluation.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
Troubleshooting & Optimization
Technical Support Center: 3-Chlorophenyl Isothiocyanate
Welcome to the Technical Support Center for 3-chlorophenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, like other aryl isothiocyanates, is a reactive molecule and its stability in solution is influenced by several factors including the solvent, pH, temperature, and the presence of nucleophiles.[1] Generally, it is more stable in aprotic solvents and at an acidic pH.[2] It is susceptible to degradation in protic solvents, especially in the presence of water and at alkaline pH.[2]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and use in reactions, anhydrous aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are recommended.[2] Acetonitrile has been shown to be a good solvent for maintaining the stability of other isothiocyanates.[2] Protic solvents like alcohols (methanol, ethanol) and water can react with the isothiocyanate group, leading to the formation of thiocarbamates and other degradation products, especially with prolonged storage or at elevated temperatures.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of isothiocyanates in aqueous solutions is highly pH-dependent. They are generally more stable in acidic to neutral conditions (pH < 7).[2] Under alkaline conditions (pH > 7), the isothiocyanate group is susceptible to hydrolysis, leading to the formation of the corresponding amine (3-chloroaniline) and other byproducts.[2][3]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway in the presence of nucleophiles (e.g., water, alcohols, amines) is the addition to the electrophilic carbon of the isothiocyanate group (-N=C=S). In aqueous media, this leads to the formation of an unstable thiocarbamic acid intermediate, which can then decompose to 3-chloroaniline (B41212) and carbonyl sulfide. In alcoholic solutions, it can form thiocarbamates.[2]
Q5: How should I handle and store this compound to ensure its integrity?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[4] Use anhydrous solvents and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] For long-term storage, it is advisable to store it at low temperatures (e.g., -20°C).
Troubleshooting Guides
Issue 1: Inconsistent results in conjugation reactions.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh solutions of this compound in an anhydrous aprotic solvent immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
-
Possible Cause: Presence of nucleophilic impurities in the reaction mixture.
-
Solution: Ensure all solvents and reagents are of high purity and free from water and other nucleophilic contaminants. Primary and secondary amines in other reagents can compete with the intended reaction.[5]
-
-
Possible Cause: Incorrect pH of the reaction buffer.
-
Solution: For reactions with amines (e.g., protein labeling), the pH is critical. While the isothiocyanate is more stable at lower pH, the amine nucleophile is more reactive in its unprotonated form at higher pH. An optimal pH (typically between 7.5 and 9.0) must be determined for each specific reaction to balance isothiocyanate stability and amine reactivity.[6]
-
Issue 2: Low yield of the desired product.
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: While elevated temperatures can increase reaction rates, they can also accelerate the degradation of this compound. Optimize the reaction temperature by starting at room temperature and adjusting as necessary based on reaction monitoring (e.g., by TLC or LC-MS).
-
-
Possible Cause: Steric hindrance or low nucleophilicity of the reaction partner.
-
Solution: If reacting with a sterically hindered or weakly nucleophilic molecule, consider increasing the reaction time or using a slight excess of this compound. However, be mindful that excess reagent may lead to side reactions and purification challenges.
-
Issue 3: Appearance of unexpected byproducts.
-
Possible Cause: Reaction with the solvent.
-
Solution: Avoid using protic solvents like methanol (B129727) or ethanol (B145695) as the primary reaction solvent if the desired product is not the corresponding thiocarbamate. If a co-solvent is necessary, use the minimum amount required and consider a less reactive solvent.
-
-
Possible Cause: Hydrolysis of the isothiocyanate.
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. If water is a necessary component of the reaction, be aware that hydrolysis will be a competing reaction.
-
Data Presentation
Table 1: Stability of Iberin (an analogous isothiocyanate) in Different Solvents at Various Temperatures. [2]
| Solvent | Temperature (°C) | Half-life (t₁/₂, days) |
| Ethanol | 20 | ~27 |
| 30 | ~12 | |
| 40 | ~5 | |
| Methanol | 20 | ~20 |
| 30 | ~9 | |
| 40 | ~4 | |
| Methanol/Water (50:50) | 20 | ~16 |
| 30 | ~7 | |
| 40 | ~3 | |
| Water | 20 | ~28 |
| 30 | ~9 | |
| 40 | ~3 | |
| Acetonitrile | 20 | Stable |
| 30 | Stable | |
| 40 | Stable |
Table 2: Effect of pH on the Stability of Iberin in 10 mM Phosphate Buffer at 20°C. [2]
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 3 | 0.002 | ~347 |
| 5 | 0.003 | ~231 |
| 7 | 0.024 | ~29 |
| 9 | 0.071 | ~10 |
| 11 | 0.250 | ~3 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol describes a general method to determine the stability of this compound in a solvent of interest using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the anhydrous solvent of interest (e.g., acetonitrile, DMSO, ethanol) to prepare a stock solution of approximately 1 mg/mL.
-
-
Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Incubate the vials at a constant temperature (e.g., room temperature, 37°C, or 50°C).
-
Protect the vials from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from incubation.
-
Immediately dilute an aliquot of the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by reverse-phase HPLC with UV detection. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. The detection wavelength can be set around 254 nm.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under the tested conditions.
-
Protocol 2: Assessing the pH Stability of this compound in Aqueous Buffers
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., phosphate, citrate).
-
-
Reaction Setup:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10-100 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
-
Incubation and Sampling:
-
Incubate the buffered solutions at a constant temperature.
-
At various time points, take an aliquot from each reaction mixture and quench the degradation by adding an equal volume of a strong acid (e.g., 1 M HCl) if analyzing by LC-MS, or by immediate extraction with an organic solvent (e.g., ethyl acetate) followed by evaporation and reconstitution in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method (HPLC-UV, LC-MS, or GC-MS) to quantify the remaining this compound.
-
-
Data Interpretation:
-
Calculate the degradation rate constant and half-life at each pH value as described in Protocol 1.
-
Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: 3-Chlorophenyl Isothiocyanate (3-CPITC) Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-chlorophenyl isothiocyanate (3-CPITC) for the derivatization of primary and secondary amines for analytical applications such as HPLC and GC-MS.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH | The reaction of isothiocyanates with amines is pH-dependent. The amine must be in its deprotonated, nucleophilic state (-NH2). For most isothiocyanate derivatizations, a basic pH in the range of 8.5-9.5 is optimal. Start with a borate (B1201080) or bicarbonate buffer at pH 9.0 and optimize as needed. |
| Suboptimal Temperature | Most derivatization reactions are carried out at room temperature (20-25°C). If the yield is low, you can try gently heating the reaction mixture to 30-50°C. However, be aware that higher temperatures can also lead to the degradation of the analyte or the derivatizing reagent. |
| Insufficient Reaction Time | While many isothiocyanate derivatizations are complete within 1-2 hours, some analytes may react more slowly. If you suspect an incomplete reaction, try extending the reaction time to 4 hours or even overnight. Monitor the reaction progress by analyzing aliquots at different time points. |
| Inadequate Molar Ratio of 3-CPITC | A molar excess of the derivatizing reagent is often required to drive the reaction to completion. A starting point is a 2 to 10-fold molar excess of 3-CPITC relative to the analyte. The optimal ratio should be determined empirically for your specific application. |
| Degraded 3-CPITC Reagent | Isothiocyanates can be sensitive to moisture. Ensure that your 3-CPITC is stored in a tightly sealed container in a desiccator. It is good practice to use a fresh bottle or to aliquot the reagent into smaller, single-use vials to minimize exposure to air and moisture. |
| Analyte Solubility Issues | If your analyte is not fully dissolved in the reaction buffer, the reaction will be inefficient. Consider adding an organic co-solvent such as acetonitrile (B52724) or DMSO to improve solubility. Ensure the final concentration of the organic solvent does not significantly alter the polarity of the reaction medium, which could hinder the reaction. |
Problem 2: Presence of Multiple or Unexpected Peaks in Chromatogram
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Side Reactions | Isothiocyanates can react with other nucleophiles in the sample matrix, such as thiols or hydroxyl groups, although the reaction with primary and secondary amines is generally favored at basic pH. If you suspect side reactions, consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds before derivatization. |
| Reaction with Water (Hydrolysis) | 3-CPITC can slowly hydrolyze in aqueous solutions to form an unstable carbamic acid, which then decomposes. While the reaction with the target amine is usually much faster, prolonged reaction times in highly aqueous environments can lead to reagent loss. Using a buffer with a moderate amount of organic co-solvent can help minimize this. |
| Presence of Excess 3-CPITC | Unreacted 3-CPITC can appear as a peak in your chromatogram and may interfere with the analysis of your derivatized analyte. After the reaction is complete, the excess reagent can be removed by liquid-liquid extraction with a non-polar solvent like hexane (B92381) or by using a scavenger resin. |
| Degradation of the Derivative | The stability of the resulting 3-chlorophenylthiourea derivative can be influenced by pH and temperature. It is advisable to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the samples at a low temperature (e.g., 4°C) and protected from light. Perform a stability study to determine how long your derivatized samples are stable under your storage conditions. |
| Incomplete Derivatization | If the reaction does not go to completion, you will see a peak for the underivatized analyte in addition to the product peak. To address this, refer to the solutions for "Low or No Product Yield" above, such as increasing the reaction time, temperature, or molar ratio of 3-CPITC. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for 3-CPITC derivatization?
A1: The derivatization reaction involves the nucleophilic addition of a primary or secondary amine from the analyte to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 3-CPITC. This forms a stable N,N'-disubstituted thiourea (B124793) derivative.
Q2: What are the ideal storage conditions for 3-CPITC?
A2: this compound should be stored in a cool, dry place, away from moisture and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. For long-term storage, refrigeration is advisable.
Q3: Can 3-CPITC be used for derivatizing amino acids?
A3: Yes, like other isothiocyanates such as phenyl isothiocyanate (PITC), 3-CPITC can be used for the pre-column derivatization of amino acids for HPLC analysis. The reaction targets the primary amino group of the amino acid backbone and the primary amino group in the side chains of amino acids like lysine.
Q4: How can I remove excess 3-CPITC after the reaction?
A4: Excess 3-CPITC can be removed by a few methods. A common approach is to perform a liquid-liquid extraction with a non-polar solvent such as n-hexane. The non-polar solvent will preferentially extract the unreacted, more non-polar 3-CPITC, leaving the more polar thiourea derivative in the aqueous/polar organic phase. Another method is to use a scavenger resin that has functional groups that react with and bind the excess isothiocyanate.
Q5: What are some common side products in 3-CPITC derivatization reactions?
A5: The most common side product is the result of the hydrolysis of 3-CPITC in the presence of water, which ultimately leads to the formation of 3-chloroaniline. In complex sample matrices, 3-CPITC can also potentially react with other nucleophilic functional groups, such as thiols, to form dithiocarbamates.
Experimental Protocols
General Protocol for 3-CPITC Derivatization of a Primary Amine for HPLC Analysis
This protocol is a general starting point and should be optimized for your specific analyte and instrumentation.
Materials:
-
This compound (3-CPITC)
-
Analyte containing a primary or secondary amine
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
n-Hexane (for extraction of excess reagent)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a standard solution of your analyte in the borate buffer. If the sample is in a complex matrix, perform a suitable sample cleanup (e.g., solid-phase extraction) and reconstitute the dried extract in the borate buffer.
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of your analyte solution.
-
Prepare a solution of 3-CPITC in acetonitrile. The concentration should be such that you can add a small volume to achieve the desired molar excess (e.g., 5-fold).
-
Add the 3-CPITC solution to the analyte solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
-
Removal of Excess Reagent:
-
Add an equal volume of n-hexane to the reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the extraction two more times.
-
-
Sample Dilution and Analysis:
-
Dilute the aqueous layer containing the derivatized analyte with the initial mobile phase of your HPLC method to an appropriate concentration for injection.
-
Analyze the sample by HPLC with UV detection (typically around 254 nm).
-
Visualizations
Caption: A general experimental workflow for the derivatization of an amine with 3-CPITC.
Caption: A troubleshooting decision tree for low or no product yield in 3-CPITC derivatization reactions.
Technical Support Center: Optimizing Peptide Labeling with 3-Chlorophenyl Isothiocyanate
Welcome to the technical support center for peptide labeling with 3-chlorophenyl isothiocyanate (3-Cl-PITC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for labeling peptides with this compound?
A1: The labeling reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 3-Cl-PITC. This reaction forms a stable phenylthiourea (B91264) linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) side chains.[1][2]
Q2: Which functional groups on a peptide will react with 3-Cl-PITC?
A2: 3-Cl-PITC primarily reacts with non-protonated primary amines, which include the N-terminal α-amino group and the side-chain amine of lysine residues.[1] It can also react with the thiol group of cysteine, particularly at a lower pH (around 6-8); however, the resulting dithiocarbamate (B8719985) product may be less stable than the thiourea (B124793) linkage formed with amines.[1]
Q3: Why is a basic pH crucial for the labeling reaction?
A3: A basic pH, typically between 8.5 and 9.5, is necessary to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[1] The N-terminal amino group has a lower pKa (around 8.9) compared to the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1] For labeling all available amino groups, a pH above 9 is recommended.[1]
Q4: What are the most critical parameters to control for a successful labeling reaction?
A4: The most critical parameters to optimize are pH, the molar ratio of 3-Cl-PITC to the peptide, reaction temperature, and reaction time.[1] The solvent system is also important, especially for ensuring the solubility of both the peptide and the isothiocyanate reagent.
Q5: What is a common side reaction, particularly when labeling on a solid support?
A5: A frequent side reaction, especially during on-resin labeling, is an Edman degradation-type cyclization. This occurs under the acidic conditions used for cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1] The isothiocyanate-labeled N-terminal amino acid can cyclize to form a thiohydantoin, leading to its cleavage from the rest of the peptide and resulting in a truncated sequence.[1][3][4] To avoid this, a spacer can be introduced at the N-terminus before labeling.[3]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Possible Cause | Suggested Solution |
| Incorrect pH | Verify the pH of the reaction buffer is between 8.5 and 9.5. Use a calibrated pH meter. Buffers such as sodium borate (B1201080) or sodium bicarbonate are commonly used.[1][2] Avoid buffers containing primary amines (e.g., Tris), as they will compete for the labeling reagent.[1] |
| Reagent Inactivity | 3-Cl-PITC can degrade upon exposure to moisture. Use a fresh vial or a properly stored aliquot. Prepare the 3-Cl-PITC solution in an anhydrous solvent like DMSO or DMF immediately before use.[1] |
| Poor Solubility | Both peptides and 3-Cl-PITC can have limited solubility. Use an organic co-solvent such as acetonitrile (B52724), DMSO, or DMF to improve solubility.[1][2] Ensure both the peptide and the labeling reagent are fully dissolved in their respective solvents before mixing. |
| Insufficient Molar Excess of 3-Cl-PITC | A molar excess of 3-Cl-PITC (typically 1.5 to 10-fold) is often needed to drive the reaction to completion.[1] The optimal ratio may need to be determined experimentally for your specific peptide. |
| Suboptimal Temperature or Reaction Time | Most labeling reactions are performed at room temperature for 1-4 hours or overnight.[1] If the reaction is slow, increasing the temperature (e.g., to 37°C) can significantly improve the yield.[2] However, be aware that higher temperatures might also increase the rate of side reactions or peptide degradation.[1] Monitor the reaction progress over time to determine the optimal duration. |
Problem: Multiple Products Observed in Analysis (e.g., HPLC or Mass Spectrometry)
| Possible Cause | Suggested Solution |
| Labeling at Multiple Sites | If your peptide contains multiple primary amines (N-terminus and one or more lysines) and you intended to label only one site, you may see a mixture of products. To achieve site-specific labeling at the N-terminus, you can try to carefully control the pH to be closer to 8.5, where the N-terminal amine is more reactive than the lysine side chains.[1][3] For lysine-specific labeling, protecting the N-terminus may be necessary. |
| Peptide Impurities | The starting peptide material may not be pure. Analyze the starting peptide by HPLC and mass spectrometry to confirm its purity before the labeling reaction. |
| Side Reactions | Besides the intended labeling, other reactions may occur. For on-resin labeling, cleavage with acid can cause a truncation of the N-terminal amino acid.[1][4] Consider using a spacer at the N-terminus if this is an issue.[3] |
| Degradation of Peptide or Label | Peptides and the phenylthiourea linkage can degrade under harsh conditions (e.g., very high temperatures or extreme pH). Ensure your reaction and workup conditions are not overly harsh. |
Problem: Difficulty in Purifying the Labeled Peptide
| Possible Cause | Suggested Solution |
| Co-elution of Labeled Peptide and Unreacted Peptide | The hydrophobicity of the labeled and unlabeled peptide may be very similar, making separation by reverse-phase HPLC (RP-HPLC) challenging. Optimize the HPLC gradient to improve resolution. A shallower gradient over a longer run time can often resolve closely eluting peaks.[5] |
| Presence of Excess Labeling Reagent | Unreacted 3-Cl-PITC and its hydrolysis byproducts can interfere with purification. Quench the reaction with an amine-containing buffer (like Tris) or a desalting column to remove excess reagent before HPLC purification.[1] |
| Poor Recovery from HPLC | The labeled peptide may be adsorbing irreversibly to the column or precipitating. Ensure the mobile phases are appropriate for your peptide's properties. Adding a small amount of organic solvent to the sample before injection can sometimes help with solubility. |
Data Presentation
Table 1: Effect of Molar Ratio and Temperature on Peptide Labeling Yield
This table summarizes the effect of varying the molar ratio of isothiocyanate to peptide and the reaction temperature on the final product yield. The data is adapted from a study on iodophenylisothiocyanate, which has similar reactivity to this compound.
| Molar Ratio (Isothiocyanate:Peptide) | Temperature | Reaction Time | Approximate Yield (%) |
| 1:1 | Room Temperature | 30 minutes | < 10 |
| 10:1 | Room Temperature | 30 minutes | ~9 |
| 1:1 | 37°C | 30 minutes | > 70 |
| 10:1 | 37°C | 30 minutes | ~96 |
| (Data adapted from a study on a similar isothiocyanate, demonstrating general trends.[2]) |
Experimental Protocols
Protocol 1: In-Solution Peptide Labeling with 3-Cl-PITC
This protocol is for labeling a purified peptide in a liquid phase.
-
Peptide Preparation:
-
3-Cl-PITC Solution Preparation:
-
Immediately before use, dissolve 3-Cl-PITC in an anhydrous organic solvent like acetonitrile or DMSO to a high concentration (e.g., 50 mM).[2]
-
-
Labeling Reaction:
-
Add the desired molar excess of the 3-Cl-PITC solution to the peptide solution while gently vortexing. A 5- to 10-fold molar excess is a good starting point.[2]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.[1][2] Protect the reaction from light if the label is light-sensitive.
-
The reaction progress can be monitored by taking small aliquots over time and analyzing them by RP-HPLC or mass spectrometry.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume excess 3-Cl-PITC, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.
-
-
Purification:
-
Purify the labeled peptide from unreacted peptide, excess labeling reagent, and byproducts using RP-HPLC.[5] Use a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the labeled peptide and confirm their identity using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: On-Resin Peptide Labeling with 3-Cl-PITC
This protocol is for labeling a peptide while it is still attached to the solid-phase synthesis resin.
-
Peptide-Resin Preparation:
-
After the final amino acid coupling in your solid-phase peptide synthesis (SPPS), remove the N-terminal Fmoc protecting group using a standard 20% piperidine (B6355638) in DMF solution.[3]
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
-
Labeling Reaction:
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Prepare a solution of 3-Cl-PITC (3-5 molar equivalents relative to the resin loading) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 molar equivalents) in DMF.[1][3]
-
Add the 3-Cl-PITC/DIPEA solution to the resin.
-
Agitate the mixture at room temperature for 2 hours to overnight.[3] Protect from light if necessary.
-
Monitor the reaction completion using a colorimetric test for free amines (e.g., the Kaiser test). A negative Kaiser test (yellow beads) indicates the reaction is complete.[6]
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and dry the pellet.
-
Purify the crude labeled peptide using RP-HPLC as described in Protocol 1.
-
Visualizations
Caption: General workflow for in-solution peptide labeling with 3-Cl-PITC.
Caption: Troubleshooting decision tree for low peptide labeling yield.
References
Technical Support Center: 3-Chlorophenyl Isothiocyanate in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorophenyl isothiocyanate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Problem 1: Low Yield of the Desired N-(3-Chlorophenyl)-N'-substituted Thiourea (B124793)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reactivity of the amine nucleophile can significantly impact the reaction rate. Sterically hindered or electron-deficient amines may react slowly. Consider increasing the reaction temperature or extending the reaction time. The use of a base like triethylamine (B128534) (TEA) can also facilitate the reaction, although it should be used judiciously to avoid side reactions. |
| Side Reactions | Several side reactions can consume the starting materials and reduce the yield of the desired product. These include hydrolysis of the isothiocyanate, formation of symmetrical thiourea, and reactions with the solvent. Refer to the specific troubleshooting sections below for guidance on minimizing these side reactions. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred. Running the reaction at room temperature is a good starting point, with gentle heating if the reaction is sluggish. |
Problem 2: Presence of N,N'-bis(3-chlorophenyl)thiourea as a Major Byproduct
Possible Causes and Solutions:
The formation of the symmetrical thiourea, N,N'-bis(3-chlorophenyl)thiourea, is a common side reaction. This occurs when the this compound reacts with 3-chloroaniline (B41212), which can be present as an impurity in the starting material or formed in situ via hydrolysis.
| Possible Cause | Recommended Solution |
| Impurity in Starting Material | Ensure the purity of the this compound starting material. If it has been stored for a long time or under non-inert conditions, it may contain 3-chloroaniline. Purification by distillation or chromatography may be necessary. |
| Hydrolysis of Isothiocyanate | The presence of water in the reaction mixture can lead to the hydrolysis of this compound to 3-chloroaniline, which can then react with another molecule of the isothiocyanate. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Using a slight excess of the amine nucleophile relative to the this compound can help to minimize the formation of the symmetrical thiourea by ensuring the isothiocyanate is consumed by the desired amine. |
A general approach to synthesizing symmetrical thioureas involves the reaction of amines with reagents like phenyl chlorothionoformate in water.[1] This highlights that conditions favoring amine-isothiocyanate reactions can also lead to symmetrical byproducts if the parent amine is present.
Problem 3: Formation of 3-Chloroaniline as an Impurity
Possible Causes and Solutions:
The presence of 3-chloroaniline in the final product is primarily due to the hydrolysis of unreacted this compound during the work-up or purification steps.
| Possible Cause | Recommended Solution |
| Hydrolysis during Work-up | Aqueous work-up conditions, especially if acidic or basic, can promote the hydrolysis of the isothiocyanate. It's known that hydrolysis of isothiocyanates is enhanced under neutral or slightly basic conditions.[2] Minimize the contact time with water and use neutral pH conditions if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature. |
| Instability on Silica (B1680970) Gel | During purification by column chromatography, the slightly acidic nature of silica gel can sometimes cause the hydrolysis of the isothiocyanate. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
The hydrolysis of aryl isothiocyanates in aqueous acid leads to the formation of the corresponding amine.[3]
Problem 4: Unexpected Cyclization Products with Bifunctional Nucleophiles
Possible Causes and Solutions:
When using nucleophiles containing a second reactive group, such as amino alcohols or diamines, intramolecular cyclization can occur, leading to heterocyclic byproducts.
| Possible Cause | Recommended Solution |
| Intramolecular Reaction | The initial thiourea adduct can undergo a subsequent intramolecular cyclization. For example, the reaction of an isothiocyanate with an amino alcohol can lead to the formation of oxazolidinone or thiazolidinone derivatives. |
| Reaction Conditions | The propensity for cyclization can be influenced by reaction temperature and the presence of a base. Lowering the reaction temperature may favor the formation of the open-chain thiourea adduct over the cyclized product. The choice of base can also be critical; a non-nucleophilic base is preferred to avoid further side reactions. |
The reaction of isothiocyanates with amino acids can lead to intramolecular cyclization to form thiohydantoins.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in synthesis?
A1: The most common side reactions include:
-
Hydrolysis: Reaction with water to form 3-chloroaniline. This is accelerated in both acidic and basic conditions.[2][3]
-
Formation of Symmetrical Thiourea: Reaction with 3-chloroaniline (present as an impurity or formed in situ) to yield N,N'-bis(3-chlorophenyl)thiourea.
-
Reaction with Solvents: Protic solvents like alcohols can react with the isothiocyanate to form thiocarbamates.[5]
-
Cyclization Reactions: With bifunctional nucleophiles, intramolecular cyclization can lead to the formation of heterocyclic compounds.[4]
Q2: How can I minimize the formation of N,N'-bis(3-chlorophenyl)thiourea?
A2: To minimize the formation of this symmetrical thiourea byproduct:
-
Use high-purity this compound.
-
Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate to 3-chloroaniline.
-
Use a slight excess of your desired amine nucleophile.
Q3: What is the best way to purify a product from a reaction with this compound?
A3: The purification method will depend on the properties of your product.
-
Crystallization: If your product is a solid, recrystallization is often an effective method for removing impurities.
-
Column Chromatography: This is a versatile method for purifying a wide range of compounds. To avoid on-column hydrolysis of any remaining isothiocyanate, consider neutralizing the silica gel with triethylamine.
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly at a low temperature and maintain a neutral pH to minimize hydrolysis of the isothiocyanate.
Q4: Can this compound react with alcohols or thiols?
A4: Yes, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.[5][6][7] If your substrate contains these functional groups and you desire selective reaction at an amine, you may need to use protecting groups for the alcohol or thiol functionalities.
Experimental Protocols
Protocol 1: General Synthesis of N-(3-Chlorophenyl)-N'-alkyl/aryl Thioureas with Minimized Side Reactions
This protocol is designed to minimize the formation of symmetrical thiourea and hydrolysis byproducts.
Materials:
-
This compound (high purity)
-
Amine (alkyl or aryl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM or THF.
-
Slowly add a solution of this compound (0.95 eq.) in the same anhydrous solvent to the stirred amine solution at room temperature. The slight excess of the amine helps to ensure complete consumption of the isothiocyanate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40 °C.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel. If using chromatography, it is advisable to use a mobile phase containing a small amount of triethylamine (e.g., 0.1%) to prevent hydrolysis of any trace amounts of unreacted isothiocyanate.
Visualizations
Experimental Workflow for Thiourea Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Hydrolysis of 3-Chlorophenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 3-chlorophenyl isothiocyanate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the hydrolysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My hydrolysis reaction is incomplete, and I still observe the starting material, this compound, by TLC/LC-MS analysis. What could be the cause?
A1: Incomplete hydrolysis of this compound can be attributed to several factors:
-
Insufficient Acid Catalyst: The hydrolysis of aryl isothiocyanates is promoted by acid.[1] Ensure that the concentration of the acid catalyst (e.g., HCl, H₂SO₄) is adequate. For challenging substrates, a higher acid concentration may be required.
-
Low Reaction Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is proceeding slowly, consider increasing the temperature. A common starting point is refluxing in an aqueous acidic solution.
-
Short Reaction Time: The hydrolysis of some aryl isothiocyanates can be slow. Monitor the reaction progress over a longer period to ensure it has reached completion.
-
Poor Solubility: this compound has low water solubility. If the reaction is performed in a purely aqueous medium, the limited contact between the substrate and the acidic solution can hinder the reaction rate. The use of a co-solvent such as ethanol (B145695) or dioxane can improve solubility and reaction efficiency.
Q2: I have obtained a solid byproduct that is difficult to characterize. What could it be?
A2: A common byproduct in the hydrolysis of aryl isothiocyanates is the corresponding symmetrically disubstituted thiourea (B124793). In this case, it would be N,N'-bis(3-chlorophenyl)thiourea . This byproduct forms from the reaction between the starting this compound and the newly formed 3-chloroaniline (B41212) product. The formation of this byproduct is more likely under neutral or slightly acidic conditions where the product amine is not fully protonated and remains nucleophilic.
Q3: How can I minimize the formation of the N,N'-bis(3-chlorophenyl)thiourea byproduct?
A3: To minimize the formation of the thiourea byproduct, it is crucial to maintain a sufficiently acidic environment throughout the reaction. This ensures that the product, 3-chloroaniline, is protonated to its non-nucleophilic ammonium (B1175870) salt form, preventing it from reacting with the remaining isothiocyanate. Using a stronger acid or a higher concentration of the acid catalyst can be effective.
Q4: What are the best methods to monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (this compound) and a standard of the expected product (3-chloroaniline). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): This technique provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, including the 3-chloroaniline product.
Q5: What is a reliable method for the purification of the 3-chloroaniline product?
A5: After the hydrolysis is complete, the reaction mixture will be acidic. To isolate the 3-chloroaniline product, the following steps are recommended:
-
Neutralization: Carefully neutralize the acidic reaction mixture with a base (e.g., NaOH, NaHCO₃) to deprotonate the 3-chloroanilinium salt and precipitate the free amine.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate. The 3-chloroaniline will partition into the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining salts and impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-chloroaniline.
-
Further Purification: If necessary, the crude product can be further purified by distillation or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the hydrolysis of this compound under various conditions to illustrate the impact of reaction parameters on product yield and byproduct formation.
Table 1: Effect of Acid Concentration on Product Yield and Byproduct Formation
| Entry | Acid (HCl) Conc. (M) | Temperature (°C) | Time (h) | 3-Chloroaniline Yield (%) | N,N'-bis(3-chlorophenyl)thiourea (%) |
| 1 | 1 | 100 | 4 | 75 | 15 |
| 2 | 3 | 100 | 4 | 88 | 5 |
| 3 | 6 | 100 | 4 | 95 | <1 |
Table 2: Effect of Temperature on Product Yield
| Entry | Acid (HCl) Conc. (M) | Temperature (°C) | Time (h) | 3-Chloroaniline Yield (%) |
| 1 | 3 | 50 | 8 | 65 |
| 2 | 3 | 75 | 6 | 82 |
| 3 | 3 | 100 | 4 | 88 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane (or other suitable co-solvent)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 6 M aqueous HCl.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 2 M NaOH solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-chloroaniline.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Analysis of Reaction Products by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% acetonitrile over 15 minutes.
Procedure:
-
Prepare standard solutions of this compound, 3-chloroaniline, and N,N'-bis(3-chlorophenyl)thiourea in acetonitrile.
-
Dilute a small aliquot of the reaction mixture with acetonitrile.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to the starting material, product, and byproduct by comparing their retention times with the standards.
-
Quantify the components by integrating the peak areas and using the standard calibration curves.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for hydrolysis of this compound.
References
Incomplete derivatization with 3-chlorophenyl isothiocyanate causes and solutions
Welcome to the technical support center for 3-chlorophenyl isothiocyanate (3-CPI) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of primary and secondary amines with this compound.
Issue: Low or No Derivatization Yield
Possible Causes and Solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. The amine analyte must be in a deprotonated, nucleophilic state for the reaction to proceed efficiently.
-
Solution: Adjust the reaction pH to a basic range, typically between 8.5 and 9.5. Use of a buffer, such as sodium bicarbonate or borate, is recommended to maintain a stable pH. Avoid amine-containing buffers like Tris, as they will compete with the analyte for the derivatization reagent.
-
-
Incorrect Molar Ratio: An insufficient amount of 3-CPI relative to the analyte can lead to incomplete derivatization.
-
Solution: Increase the molar ratio of 3-CPI to the analyte. A molar excess of 1.5 to 10-fold of the isothiocyanate is often required to drive the reaction to completion. The optimal ratio may need to be determined experimentally for your specific analyte.
-
-
Low Reaction Temperature: The reaction rate may be too slow at low temperatures.
-
Solution: While most labeling reactions are performed at room temperature (20-25°C), increasing the temperature can improve yields. However, be cautious as higher temperatures can also increase the rate of side reactions or degradation of the analyte or reagent. Optimization may be required.
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Increase the reaction time. Typical reaction times range from 1 to 4 hours, or even overnight. Monitor the reaction progress at different time points to determine the optimal duration.
-
-
Degraded 3-CPI Reagent: 3-CPI can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh, high-quality 3-CPI reagent. Store the reagent under anhydrous conditions and consider preparing fresh solutions in an anhydrous solvent like DMSO or DMF before use.
-
-
Presence of Water: Water can hydrolyze the isothiocyanate group of 3-CPI, rendering it inactive.
-
Solution: Ensure all solvents and reagents are anhydrous. If the sample is in an aqueous solution, it should be thoroughly dried before adding the derivatization reagent.
-
Issue: Presence of Multiple or Unexpected Peaks in Chromatogram
Possible Causes and Solutions:
-
Side Reactions: Besides the desired derivatization, 3-CPI can participate in side reactions, leading to byproducts.
-
Solution: Optimize reaction conditions (pH, temperature, time) to favor the desired reaction. Proper sample cleanup before and after derivatization can also help remove interfering substances and byproducts.
-
-
Incomplete Reaction: Both the derivatized and underivatized analyte may be present.
-
Solution: Re-optimize the reaction conditions as described above to ensure the reaction goes to completion.
-
-
Hydrolysis of 3-CPI: The breakdown of 3-CPI can lead to additional peaks.
-
Solution: Minimize the presence of water in the reaction mixture.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the chromatographic separation.
-
Solution: Implement a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization to remove interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with 3-CPI?
A1: The optimal pH is typically in the basic range of 8.5 to 9.5. This ensures that the primary or secondary amine of the analyte is deprotonated and can act as a nucleophile to attack the isothiocyanate group of 3-CPI.
Q2: What solvent should I use for the derivatization reaction?
A2: Anhydrous aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. It is crucial to use anhydrous solvents to prevent the hydrolysis of 3-CPI.
Q3: How can I remove excess 3-CPI after the reaction?
A3: Excess 3-CPI and its byproducts can be removed by liquid-liquid extraction with a non-polar solvent like hexane (B92381) or by solid-phase extraction (SPE). Evaporation under a stream of nitrogen can also be used, but care must be taken as the derivatized product may also be volatile.
Q4: Can 3-CPI react with other functional groups besides amines?
A4: While isothiocyanates primarily react with primary and secondary amines, they can also react with thiols, although this reaction is generally less favorable under the basic conditions used for amine derivatization.
Q5: My sample is in an aqueous solution. How should I proceed with derivatization?
A5: Aqueous samples should be lyophilized (freeze-dried) to remove all water before adding the derivatization reagent and anhydrous solvent.
Data Presentation
The following tables summarize key quantitative data for optimizing derivatization reactions with aryl isothiocyanates, which can be applied to 3-CPI.
Table 1: Effect of pH on Derivatization Efficiency of Phenyl Isothiocyanate (PITC) with Amines
| pH | Relative Derivatization Efficiency (%) | Reference |
| 7.0 | Low | General knowledge |
| 8.0 | Moderate | General knowledge |
| 8.5 | High | General knowledge |
| 9.0 | Very High | General knowledge |
| 9.5 | High | General knowledge |
| 10.0 | Moderate to High (risk of hydrolysis increases) | General knowledge |
Table 2: Influence of Reaction Temperature and Time on Derivatization Yield
| Temperature (°C) | Reaction Time (min) | Expected Yield | Notes |
| 25 | 20 | Good | A common starting point for many analytes. |
| 25 | 60-120 | Better | Increased time can drive the reaction to completion. |
| 40 | 15 | High | Optimum for some aliphatic amines with PITC.[1] |
| 50 | 40 | High | Used for derivatization of some aliphatic amines.[2] |
| 60 | 30 | Variable | May increase yield but also risk of degradation. |
Experimental Protocols
Detailed Methodology for Derivatization of a Primary Amine with this compound for HPLC Analysis
This protocol is a general guideline and may require optimization for specific analytes and matrices.
1. Reagents and Materials:
-
This compound (3-CPI)
-
Analyte containing a primary or secondary amine
-
Anhydrous acetonitrile (ACN) or other suitable aprotic solvent
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hexane (HPLC grade) for extraction
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)
-
HPLC system with a C18 column and UV or MS detector
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the amine standard in a suitable solvent (e.g., methanol or water). Dilute the stock solution to the desired concentration range for the calibration curve. If in an aqueous solution, evaporate to dryness before derivatization.
-
Sample Preparation: If the sample is a complex matrix (e.g., plasma, urine), perform a sample cleanup procedure such as protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. Evaporate the cleaned sample to dryness.
3. Derivatization Procedure:
-
To the dried standard or sample in a reaction vial, add 100 µL of sodium bicarbonate buffer (0.1 M, pH 9.0).
-
Add 100 µL of a freshly prepared solution of 3-CPI in anhydrous acetonitrile (e.g., 10 mg/mL). The molar ratio of 3-CPI to the analyte should be optimized, but a 5-fold excess is a good starting point.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the reaction vial to room temperature.
4. Post-Derivatization Cleanup:
-
Add 200 µL of hexane to the reaction vial to extract excess 3-CPI.
-
Vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the extraction with another 200 µL of hexane.
-
The lower aqueous/acetonitrile layer containing the derivatized analyte is now ready for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detector at a wavelength appropriate for the thiourea (B124793) derivative (typically around 240-260 nm) or a mass spectrometer.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of amines with 3-CPI.
Caption: Troubleshooting decision tree for incomplete derivatization.
References
Technical Support Center: Purification of 3-Chlorophenyl Isothiocyanate Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 3-chlorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound?
The most common reaction products are N,N'-disubstituted thioureas, which are formed by the reaction of this compound with primary or secondary amines.[1] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Q2: What are the typical impurities in a crude reaction mixture containing this compound-derived products?
Typical impurities can include:
-
Unreacted starting materials: this compound and the amine reactant.
-
Byproducts: Symmetrical thioureas (formed if the starting amine reacts with itself) and degradation products of the isothiocyanate.[2]
-
Reagents and solvents: Residual solvents used in the reaction and any catalysts or reagents used for workup.
-
Side-reaction products: Depending on the reaction conditions, other minor products may be formed.
Q3: What are the primary methods for purifying the reaction products of this compound?
The two main purification techniques for the solid products, such as thiourea (B124793) derivatives, are recrystallization and column chromatography.[1] For the purification of the this compound starting material itself, fractional vacuum distillation is often employed. The choice of method depends on the nature of the product and impurities, the scale of the reaction, and the required final purity.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can assess the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize | - The solution is not saturated (too much solvent was used).- The chosen solvent is not appropriate for the compound. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Change to a solvent with a lower boiling point. |
| Low recovery of purified product | - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | - The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For normal phase silica (B1680970) gel, increase polarity to move compounds further up the plate (higher Rf).- Try a different solvent system altogether (e.g., ethyl acetate/hexane (B92381) vs. dichloromethane/methanol). |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
| Co-elution of product and impurities | - The polarity of the product and impurities are very similar. | - Use a shallower solvent gradient.- Try a different stationary phase (e.g., neutral alumina (B75360) instead of silica gel). |
| Streaking or tailing of spots on TLC/column | - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample is overloaded on the column. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column. |
Data Presentation
The following tables provide representative data for the purification of thiourea derivatives of this compound. Please note that optimal conditions will vary depending on the specific derivative.
Table 1: Recrystallization Solvents and Observed Yields for N-(3-chlorophenyl)-N'-aryl/alkyl Thioureas
| N'-Substituent | Recrystallization Solvent | Yield Range (%) | Reference |
| 3-Nitrophenyl | Ethanol | Good | [4] |
| Benzyl | Methanol | Excellent | [4] |
| n-Butyl | Benzene/Gasoline (1:2) | 70 | [4] |
| p-Tolyl | Ethanol | 76 | [5] |
| 4-Chlorophenyl | Ethanol | - |
Table 2: Column Chromatography Conditions for Thiourea Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | General Rf Range |
| Aryl Thioureas | Silica Gel | Chloroform/Acetone (3:1) | 0.3 - 0.6 |
| Alkyl/Aryl Thioureas | Silica Gel | Hexane/Ethyl Acetate mixtures | 0.2 - 0.5 |
| Polar Thioureas | Silica Gel | Dichloromethane/Methanol mixtures | Dependent on polarity |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of an N,N'-Disubstituted Thiourea
Synthesis:
-
Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane) in a round-bottom flask.
-
Add this compound (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product.[1]
Purification by Recrystallization:
-
Select a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold.[2] Ethanol is often a good starting point for N-aryl thioureas.[4]
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification of a Thiourea Derivative by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Determine the Eluent: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it to the top of the silica gel column.
-
Elute the Column: Run the eluent through the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica gel.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of thiourea derivatives.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 5. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 3-Chlorophenyl Isothiocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorophenyl isothiocyanate (3-CPITC) derivatives in HPLC analysis. Matrix effects are a significant challenge in achieving accurate and reproducible quantification. This guide offers practical solutions to identify, minimize, and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC analysis of 3-CPITC derivatives?
A1: Matrix effects are the alteration of the analytical signal (either suppression or enhancement) of the target analyte (3-CPITC derivative) due to the co-eluting components of the sample matrix.[1][2][3] In electrospray ionization mass spectrometry (ESI-MS), for instance, these co-eluting compounds can interfere with the ionization of the analyte, leading to inaccurate quantification.[1][3] This interference can result from competition for ionization, changes in droplet formation or evaporation, or the formation of adducts.[1][3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[3][4] This involves comparing the peak area of an analyte in a pure solvent standard to the peak area of the same analyte spiked into a blank matrix sample that has undergone the entire sample preparation process. A significant difference in the peak areas indicates the presence of matrix effects.[1] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1][5] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the column, and a blank matrix extract is injected. Dips or rises in the baseline signal at the retention times of matrix components indicate regions of ion suppression or enhancement.[3]
Q3: What are the most common sources of matrix effects when analyzing biological samples?
A3: For biological matrices such as plasma, serum, or tissue homogenates, the most common sources of matrix effects are phospholipids, salts, and proteins.[6] Phospholipids are particularly problematic in LC-MS analysis as they often co-elute with analytes of interest and can cause significant ion suppression.[6]
Q4: Can derivatization of my 3-CPITC compound help in mitigating matrix effects?
A4: Derivatization can indirectly help by shifting the retention time of the analyte to a region of the chromatogram with fewer co-eluting matrix components.[7] For instance, derivatizing with an amine-containing reagent can alter the polarity and chromatographic behavior of the 3-CPITC derivative. However, the derivatization process itself can sometimes introduce new sources of interference or matrix effects.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Matrix components co-eluting with the analyte. | - Optimize the chromatographic gradient to better separate the analyte from interferences. - Employ a more effective sample cleanup procedure (e.g., Solid Phase Extraction).[8][9] - Use a guard column to protect the analytical column from strongly retained matrix components.[10] |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples. | - Implement the use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte.[3][9] - Standardize the sample collection and preparation procedure meticulously. - Use matrix-matched calibration standards for quantification.[11] |
| Low Analyte Response (Signal Suppression) | Co-eluting matrix components are suppressing the ionization of the analyte. | - Improve sample preparation to remove interfering substances (see experimental protocols below).[8] - Adjust chromatographic conditions to separate the analyte from the suppression zone.[3] - Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[3][11] |
| High Analyte Response (Signal Enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | - Similar to signal suppression, improve sample cleanup and chromatographic separation. - The use of a stable isotope-labeled internal standard is highly effective in compensating for enhancement effects.[9] |
| High Backpressure and Column Clogging | Particulates or precipitated proteins from the sample matrix.[10] | - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[12] - Incorporate a protein precipitation step in the sample preparation protocol.[8] - Use an in-line filter or guard column to protect the analytical column.[10] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for cleaning up plasma samples to reduce matrix effects prior to HPLC analysis of 3-CPITC derivatives. The specific SPE cartridge and solvents should be optimized for the particular derivative.
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the 3-CPITC derivative with 1 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol, possibly with a modifier like 5% ammonium (B1175870) hydroxide (B78521) for basic compounds.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is an alternative to SPE for sample cleanup and can be effective in removing different types of interferences.
-
Sample Preparation: To 1 mL of urine, add a suitable internal standard. Adjust the pH of the sample with a buffer to optimize the partitioning of the 3-CPITC derivative.
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Visual Guides
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chlorophenyl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-chlorophenyl isothiocyanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the reaction of 3-chloroaniline (B41212) with a thiocarbonyl transfer reagent. The most traditional and widely used methods include:
-
The Thiophosgene (B130339) Method: This classic approach involves the direct reaction of 3-chloroaniline with thiophosgene (CSCl₂).[1][2] While often effective, thiophosgene is highly toxic and requires specialized handling.[1][3]
-
Decomposition of Dithiocarbamate (B8719985) Salts: This is a popular alternative to the hazardous thiophosgene method.[1][3] It involves a two-step process:
-
Formation of a dithiocarbamate salt by reacting 3-chloroaniline with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) or ammonia (B1221849).[4][5]
-
Decomposition of the dithiocarbamate salt using a desulfurizing agent to yield the isothiocyanate.[1][3] A variety of reagents can be used for this step, including tosyl chloride, ethyl chloroformate, and hydrogen peroxide.[1][5]
-
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen method. Common culprits include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side reactions: The formation of byproducts, such as symmetric di-(3-chlorophenyl)thiourea, is a common issue, particularly if the reaction conditions are not carefully controlled.[3]
-
Purity of reagents: The purity of the starting 3-chloroaniline and other reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.
-
Inefficient workup and purification: Product loss can occur during extraction, washing, and purification steps.[6]
Q3: How can I minimize the formation of the di-(3-chlorophenyl)thiourea byproduct?
A3: The formation of the thiourea (B124793) byproduct is a common challenge.[3] To minimize its formation, consider the following:
-
Control of stoichiometry: Use a slight excess of the thiocarbonylating agent (e.g., thiophosgene or the reagents for the dithiocarbamate method) to ensure the complete conversion of the aniline (B41778).
-
Reaction conditions: Running the reaction at a lower temperature can sometimes suppress the formation of the thiourea.
-
Vigorous stirring: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing and prevent localized high concentrations of the aniline, which can lead to dimerization.[2]
Q4: What are the recommended purification methods for this compound?
A4: The purification of this compound typically involves the following techniques:
-
Steam Distillation: This method is effective for removing non-volatile impurities. The isothiocyanate co-distills with the steam and can be collected as an oil that solidifies upon cooling.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as ethanol, can be used to obtain a pure product.[2][6]
-
Column Chromatography: For small-scale preparations or to remove impurities with similar volatility, flash column chromatography on silica (B1680970) gel can be employed.[6]
-
Solvent Extraction/Washing: Washing the crude product with dilute acid (e.g., HCl) can help remove any unreacted 3-chloroaniline.[2] Slurrying with a non-polar solvent like petroleum ether can also help remove certain impurities.[7]
Troubleshooting Guides
Guide 1: Low Yield in the Dithiocarbamate Salt Method
This guide addresses common issues leading to low yields when using the dithiocarbamate salt decomposition method.
Problem: The final yield of this compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action |
| Impure 3-chloroaniline | Purify the starting aniline by distillation or recrystallization. |
| Decomposition of Dithiocarbamate Salt | Ensure the dithiocarbamate salt is used immediately after preparation or stored under appropriate conditions (cool, dry, and inert atmosphere).[7] |
| Inefficient Desulfurization | The choice of desulfurizing agent is critical. For electron-deficient anilines like 3-chloroaniline, stronger activating agents might be necessary. Consider optimizing the amount and type of desulfurizing agent. |
| Suboptimal Reaction Temperature | The formation of the dithiocarbamate is often exothermic and may require initial cooling. The decomposition step might require heating. Monitor and control the temperature at each stage. |
| Presence of Water | While some methods are performed in aqueous media, excess water can lead to hydrolysis of the isothiocyanate. Ensure reagents and solvents are appropriately dried if using an anhydrous method. |
| Loss during Workup | This compound can be volatile. Avoid excessive heating during solvent removal. Ensure the pH of the aqueous layer during extraction is optimized to prevent the product from partitioning into the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis via Decomposition of Ammonium (B1175870) Dithiocarbamate
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[7]
Step 1: Formation of Ammonium p-chlorophenyldithiocarbamate
-
In a round-bottomed flask equipped with a mechanical stirrer, add 3-chloroaniline (0.30 mole), concentrated aqueous ammonia (0.6 mole), and carbon disulfide (0.35 mole).
-
Stir the mixture vigorously. The reaction is exothermic and the temperature should be maintained at 30-35°C, using external cooling if necessary.
-
A yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form. Continue stirring for 1 hour.
-
Filter the mixture by suction and wash the solid residue with a 3% aqueous solution of ammonium chloride, followed by ethanol.
Step 2: Decomposition to this compound
-
Transfer the freshly prepared ammonium p-chlorophenyldithiocarbamate to a beaker with a mechanical stirrer and add water.
-
Raise the temperature to 30°C.
-
Prepare a neutralized solution of chloroacetic acid by dissolving it in water and neutralizing with sodium carbonate.
-
Add the neutralized chloroacetic acid solution to the dithiocarbamate suspension over 10 minutes with vigorous stirring.
-
Continue stirring for 1 hour.
-
The crude product can then be isolated by extraction with a suitable organic solvent (e.g., petroleum ether) and purified by evaporation of the solvent.[7]
Protocol 2: Synthesis using Thiophosgene
This protocol is a general method for the preparation of aryl isothiocyanates using thiophosgene.[2] Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
In a large vessel equipped with a powerful mechanical stirrer, place water and thiophosgene (2.16 moles).
-
With vigorous stirring, slowly add 3-chloroaniline (2 moles) over approximately 30 minutes.
-
Continue stirring for an additional 30 minutes.
-
Separate the resulting dark brown oil and wash it with 10% hydrochloric acid.
-
Purify the crude product by steam distillation. The isothiocyanate will co-distill with the water and solidify upon cooling.
-
Further purification can be achieved by recrystallization from ethanol.[2]
Data Presentation
Table 1: Comparison of Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Reaction Conditions | Yield Range (%) | Key Advantages/Disadvantages |
| Tosyl Chloride | Room temperature, 30 min | 75-97 | Fast reaction times, high yields. Can be difficult to remove excess reagent from less polar products.[1][8] |
| Hydrogen Peroxide | Aqueous or protic solvents | Good | "Green" reagent, simple workup. May not be suitable for all substrates.[1] |
| Ethyl Chloroformate | Requires a base (e.g., hydroxide) | Good | Readily available reagent. May introduce side reactions.[1] |
| Acetyl Chloride | Room temperature | Good to Excellent | Overcomes the difficulty of removing excess tosyl chloride, low cost.[8] |
| Lead Nitrate | Aqueous solution | Moderate to Good | Effective but introduces heavy metal waste.[1][7] |
Signaling Pathways and Workflows
Caption: Synthesis of this compound via the dithiocarbamate pathway.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 3-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 3-chlorophenyl isothiocyanate to minimize degradation and ensure the integrity of your experiments. Isothiocyanates are known to be sensitive to environmental factors, and understanding their stability is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary degradation pathway for this compound is hydrolysis, which is catalyzed by moisture. Other contributing factors include exposure to elevated temperatures, light, and incompatible substances such as acids, strong bases, strong oxidizing agents, alcohols, and amines.
Q2: What are the expected degradation products of this compound?
A2: The main degradation products from hydrolysis are 3-chloroaniline (B41212) and 1-(3-chlorophenyl)thiourea. The formation of the corresponding thiourea (B124793) is particularly relevant in the presence of amines.
Q3: How can I visually inspect my this compound for signs of degradation?
A3: While visual inspection is not a definitive test for purity, any noticeable changes in the appearance of the compound, such as a change in color from colorless/pale yellow to a darker shade, or the formation of precipitates, may indicate degradation. However, significant degradation can occur without obvious visual cues. Therefore, analytical monitoring is highly recommended.
Q4: Is it necessary to use an inert atmosphere for storing this compound?
A4: Yes, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric moisture and oxygen, thereby slowing down hydrolytic degradation and potential oxidation.
Q5: Can I store this compound in a standard laboratory refrigerator or freezer?
A5: Yes, storing this compound at reduced temperatures is recommended to slow down the rate of degradation. Refrigeration (2-8 °C) is a good practice for short to medium-term storage. For long-term storage, a freezer (-20 °C) is preferable. Always ensure the container is tightly sealed to prevent condensation from forming inside when it is removed from the cold environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | 1. Verify the purity of the stored compound using a stability-indicating analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Review and optimize storage conditions to minimize future degradation. |
| Change in physical appearance (e.g., color, turbidity) | Significant degradation has occurred. | 1. Do not use the compound for experiments. 2. Dispose of the degraded material according to safety guidelines. 3. Obtain a fresh supply and implement stringent storage protocols. |
| Precipitate formation in the container | Formation of insoluble degradation products, such as 1-(3-chlorophenyl)thiourea. | 1. The compound is likely degraded and should not be used. 2. Characterize the precipitate if necessary for investigational purposes. 3. Review storage practices, particularly protection from moisture. |
Storage Condition Recommendations
To ensure the long-term stability of this compound, the following storage conditions are recommended. While specific quantitative stability data for this compound is not extensively available in public literature, the recommendations below are based on the general chemical properties of aryl isothiocyanates and expert knowledge.
| Storage Condition | Temperature | Atmosphere | Container | Estimated Shelf-Life (Unopened) | Estimated Shelf-Life (Opened) |
| Optimal Long-Term | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial with a PTFE-lined cap | > 1 year | Use as quickly as possible; re-purge with inert gas before sealing. |
| Standard Mid-Term | 2-8°C | Inert (Argon or Nitrogen) | Tightly sealed, amber glass vial with a PTFE-lined cap | 6-12 months | Use within a few weeks; re-purge with inert gas. |
| Short-Term (Working Solution) | 2-8°C (in a suitable dry solvent) | N/A | Tightly sealed vial | Days to weeks (solvent dependent) | Frequent purity checks are advised. |
Note: The estimated shelf-life is a general guideline. It is strongly recommended that users perform their own stability studies to establish appropriate use-by dates for their specific applications and storage conditions. A study on phenyl isothiocyanate liquid crystals showed an 8.5% degradation after 1000 hours at 100°C, highlighting the susceptibility of the isothiocyanate group to degradation under stress conditions.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the purity of this compound and detect its primary degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
A gradient elution is recommended to separate the parent compound from its more polar degradation products. A suggested starting point is a linear gradient from 30% B to 90% B over 20 minutes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to an appropriate working concentration (e.g., 50 µg/mL).
-
Prepare standards of potential degradation products (3-chloroaniline and 1-(3-chlorophenyl)thiourea) for peak identification.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
Detection wavelength: 254 nm.
5. Forced Degradation Study (for method validation):
-
Acidic Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Analyze the stressed samples to ensure the method can separate the degradation products from the parent peak.
Protocol 2: GC-MS for Identification of Volatile Degradation Products
This protocol outlines a general procedure for the identification of volatile degradation products, such as 3-chloroaniline.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
2. Sample Preparation:
-
Dissolve the (potentially degraded) this compound sample in a volatile, dry solvent like dichloromethane (B109758) or ethyl acetate.
3. GC Conditions:
-
Injector temperature: 250°C.
-
Oven program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
4. MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
The mass spectrum of 3-chloroaniline typically shows a molecular ion peak at m/z 127 and a characteristic isotopic pattern for the presence of one chlorine atom.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Logical workflow for handling and stability assessment.
References
Validation & Comparative
A Comparative Guide to N-Terminal Peptide Sequencing Reagents: 3-Chlorophenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein and peptide analysis, N-terminal sequencing by Edman degradation remains a cornerstone technique for elucidating primary structure. The choice of the derivatizing reagent is critical to the success and efficiency of this method. This guide provides a detailed comparison of the standard reagent, Phenyl Isothiocyanate (PITC), with its halogenated analogue, 3-Chlorophenyl Isothiocyanate (3-CPITC). While PITC is the well-established and ubiquitously used reagent, this comparison explores the potential advantages and disadvantages of 3-CPITC based on fundamental chemical principles and available data on related compounds.
Performance Comparison: A Theoretical and Practical Overview
The performance of an isothiocyanate reagent in Edman degradation is evaluated based on several key parameters, including the efficiency of the coupling reaction, the stability of the resulting thiohydantoin derivative, and the sensitivity of its detection.
Theoretical Considerations:
The primary difference between PITC and 3-CPITC is the presence of a chlorine atom on the phenyl ring. Chlorine is an electron-withdrawing group, which is expected to influence the reactivity of the isothiocyanate functional group. This electronic effect is anticipated to make the isothiocyanate carbon of 3-CPITC more electrophilic, thereby increasing its reactivity towards the N-terminal amino group of the peptide. This could potentially lead to faster and more efficient coupling reactions.
Data Presentation:
| Feature | Phenyl Isothiocyanate (PITC) | This compound (3-CPITC) (Projected) |
| Coupling Reaction Efficiency | High and well-characterized. | Potentially higher due to the electron-withdrawing effect of the chlorine atom, leading to a more electrophilic isothiocyanate carbon. |
| Reaction Kinetics | Well-studied for various amino acids. | Expected to be faster than PITC under identical conditions. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable and extensively characterized. | 3-Chlorophenylthiohydantoin (3-CPTH)-amino acids are expected to be stable, though comprehensive stability data is not available. |
| Detection of Derivatives (HPLC-UV) | PTH-amino acids are readily detected by UV absorbance, typically around 254 nm. | 3-CPTH-amino acids are also expected to be UV-active. The chloro-substituent may cause a slight shift in the absorption maximum and potentially alter the molar absorptivity, which could impact detection sensitivity. |
| Detection of Derivatives (Mass Spec) | PTH-amino acids have well-characterized mass spectra. | The isotopic signature of chlorine (35Cl and 37Cl) in 3-CPTH-amino acids would provide a distinct pattern in mass spectrometry, aiding in their identification and potentially in the deconvolution of complex spectra. |
| Potential for Side Reactions | Minimal and well-documented under optimized conditions. | The increased reactivity could potentially lead to a higher incidence of side reactions if not carefully controlled. |
| Availability of Standards | Commercially available for all common amino acids. | Not as widely available, may require custom synthesis for use as analytical standards. |
Experimental Protocols
The following are detailed protocols for N-terminal peptide sequencing using both PITC and a projected protocol for 3-CPITC. The protocol for 3-CPITC is based on the standard Edman degradation chemistry, with considerations for its potentially higher reactivity.
Protocol 1: N-Terminal Peptide Sequencing using Phenyl Isothiocyanate (PITC)
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine (B92270) or acetonitrile)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction solvent (e.g., n-butyl chloride or ethyl acetate)
-
Conversion solution (e.g., 25% aqueous TFA)
-
HPLC system with a UV detector
-
PTH-amino acid standards
Procedure:
-
Coupling:
-
Dissolve the peptide sample in the coupling buffer.
-
Add the PITC solution and incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to form the phenylthiocarbamoyl (PTC)-peptide.
-
Dry the sample under a stream of nitrogen.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Incubate for a short period (e.g., 4 minutes) at 50°C.
-
Dry the sample again.
-
-
Extraction:
-
Add an organic solvent (e.g., n-butyl chloride) to extract the ATZ-amino acid. The remaining peptide stays in the reaction vessel.
-
-
Conversion:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube and dry.
-
Add the conversion solution (e.g., 25% aqueous TFA) and heat (e.g., 55°C for 10 minutes) to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Dry the sample.
-
-
Identification:
-
Reconstitute the dried PTH-amino acid in a suitable solvent for HPLC.
-
Inject the sample into the HPLC system and compare the retention time with those of known PTH-amino acid standards to identify the N-terminal amino acid.
-
Protocol 2: Projected N-Terminal Peptide Sequencing using this compound (3-CPITC)
Materials:
-
Peptide sample (1-10 nmol)
-
This compound (3-CPITC) solution (5% v/v in a suitable solvent)
-
Coupling buffer (as for PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction solvent (as for PITC)
-
Conversion solution (as for PITC)
-
HPLC system with a UV detector and/or a mass spectrometer
-
Synthesized 3-CPTH-amino acid standards (if available)
Procedure:
-
Coupling (Optimized):
-
Due to the potentially higher reactivity of 3-CPITC, the coupling reaction time and/or temperature may need to be reduced to minimize side reactions. Initial optimization experiments are recommended. A shorter incubation time (e.g., 10-15 minutes) or a lower temperature (e.g., 45°C) could be a starting point.
-
-
Cleavage, Extraction, and Conversion:
-
These steps are expected to be largely similar to the PITC protocol. However, the stability of the 3-chlorophenylthiocarbamoyl (3-CPTC)-peptide linkage and the resulting anilinothiazolinone (ATZ)-amino acid should be empirically verified.
-
-
Identification:
-
HPLC-UV: The HPLC separation conditions (e.g., gradient, column) may need to be re-optimized for the 3-CPTH-amino acids due to their different polarity compared to PTH-amino acids. The UV detection wavelength should be optimized based on the UV-Vis spectrum of the 3-CPTH-amino acid standards.
-
Mass Spectrometry: The distinct isotopic pattern of chlorine would be a key identifier. The mass spectrometer would be set to detect the expected masses of the 3-CPTH-amino acid derivatives.
-
Mandatory Visualizations
Edman Degradation Workflow
Caption: General workflow of the Edman degradation for N-terminal peptide sequencing.
Logical Relationship of Reagent Properties and Performance
Caption: Key reagent properties influencing the performance of peptide sequencing.
Conclusion
Phenyl isothiocyanate remains the gold standard for Edman degradation due to its well-characterized reactivity, the stability of its derivatives, and the extensive availability of standards and established protocols. However, the theoretical advantages of this compound, primarily its potentially higher reactivity, warrant further investigation. The electron-withdrawing nature of the chloro-substituent is expected to enhance the coupling reaction, which could lead to shorter reaction times and higher efficiencies. Furthermore, the unique isotopic signature of chlorine offers a distinct advantage for mass spectrometry-based detection of the resulting 3-CPTH-amino acid derivatives.
For researchers looking to optimize sequencing protocols, particularly for challenging peptides or when using mass spectrometry for detection, 3-CPITC presents an intriguing alternative. However, the lack of commercially available standards and the need for empirical optimization of reaction and detection conditions are current limitations. Future experimental studies directly comparing the performance of these two reagents are necessary to fully elucidate the practical benefits of 3-CPITC in routine peptide sequencing.
A Researcher's Guide to Isothiocyanate Derivatives for HPLC Derivatization
For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of amine-containing compounds, this guide provides a comprehensive comparison of commonly used isothiocyanate derivatives for High-Performance Liquid Chromatography (HPLC) derivatization. This document outlines their performance characteristics, provides supporting experimental data, and offers detailed protocols to aid in methodological selection and application.
Isothiocyanates are highly reactive compounds that readily form stable thiourea (B124793) derivatives with primary and secondary amines, making them excellent reagents for pre-column derivatization in HPLC. This chemical modification introduces a chromophore or fluorophore into the analyte molecule, significantly improving its detectability by UV-Visible or fluorescence detectors. This guide focuses on two of the most prevalent isothiocyanate derivatives: Phenylisothiocyanate (PITC) and Fluorescein-5-isothiocyanate (FITC), while also touching upon other relevant derivatives.
Performance Comparison of Isothiocyanate Derivatives
The choice of a derivatization agent is critical and depends on several factors including the nature of the analyte, the required sensitivity, and the available detection instrumentation. Below is a summary of the key performance characteristics of PITC and FITC.
| Parameter | Phenylisothiocyanate (PITC) | Fluorescein-5-isothiocyanate (FITC) | Other Isothiocyanate Derivatives |
| Principle of Detection | UV Absorbance | Fluorescence | UV Absorbance or Fluorescence |
| Typical Analytes | Amino acids, peptides, biogenic amines, pharmaceuticals with primary/secondary amine groups.[1][2][3][4] | Proteins, peptides, amino acids, and other amine-containing biomolecules.[5] | Chiral compounds, specific amine-containing analytes.[6] |
| Reaction Conditions | Room temperature to 60°C; alkaline pH. | Room temperature; alkaline pH (typically pH 8.3-9.4).[7] | Varied, often tailored for specific applications. |
| Reaction Time | 20-60 minutes. | Can range from hours to overnight for proteins.[8] | Generally rapid. |
| Derivative Stability | PITC-derivatives are chemically very stable and can be stored for an extended period.[9] | FITC conjugates' fluorescence is pH and temperature sensitive; prone to photobleaching. | Stability is variable depending on the specific derivative. |
| Detection Wavelength | 254 nm (UV).[4] | Excitation: ~495 nm; Emission: ~519 nm. | Dependent on the chromophore/fluorophore. |
| Limits of Detection (LOD) | In the low picomole to nanomole range for amino acids.[10] | Can reach the femtomole to attomole range with laser-induced fluorescence. | Varies widely. |
| Limits of Quantification (LOQ) | In the nanomole range for amino acids.[10] | Typically in the low nanomolar range. | Varies widely. |
| Advantages | - Well-established and widely used.- Reacts with both primary and secondary amines.- Derivatives are stable.[9]- Good reproducibility. | - High sensitivity due to fluorescence detection.- Widely available with various reactive forms. | - Can be designed for specific applications (e.g., chiral separations).[6] |
| Disadvantages | - Lower sensitivity compared to fluorescent tags.- Excess reagent and by-products may need to be removed. | - Fluorescence is sensitive to environmental conditions (pH, temperature).- Prone to photobleaching.- May primarily label N-terminal amines in proteins. | - May have limited commercial availability.- Derivatization protocols may be less established. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for PITC and FITC derivatization of amino acids for HPLC analysis.
Protocol 1: PITC Derivatization of Amino Acids
This protocol is adapted from established methods for the pre-column derivatization of amino acids with Phenylisothiocyanate.
Materials:
-
Amino acid standards or sample hydrolysate
-
Phenylisothiocyanate (PITC)
-
Coupling solution: Ethanol:Water:Triethylamine (2:2:1, v/v/v)
-
Drying solution: Ethanol:Water:Triethylamine:PITC (7:1:1:1, v/v/v/v)
-
Reconstitution solution: Sodium phosphate (B84403) buffer (5 mM, pH 7.4) containing 5% (v/v) acetonitrile
-
HPLC-grade water, methanol, and acetonitrile
-
Vacuum centrifuge
Procedure:
-
Sample Preparation: Place 20 µL of the amino acid standard solution or sample into a microcentrifuge tube.
-
Drying: Dry the sample completely using a vacuum centrifuge.
-
Neutralization: Add 400 µL of the coupling solution to the dried sample. Vortex to dissolve the residue and then dry completely under vacuum.
-
Derivatization: Add 400 µL of the drying solution to the dried sample. Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Final Drying: Dry the derivatized sample completely under vacuum.
-
Reconstitution: Dissolve the dried derivatized sample in 500 µL of the reconstitution solution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reversed-phase column. Elute the PITC-amino acid derivatives using a gradient of a suitable buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). Monitor the elution at 254 nm.
Protocol 2: FITC Derivatization of Amino Acids (General Procedure)
This protocol provides a general guideline for the derivatization of primary amines with Fluorescein-5-isothiocyanate. Optimization may be required for specific applications.
Materials:
-
Amino acid standards or sample
-
Fluorescein-5-isothiocyanate (FITC)
-
Derivatization buffer: Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Reaction solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
HPLC-grade water, methanol, and acetonitrile
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Sample Preparation: Dissolve the amino acid standard or sample in the derivatization buffer to a known concentration.
-
FITC Solution Preparation: Prepare a fresh solution of FITC in the reaction solvent (e.g., 1 mg/mL in DMF).
-
Derivatization Reaction: To the amino acid solution, add a molar excess of the FITC solution (typically a 2-5 fold molar excess). The final reaction volume should contain a significant proportion of the organic solvent to ensure FITC solubility.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 4-8 hours, or overnight. Gentle mixing is recommended.
-
Quenching (Optional): To stop the reaction, a quenching reagent like hydroxylamine (B1172632) can be added to react with the excess FITC.
-
Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile). Detect the FITC-derivatives using a fluorescence detector with excitation at approximately 495 nm and emission at approximately 519 nm.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and their logical connections can greatly aid in understanding and implementation.
Conclusion
The selection of an appropriate isothiocyanate derivative for HPLC derivatization is a critical step in analytical method development. PITC offers a robust and well-established method for the analysis of a wide range of amine-containing compounds with UV detection. Its stable derivatives and reactivity with both primary and secondary amines make it a versatile choice. For applications requiring higher sensitivity, FITC provides an excellent alternative with its strong fluorescence properties. However, researchers must consider the potential for photobleaching and the influence of environmental factors on fluorescence intensity. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can effectively employ isothiocyanate derivatization to achieve their analytical goals.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples | CoLab [colab.ws]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 5. 5(6)-FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label (CAS 27072-45-3) | Abcam [abcam.com]
- 6. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods: 3-Chlorophenyl Isothiocyanate and Alternatives for Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. Derivatization, a process that modifies an analyte to make it more suitable for analysis, is a cornerstone of many validated methods. Phenyl isothiocyanate (PITC) has long been a staple for the derivatization of primary and secondary amines, such as those in amino acids and peptides, enhancing their chromatographic retention and detectability. This guide provides a comparative analysis of analytical method validation using isothiocyanate-based derivatization, with a focus on the well-established PITC and the potential application of 3-chlorophenyl isothiocyanate. Furthermore, a "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented as a viable alternative that circumvents the need for derivatization.
Performance Comparison of Analytical Methods
| Validation Parameter | PITC Derivatization Method (HPLC-MS/MS) [1] | "Dilute-and-Shoot" Method (HILIC- and RP-LC-MS/MS) [1] | This compound (Expected Performance) |
| Linearity (R²) | Typically > 0.99 for a wide range of analytes. | Generally > 0.99, but can be more susceptible to matrix effects. | Expected to be > 0.99, similar to PITC. |
| Accuracy (% Recovery) | 85-115% for most analytes, but can be affected by derivatization efficiency and matrix effects. | 90-110%, generally less prone to variability from chemical reactions. | Expected to be in a similar range to PITC, dependent on reaction conditions. |
| Precision (%RSD) | Intraday and interday precision typically < 15%. | Intraday and interday precision often < 10%. | Expected to be < 15%, contingent on the reproducibility of the derivatization step. |
| Limit of Detection (LOD) | Lower LODs for derivatized compounds in pure solutions.[1] | May have higher LODs for some compounds compared to derivatization in pure solvent, but can be comparable or better in complex matrices due to lower dilution factors.[1] | Potentially lower LODs due to the electrophilic nature of the chlorine atom enhancing detector response. |
| Limit of Quantification (LOQ) | Similar to the "dilute-and-shoot" method in plasma due to higher dilution factors.[1] | Comparable to the PITC method in plasma samples.[1] | Expected to be in a similar range to PITC, influenced by chromatographic conditions. |
Table 1: Comparison of Method Validation Parameters.
| Method Characteristic | PITC Derivatization Method [1] | "Dilute-and-Shoot" Method [1] | This compound Derivatization |
| Sample Preparation | Multi-step, involves derivatization, drying, and reconstitution, which can be error-prone.[1] | Minimal, typically involves protein precipitation followed by dilution. | Similar multi-step process to PITC. |
| Chromatographic Separation | Improves separation of isomers and enhances retention of polar compounds on reversed-phase columns.[1] | Requires specific chromatographic modes like HILIC for polar compounds. | Expected to provide similar or enhanced chromatographic resolution compared to PITC. |
| Matrix Effects | Can be significant due to the introduction of reagents and byproducts. | Can be a challenge, but often more predictable than with derivatization. | Potentially similar or altered matrix effects compared to PITC. |
| Carryover | Generally low for derivatized compounds.[1] | Can be higher for some underivatized polar analytes. | Expected to have low carryover. |
Table 2: Comparison of General Method Characteristics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the PITC derivatization and the "dilute-and-shoot" methods.
Protocol 1: PITC Derivatization for Amine-Containing Metabolites[1]
-
Sample Preparation:
-
Pipette 10 µL of plasma into a 96-well plate.
-
Add 25 µL of an internal standard solution.
-
Add 50 µL of 5% phenyl isothiocyanate in ethanol/pyridine/water (1:1:1, v/v/v).
-
-
Derivatization Reaction:
-
Seal the plate and incubate at room temperature for 20 minutes.
-
Dry the samples under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
Analysis:
-
Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.
-
Protocol 2: "Dilute-and-Shoot" Method for Amine-Containing Metabolites[1]
-
Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Dilution and Analysis:
-
Transfer the supernatant to a new vial or plate.
-
Dilute the supernatant with the initial mobile phase as required.
-
Inject an aliquot into the LC-MS/MS system.
-
Signaling Pathways and Experimental Workflows
Visual representations of experimental workflows can greatly aid in understanding the complex steps involved in analytical method validation.
Caption: Workflow for analytical method validation using PITC derivatization.
Caption: Workflow for analytical method validation using the "dilute-and-shoot" approach.
Conclusion
The choice between a derivatization method and a "dilute-and-shoot" approach depends on the specific analytical challenge. PITC derivatization is a powerful technique for enhancing the analysis of amine-containing compounds, particularly for improving chromatographic separation and sensitivity.[1] However, the multi-step sample preparation can introduce variability. The "dilute-and-shoot" method offers a simpler, faster, and often less error-prone workflow, though it may require more specialized chromatographic techniques like HILIC for polar analytes.[1]
While direct comparative data for this compound is currently limited, its structural similarity to PITC suggests it would perform comparably as a derivatization agent. The presence of the chloro group could potentially offer advantages in terms of reactivity and chromatographic properties, making it a promising candidate for the development of new and improved analytical methods. Further research and validation studies are warranted to fully elucidate the performance of this compound in comparison to established derivatization reagents. Researchers are encouraged to consider the specific requirements of their analytes and matrix when selecting and validating an analytical method.
References
Unveiling the Cross-Reactivity Profile of 3-Chlorophenyl Isothiocyanate: A Comparative Guide
For Immediate Publication
Shanghai, China – December 21, 2025 – In a new comparative guide, the cross-reactivity of 3-chlorophenyl isothiocyanate (3-CPITC) with key biological functional groups is detailed, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of 3-CPITC's reactivity towards primary amines, thiols, and hydroxyl groups, supported by a compilation of available experimental data and detailed methodologies for assessing these interactions.
Isothiocyanates (ITCs) are a class of compounds known for their high reactivity towards nucleophiles, a characteristic that underpins their biological activity. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to attack by various functional groups, leading to the formation of stable covalent adducts. The nature and rate of these reactions are critical for understanding the mechanism of action, potential off-target effects, and overall suitability of ITC-containing molecules in therapeutic applications.
Comparative Reactivity of this compound
The reactivity of an isothiocyanate is significantly influenced by the electronic nature of its substituent. In the case of this compound, the chlorine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity compared to unsubstituted phenyl isothiocyanate.
This guide summarizes the expected reactivity of 3-CPITC with primary amines, thiols, and hydroxyl groups, which are abundantly present in biological systems, primarily as amino acid residues in proteins.
| Functional Group | Nucleophile (Example) | Product | Expected Reactivity | pH Dependence |
| Primary Amine | R-NH₂ (e.g., Lysine) | Thiourea (B124793) | High | Increases with pH (deprotonation of amine)[1] |
| Thiol | R-SH (e.g., Cysteine) | Dithiocarbamate (B8719985) | High (often faster than amines at physiological pH) | Increases with pH (deprotonation of thiol)[1] |
| Hydroxyl | R-OH (e.g., Serine, Threonine) | Thiocarbamate | Low | Generally requires basic conditions |
Note: While specific kinetic data for this compound is limited in publicly available literature, the general reactivity trends for aryl isothiocyanates provide a strong predictive framework. The presence of the electron-withdrawing chloro group in the meta position is anticipated to enhance the reaction rates compared to unsubstituted phenyl isothiocyanate.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research and direct comparison, this guide provides detailed experimental protocols for determining the reaction kinetics of this compound with various functional groups.
Kinetic Analysis by Stopped-Flow Spectrophotometry
This method is ideal for monitoring rapid reactions between 3-CPITC and nucleophiles like amines and thiols.
Principle: The rapid mixing of 3-CPITC and the nucleophile solution initiates the reaction, and the change in absorbance over time is monitored. The formation of the thiourea or dithiocarbamate product often results in a change in the UV-Vis spectrum, allowing for the calculation of pseudo-first-order rate constants.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare a stock solution of the nucleophile (e.g., an amino acid like glycine (B1666218) or cysteine) in a buffer of the desired pH. Ensure the buffer components do not react with the isothiocyanate.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to a value where the product has significant absorbance, and the reactants have minimal absorbance. This may require a preliminary spectral scan of the reactants and the fully reacted product.
-
-
Kinetic Measurement:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate rapid mixing and monitor the change in absorbance over time. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the 3-CPITC concentration to ensure pseudo-first-order kinetics.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment at various nucleophile concentrations.
-
Plot k_obs versus the nucleophile concentration. The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.
-
Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct comparison of the reactivity of 3-CPITC towards different nucleophiles simultaneously.
Principle: 3-CPITC is reacted with a mixture of two or more nucleophiles in limiting concentrations. The reaction products are then separated and quantified by HPLC. The relative amounts of the products formed reflect the relative reactivity of 3-CPITC towards each nucleophile.
Protocol:
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution containing a mixture of the nucleophiles of interest (e.g., glycine and cysteine) in a buffer of the desired pH. The total concentration of nucleophiles should be in slight excess to the 3-CPITC concentration.
-
Initiate the reaction by mixing the 3-CPITC solution with the nucleophile mixture. Allow the reaction to proceed for a defined period.
-
-
Sample Preparation for HPLC:
-
At specific time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with formic acid).
-
Dilute the quenched sample with the mobile phase if necessary.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Develop a gradient elution method to separate the unreacted 3-CPITC and the different thiourea and dithiocarbamate products.
-
Monitor the elution profile at a wavelength where all products have reasonable absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each product.
-
The ratio of the peak areas (corrected for molar absorptivity if known) of the products will give the relative reactivity of 3-CPITC towards the different nucleophiles.
-
Signaling Pathway Implication: Nrf2-Keap1 Pathway Activation
Isothiocyanates are well-known activators of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress. The reactivity of an ITC towards the thiol groups of cysteine residues in the Keap1 protein is a key determinant of its potency as an Nrf2 activator. More reactive ITCs can more efficiently modify Keap1, leading to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and detoxification enzymes. The enhanced reactivity of this compound suggests it may be a potent activator of this pathway.
This guide provides a foundational understanding of the cross-reactivity of this compound. Researchers are encouraged to utilize the provided protocols to generate specific quantitative data to further elucidate the reactivity profile of this and other isothiocyanates, aiding in the development of novel therapeutics with improved selectivity and efficacy.
References
A Comparative Guide to Isothiocyanate Reagents in Protein Sequencing: Evaluating 3-Chlorophenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the precise determination of a protein's amino acid sequence is a critical step in understanding its function, characterizing biopharmaceuticals, and developing novel therapeutics. N-terminal sequencing by Edman degradation remains a cornerstone of protein analysis, providing definitive sequence information. The choice of isothiocyanate reagent is central to the success of this method. This guide provides a comprehensive comparison of the standard reagent, phenyl isothiocyanate (PITC), with a theoretical evaluation of 3-chlorophenyl isothiocyanate, alongside other alternatives and competing technologies.
While direct comparative experimental data for this compound in protein sequencing is not extensively available in peer-reviewed literature, this guide will extrapolate its potential performance based on the well-established principles of Edman chemistry and the known effects of halogen substitution on aromatic compounds.
Principles of Protein Sequencing: Edman Degradation vs. Mass Spectrometry
The two primary methods for determining the N-terminal sequence of a protein are Edman degradation and mass spectrometry (MS).
Edman Degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[1][2] The process involves a cyclical reaction with an isothiocyanate reagent, typically Phenyl isothiocyanate (PITC).[1][3] This method provides direct, unambiguous sequence information.[4] However, it is generally limited to sequencing the first 20-30 amino acids and can be blocked by certain N-terminal modifications.[2]
Mass Spectrometry offers a high-throughput alternative, capable of analyzing complex mixtures and identifying post-translational modifications.[5][6] "Top-down" and "bottom-up" proteomics approaches can provide sequence information. In-source decay (ISD) in MALDI-MS is a technique that can generate sequence ladders from intact proteins.[7][8] While powerful, MS-based sequencing often relies on database matching and can sometimes struggle with distinguishing isobaric amino acids (e.g., leucine (B10760876) and isoleucine).[9]
The Role of Isothiocyanates in Edman Degradation
The Edman degradation cycle consists of three main steps:
-
Coupling: The isothiocyanate reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a substituted thiocarbamoyl-peptide derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.[4][10][11]
The success of sequencing is highly dependent on the efficiency of each of these steps and the unambiguous identification of the resulting PTH-amino acid.
Performance Comparison of Isothiocyanate Reagents
This section compares the established performance of PITC with the theoretical performance of this compound and other notable alternatives.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (Theoretical) | Other Isothiocyanate Alternatives |
| Coupling Efficiency | High and well-characterized. | Potentially higher due to the electron-withdrawing nature of chlorine, which could increase the electrophilicity of the isothiocyanate carbon. | Varies. Fluorescently tagged isothiocyanates (e.g., FITC) may have altered reactivity. |
| Cleavage Efficiency | Efficient under standard acidic conditions. | Expected to be similar to PITC. The chloro-substituent is unlikely to significantly affect the cleavage mechanism. | Generally efficient, though bulky substituents might introduce steric hindrance. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are well-characterized and stable. | 3-Chlorophenylthiohydantoin (CPTH)-amino acids are expected to be stable. | Stability varies. Some fluorescent derivatives can be prone to photobleaching. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection. | CPTH-amino acids would be detectable by UV, with a potential shift in absorption maxima due to the chloro-group. The increased mass would be detectable by MS. | Detection method depends on the tag (e.g., fluorescence, mass tag). |
| Byproduct Formation | The process is highly optimized to minimize byproducts. | The electron-withdrawing nature of chlorine could potentially influence side reactions, though specific byproducts are uncharacterized. | Can vary depending on the reagent and reaction conditions. |
| Sensitivity | Standard sensitivity is in the low picomole range with modern sequencers. | The chlorine atom provides a unique isotopic signature (35Cl and 37Cl), which could be leveraged for more specific and potentially more sensitive detection by mass spectrometry. | Fluorescent and isotopically labeled reagents are designed for high-sensitivity applications. |
Theoretical Evaluation of this compound
The introduction of a chlorine atom onto the phenyl ring of the isothiocyanate reagent could offer several theoretical advantages and disadvantages:
Potential Advantages:
-
Enhanced Reactivity: The electron-withdrawing effect of the chlorine atom could increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more efficient coupling reactions.
-
Improved Detection by Mass Spectrometry: The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) would result in a unique isotopic signature for the 3-chlorophenylthiohydantoin (CPTH) derivatives. This could aid in their unambiguous identification and potentially improve the signal-to-noise ratio in mass spectrometric detection.
-
Altered Chromatographic Properties: The presence of the chlorine atom would alter the hydrophobicity of the CPTH-amino acid derivatives compared to their PTH counterparts. This could be advantageous in developing new HPLC separation methods with improved resolution.
Potential Disadvantages:
-
Lack of Characterization: The primary disadvantage is the lack of established protocols and reference standards for CPTH-amino acid derivatives. Significant methods development would be required to optimize the Edman degradation cycle and the subsequent HPLC analysis.
-
Potential for Unwanted Side Reactions: While the enhanced reactivity could be beneficial, it might also lead to an increase in side reactions and byproduct formation, which could complicate the analysis.
-
Synthesis and Purity: The synthesis and purification of high-purity this compound may be more complex or costly than for the standard PITC reagent.
Alternative Isothiocyanate Reagents
Several other isothiocyanate derivatives have been developed to enhance the sensitivity and capabilities of Edman degradation:
-
Fluorescein isothiocyanate (FITC): A fluorescently labeled reagent that allows for the detection of the resulting thiohydantoin derivatives with high sensitivity using fluorescence detectors.
-
Isotope-labeled PITC (e.g., 13C6-PITC): Used in quantitative proteomics to introduce a stable isotope label at the N-terminus, allowing for the relative or absolute quantification of proteins.
-
4-Sulfophenyl isothiocyanate (SPITC): Introduces a negatively charged sulfonic acid group, which can improve ionization efficiency and fragmentation in mass spectrometry-based analysis of the derivatized peptides.
Experimental Protocols
Automated Edman Degradation using PITC
This protocol outlines the general steps in an automated protein sequencer.
Materials:
-
Purified protein or peptide sample (typically 10-100 picomoles) immobilized on a PVDF membrane or glass fiber disc.
-
Automated protein sequencer reagents:
-
Phenyl isothiocyanate (PITC) solution
-
Coupling base (e.g., N-methylpiperidine)
-
Cleavage acid (e.g., trifluoroacetic acid)
-
Extraction solvents (e.g., ethyl acetate, n-butyl chloride)
-
Conversion solution (e.g., aqueous acid)
-
-
HPLC system for PTH-amino acid analysis with a UV detector.
-
PTH-amino acid standards.
Procedure:
-
Sample Preparation: The purified protein/peptide is loaded onto the sequencer's reaction cartridge.
-
Automated Sequencing Cycles: The instrument performs the following steps repeatedly:
-
Coupling: The PITC solution and coupling base are delivered to the reaction cartridge to derivatize the N-terminal amino acid.
-
Washing: Excess reagents are washed away with organic solvents.
-
Cleavage: The cleavage acid is delivered to cleave the derivatized N-terminal amino acid as an ATZ-derivative.
-
Extraction: The ATZ-amino acid is selectively extracted and transferred to a conversion flask.
-
Conversion: The ATZ-amino acid is heated in an aqueous acid to convert it to the more stable PTH-amino acid.
-
-
HPLC Analysis: The resulting PTH-amino acid is automatically injected into an online HPLC system.
-
Identification: The retention time of the unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards to identify the amino acid at that position in the sequence.
N-Terminal Sequencing by Mass Spectrometry (Top-Down Approach)
This protocol provides a general workflow for N-terminal sequencing using MALDI-ISD.
Materials:
-
Purified protein sample (typically >95% purity).
-
MALDI-TOF mass spectrometer capable of in-source decay.
-
Matrix solution (e.g., 1,5-diaminonaphthalene (DAN) for ISD).
-
Standard protein for calibration.
Procedure:
-
Sample Preparation: The protein sample is mixed with the MALDI matrix solution and spotted onto a MALDI target plate.
-
Mass Spectrometry Analysis:
-
The sample is analyzed in the MALDI-TOF mass spectrometer in a mode that promotes in-source decay.
-
The laser energy is optimized to induce fragmentation of the intact protein.
-
-
Data Analysis:
-
The resulting mass spectrum will contain a series of fragment ions (typically c- and z-ions) corresponding to the sequential loss of amino acids from the N- and C-termini.
-
The mass differences between adjacent peaks in the fragment ion series are calculated.
-
These mass differences correspond to the residue masses of the amino acids in the sequence, allowing for the determination of the N-terminal sequence.
-
Visualizing the Workflows
Caption: Workflow of automated Edman degradation.
Caption: Workflow for N-terminal sequencing by MALDI-ISD MS.
Conclusion
The choice of method and reagent for N-terminal protein sequencing depends on the specific research goals, sample availability, and desired throughput. Edman degradation, particularly with the standard reagent PITC, remains a highly reliable method for obtaining unambiguous N-terminal sequence data.
While this compound is not a commonly used reagent, a theoretical evaluation suggests it could offer advantages in terms of reaction efficiency and detection by mass spectrometry due to the presence of the chlorine atom. However, the lack of established protocols and reference standards for its corresponding thiohydantoin derivatives presents a significant hurdle to its immediate adoption. Further research and methods development would be required to fully assess its performance and potential benefits.
For high-throughput applications, analysis of complex mixtures, or characterization of N-terminally blocked proteins, mass spectrometry-based methods are often the preferred choice. Ultimately, a comprehensive understanding of the strengths and limitations of each technique is essential for selecting the optimal approach for protein sequencing in research and biopharmaceutical development.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. N-Terminal Protein Sequencing Methods and Applications Overview | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Sequencing Using In-Source Decay : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Protein Sequence Analysis by In-Source Decay Using a Benchtop MALDI-TOF Mass Spectrometer : Shimadzu (Deutschland) [shimadzu.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Edman Reagents: Benchmarking 3-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-chlorophenyl isothiocyanate (3-Cl-PITC) with other established Edman reagents for N-terminal protein sequencing. The performance of these reagents is evaluated based on established experimental data for existing reagents and theoretical considerations for 3-Cl-PITC, focusing on key metrics relevant to researchers in proteomics and drug development.
Introduction to N-Terminal Protein Sequencing and Edman Reagents
N-terminal sequencing is a fundamental technique for protein identification, characterization of post-translational modifications, and verification of recombinant protein sequences. The Edman degradation, a stepwise chemical method, remains a reliable approach for determining the sequence of amino acids from the N-terminus of a protein or peptide. The choice of the isothiocyanate reagent is critical to the success of this method, influencing coupling efficiency, the stability of the resulting amino acid derivatives, and the sensitivity of detection.
The archetypal Edman reagent is phenyl isothiocyanate (PITC). However, the pursuit of enhanced performance has led to the development of various analogs, each with specific advantages. This guide compares the well-established PITC with other alternatives and provides a projection of the performance of this compound based on established chemical principles.
The Edman Degradation Workflow
The Edman degradation is a cyclical three-step process:
-
Coupling: The isothiocyanate reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide derivative.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.
This cycle is repeated to sequentially identify amino acids along the peptide chain. The efficiency of each step directly impacts the length of the sequence that can be reliably determined.
Caption: The cyclical process of Edman degradation for N-terminal protein sequencing.
Comparison of Edman Reagents
The performance of an Edman reagent is assessed based on several key parameters:
-
Coupling Efficiency: The completeness of the reaction between the isothiocyanate and the N-terminal amino group. Higher efficiency per cycle allows for longer sequencing runs.
-
Stability of Derivatives: The stability of the resulting PTH-amino acid derivatives is crucial for accurate identification by HPLC.
-
Detection Sensitivity: The molar absorptivity of the PTH derivative or the presence of a fluorescent tag determines the limit of detection.
-
Side Reactions: The propensity of the reagent to participate in unwanted side reactions can complicate the analysis.
Data Presentation: Quantitative Comparison of Edman Reagents
| Reagent | Chemical Structure | Coupling Efficiency (%) | Detection Method | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Phenyl Isothiocyanate (PITC) | C₆H₅-N=C=S | >99 (automated)[1] | UV (254 nm) | 1-10 picomoles[1] | Well-established, reliable, commercially available. | Moderate sensitivity, potential for side reactions. |
| This compound (3-Cl-PITC) | Cl-C₆H₄-N=C=S | Expected to be similar to or slightly higher than PITC | UV (approx. 254-260 nm) | Expected to be similar to PITC | Potentially higher reactivity due to the electron-withdrawing nature of chlorine. | Limited experimental data, potential for altered PTH derivative stability. |
| Fluorescein Isothiocyanate (FITC) | C₂₁H₁₁NO₅S | High | Fluorescence | Femtomole to attomole range | Extremely high sensitivity. | Bulky tag may affect reaction kinetics and chromatographic separation. |
| 4-(N,N-dimethylamino)azobenzene-4'-isothiocyanate (DABITC) | (CH₃)₂N-C₆H₄-N=N-C₆H₄-N=C=S | High | Visible (colorimetric) | Picomole range | Colored derivatives aid in visualization and detection. | Can be less stable than PITC.[2] |
| [¹³C₆]-Phenyl Isothiocyanate ([¹³C₆]-PITC) | [¹³C₆]H₅-N=C=S | Same as PITC | Mass Spectrometry | Picomole range | Allows for absolute quantification when used with standards. | Requires mass spectrometry for detection. |
Experimental Protocols
General Protocol for Edman Degradation using an Isothiocyanate Reagent
This protocol outlines the fundamental steps of manual Edman degradation. Automated sequencers perform these steps in a programmed sequence.
Materials:
-
Peptide/Protein sample (purified)
-
Isothiocyanate reagent (e.g., PITC, 3-Cl-PITC) solution (e.g., 5% in pyridine (B92270) or another suitable solvent)
-
Coupling buffer (e.g., pyridine/water/triethylamine mixture, pH ~9)
-
Cleavage agent (e.g., anhydrous trifluoroacetic acid - TFA)
-
Extraction solvent (e.g., n-butyl chloride or chlorobutane)
-
Conversion solution (e.g., 25% aqueous TFA)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
PTH-amino acid standards
Procedure:
-
Coupling:
-
Dissolve the peptide sample in the coupling buffer.
-
Add the isothiocyanate reagent solution.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) under an inert atmosphere (e.g., nitrogen).
-
Dry the sample completely under vacuum.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes).
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction:
-
Add the extraction solvent to the residue to selectively dissolve the ATZ-amino acid.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer containing the ATZ-amino acid to a new tube.
-
The remaining peptide in the aqueous phase can be dried and subjected to the next cycle.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add the conversion solution and incubate at a controlled temperature (e.g., 65°C) for a specified time (e.g., 20 minutes) to convert the ATZ- to the stable PTH-amino acid.
-
Dry the sample.
-
-
Identification:
-
Reconstitute the dried PTH-amino acid in a suitable solvent for HPLC.
-
Inject the sample onto the HPLC system.
-
Identify the PTH-amino acid by comparing its retention time with that of known standards.
-
Performance of this compound: An Objective Assessment
Direct experimental data comparing the performance of this compound with other Edman reagents is limited in the public domain. However, based on the principles of physical organic chemistry, we can project its potential performance characteristics.
The chlorine atom at the meta-position of the phenyl ring is electron-withdrawing. This electronic effect is expected to influence the reactivity of the isothiocyanate group.
Caption: The influence of the chloro-substituent on the reactivity of the isothiocyanate group.
Projected Advantages:
-
Potentially Higher Coupling Efficiency: The electron-withdrawing chlorine atom may increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more complete reaction with the N-terminal amino group. This could result in higher coupling yields per cycle.
Projected Disadvantages and Considerations:
-
Altered PTH-Amino Acid Stability: The presence of the chlorine atom on the phenyl ring of the resulting PTH-amino acid could affect its stability, potentially leading to degradation during the acidic conversion step or during HPLC analysis.
-
Chromatographic Behavior: The 3-chloro-PTH-amino acid derivatives will have different retention times on HPLC compared to the standard PTH-amino acids. This would necessitate the synthesis and characterization of a complete set of 3-chloro-PTH-amino acid standards for accurate identification.
-
UV Absorbance: The chloro-substituent may cause a slight shift in the UV absorbance maximum of the PTH derivatives, which might require optimization of the detection wavelength.
Alternative Edman Reagents and Their Rationale
The limitations of PITC, primarily in terms of detection sensitivity, have driven the development of alternative reagents.
-
Fluorescent Reagents (e.g., FITC): These reagents introduce a highly fluorescent tag onto the N-terminal amino acid, enabling detection at the femtomole or even attomole level. This is particularly advantageous when working with very small amounts of protein.
-
Colored Reagents (e.g., DABITC): The resulting colored PTH derivatives can be detected in the visible range, which can simplify detection and, in some cases, improve sensitivity over standard UV detection.[2]
-
Isotopically Labeled Reagents (e.g., [¹³C₆]-PITC): These reagents are used in conjunction with mass spectrometry to enable absolute quantification of proteins and peptides.
-
Reagents with Charged Groups: The introduction of a charged moiety can improve the ionization efficiency of the derivatized peptides in mass spectrometry-based analyses.
Conclusion
While Phenyl isothiocyanate remains the workhorse for routine Edman degradation, the exploration of alternative reagents offers opportunities to enhance specific aspects of the sequencing process. This compound represents a logical modification of the PITC structure with the potential for increased reactivity. However, a thorough experimental evaluation is required to validate its performance in terms of coupling efficiency, derivative stability, and overall sequencing accuracy. For applications demanding the highest sensitivity, fluorescently labeled isothiocyanates are the reagents of choice. For quantitative proteomics studies, isotopically labeled reagents coupled with mass spectrometry provide a powerful analytical tool. The selection of an appropriate Edman reagent should, therefore, be guided by the specific requirements of the research, including the amount of sample available, the desired sensitivity, and the analytical instrumentation at hand.
References
Specificity of 3-Chlorophenyl Isothiocyanate: A Comparative Guide for Primary vs. Secondary Amines
For researchers, scientists, and drug development professionals, the selective reactivity of reagents is a cornerstone of successful molecular design and synthesis. This guide provides an objective comparison of the specificity of 3-chlorophenyl isothiocyanate for primary versus secondary amines, supported by available experimental data and established principles of chemical reactivity.
The reaction between an isothiocyanate and an amine is a fundamental transformation in organic chemistry, yielding a thiourea (B124793) linkage. This reaction is pivotal in the synthesis of a wide array of biologically active molecules and chemical probes. The choice between a primary (R-NH₂) and a secondary (R₂-NH) amine as the nucleophile can significantly influence the reaction rate and overall yield, a consideration of paramount importance in multi-step syntheses and the development of targeted covalent inhibitors.
The Underlying Chemistry: A Balance of Nucleophilicity and Steric Hindrance
The reactivity of amines with the electrophilic carbon atom of the isothiocyanate group is governed by two principal factors:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the isothiocyanate. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl or aryl substituents, which increases the electron density on the nitrogen atom.
-
Steric Hindrance: The presence of two substituents on a secondary amine creates a more sterically crowded environment around the nitrogen atom compared to the single substituent on a primary amine. This bulkiness can impede the approach of the amine to the electrophilic center of the isothiocyanate, thereby slowing down the reaction.
Therefore, the relative reactivity of primary versus secondary amines with this compound is a trade-off between the enhanced nucleophilicity of secondary amines and the reduced steric hindrance of primary amines.
Quantitative Data: A Comparative Look at Reaction Yields
The following table summarizes representative yields for the synthesis of thioureas from aryl isothiocyanates and both primary and secondary amines. It is important to note that reaction conditions can significantly impact yields.
| Isothiocyanate | Amine (Type) | Product | Yield (%) | Reference |
| This compound | 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine (Primary) | 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea | 60 | [1] |
| Phenyl isothiocyanate | Aniline (Primary) | N,N'-Diphenylthiourea | High (often quantitative) | [2] |
| 4-Methoxyphenyl isothiocyanate | Piperidine (Secondary) | 1-(4-Methoxyphenyl)-3-piperidylthiourea | ≥99 (with ball milling) | [3] |
| 4-Chlorophenyl isothiocyanate | Various Anilines (Primary) | N-(4-Chlorophenyl)-N'-arylthioureas | 89-98 (with grinding) | [3] |
| Benzyl isothiocyanate | Various Primary and Secondary Amines | N-Benzyl-N'-substituted thioureas | Good to Excellent | [4] |
Key Observations:
-
The reaction of this compound with a primary amine has been reported with a moderate yield of 60%.[1]
-
Reactions of other aryl isothiocyanates with both primary and secondary amines can proceed in high to quantitative yields, particularly when mechanical activation (ball milling or grinding) is employed to overcome potential kinetic barriers.[3]
-
Generally, for unhindered amines, the reaction with isothiocyanates is efficient.[2][4] The slightly lower yield observed for the specific primary amine with this compound might be attributable to the steric bulk of the amine itself.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the specificity of this compound.
Protocol 1: Synthesis of N-(3-Chlorophenyl)-N'-substituted Thiourea
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add this compound (1.0 to 1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
This method allows for a direct comparison of the reactivity of a primary and a secondary amine towards this compound.
Materials:
-
This compound
-
A primary amine (e.g., n-butylamine)
-
A secondary amine (e.g., diethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
-
Standard samples of the expected thiourea products for calibration
Procedure:
-
Prepare equimolar stock solutions of the primary amine and the secondary amine in the chosen solvent.
-
In a reaction vial, mix equal volumes of the primary and secondary amine stock solutions.
-
Initiate the reaction by adding a limiting amount of this compound (e.g., 0.5 equivalents relative to the total amine concentration) to the amine mixture.
-
At specific time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the mobile phase.
-
Inject the quenched sample into the HPLC system.
-
Monitor the formation of the two thiourea products by UV detection at a wavelength where all components absorb.
-
The relative peak areas of the two products at each time point will provide a quantitative measure of the relative reaction rates.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction scheme for the formation of thioureas.
Caption: Workflow for comparing amine reactivity via HPLC.
Caption: Key factors governing the reactivity of amines.
Conclusion
References
A Comparative Guide to Pre-Column Derivatization Reagents for the Quantitative Analysis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pre-column derivatization reagents for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC). The selection of an appropriate derivatization agent is critical for achieving accurate, sensitive, and reproducible results. Here, we objectively compare the performance of 3-chlorophenyl isothiocyanate and its well-established alternatives — Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC), and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) — supported by experimental data and detailed protocols.
Introduction to Pre-Column Derivatization in Amino Acid Analysis
Most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors in HPLC challenging. Pre-column derivatization chemically modifies the amino acids before their separation on the HPLC column. This process attaches a "tag" to the amino acid molecules, rendering them easily detectable and improving the sensitivity and selectivity of the analysis. The choice of derivatizing agent significantly impacts the performance of the method, influencing factors such as reaction speed, derivative stability, and detection sensitivity.
Comparison of Key Derivatization Reagents
This section provides a head-to-head comparison of this compound and its alternatives. While extensive data is available for PITC, OPA, FMOC, and AQC, literature on the specific application of this compound for routine quantitative amino acid analysis is limited. The information presented for this compound is therefore based on the known chemistry of PITC and related substituted isothiocyanates.
This compound
Expected Properties:
-
Reactivity: Likely similar to or slightly higher than PITC due to the electron-withdrawing chloro group.
-
Detection: The resulting phenylthiocarbamyl (PTC) derivatives are expected to have a UV absorbance maximum around 254 nm, similar to PITC derivatives.
-
Advantages: The altered hydrophobicity of the derivatives due to the chlorine atom might offer different selectivity in reversed-phase HPLC separations.
-
Disadvantages: Lack of established protocols and performance data makes its adoption challenging. Potential for altered stability of derivatives compared to PITC.
Alternative Derivatization Reagents: A Quantitative Overview
The following reagents are widely used and well-characterized for amino acid analysis.
Quantitative Performance Data
| Feature | Phenylisothiocyanate (PITC) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Reactivity | Reacts with primary and secondary amines | Reacts with primary amines only | Reacts with primary and secondary amines | Reacts with primary and secondary amines |
| Reaction Speed | 5-10 minutes at room temperature[1] | Very fast (seconds to a few minutes) | Fast (complete in as little as 30 seconds)[2] | Rapid |
| Derivative Stability | Stable enough for automated analysis[1] | Relatively unstable, requires rapid analysis or stabilization | Highly stable for more than 48 hours[2] | Highly stable (up to 7 days at room temperature)[3] |
| Detection Method | UV (254 nm)[1] | Fluorescence (Ex: 340 nm, Em: 450 nm) | Fluorescence (Ex: 265 nm, Em: 310 nm) and UV (262 nm)[4][5] | Fluorescence and UV |
| Detection Limits | < 1 pmol[6] | Low picomole to femtomole range[2] | Femtomole range[2] | Picomole to femtomole range |
| Key Advantages | Well-established, reacts with secondary amines | Rapid reaction, well-suited for automation | Reacts with secondary amines, high sensitivity | High stability of derivatives, reacts with secondary amines |
| Key Disadvantages | Requires removal of excess reagent, longer reaction time | Does not react with secondary amines (e.g., proline) | Hydrolysis by-product can interfere with chromatography | Potential for interference from hydrolysis by-products |
Experimental Protocols
Detailed methodologies for the most common derivatization procedures are provided below.
Protocol 1: Derivatization with Phenylisothiocyanate (PITC)
This protocol is a general guideline based on established methods for PITC derivatization.
Materials:
-
Amino acid standards or sample hydrolysate
-
Methanol:Water:Triethylamine (TEA) (2:2:1, v/v/v)
-
Phenylisothiocyanate (PITC)
-
Methanol:Water:Triethylamine:PITC (7:1:1:1, v/v/v/v)
-
Vacuum concentrator
Procedure:
-
Drying: Pipette a known volume of the amino acid solution into a reaction tube and dry completely under vacuum[7].
-
Re-drying: Add 20 µL of Methanol:Water:TEA (2:2:1) to the dried sample and re-dry under vacuum to ensure removal of any residual acid[7].
-
Derivatization: Add 20 µL of Methanol:Water:TEA:PITC (7:1:1:1) to the dried sample. Vortex for 5-10 seconds and incubate at room temperature for 20 minutes[7].
-
Removal of Excess Reagent: Dry the sample under vacuum to remove excess PITC and other volatile reagents[7].
-
Reconstitution: Dissolve the dried phenylthiocarbamyl (PTC) amino acids in a suitable solvent, such as 0.05 M ammonium (B1175870) acetate, pH 6.8, for HPLC analysis[1].
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl chloroformate (FMOC)
This two-step protocol allows for the derivatization of both primary and secondary amino acids.
Materials:
-
Amino acid standards or sample
-
Borate (B1201080) buffer (0.4 M, pH 10.2)
-
OPA reagent (dissolved in borate buffer with a thiol, e.g., 3-mercaptopropionic acid)
-
FMOC reagent (dissolved in acetonitrile)
Procedure:
-
Sample Preparation: Mix the amino acid standard or sample with the borate buffer.
-
OPA Derivatization (Primary Amines): Add the OPA reagent to the sample mixture. The reaction is typically complete within a few minutes at room temperature[4].
-
FMOC Derivatization (Secondary Amines): Following the OPA reaction, add the FMOC reagent to the same reaction mixture. The derivatization of secondary amines is also rapid[4].
-
Injection: The derivatized sample is then ready for immediate HPLC analysis[4].
Protocol 3: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
This protocol is based on the Waters AccQ•Tag™ chemistry.
Materials:
-
Amino acid standards or sample
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent (AQC dissolved in acetonitrile)
Procedure:
-
Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of AccQ•Tag Ultra Borate Buffer[8].
-
Derivatization: Add 20 µL of the AccQ•Tag Ultra Reagent to the sample mixture[8].
-
Mixing: Vortex the mixture immediately and thoroughly[8].
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization[8].
-
Injection: After cooling, the derivatized sample is ready for HPLC analysis[8].
Visualization of Experimental Workflows
Signaling Pathways and Logical Relationships
The derivatization of amino acids with isothiocyanates follows a well-defined chemical reaction pathway. The logical relationship for the derivatization and subsequent analysis is depicted below.
Conclusion
The choice of a pre-column derivatization reagent for amino acid analysis is a critical decision that depends on the specific requirements of the assay.
-
This compound remains a reagent with limited published data for routine quantitative amino acid analysis. While its chemical properties suggest it may offer some advantages in terms of reactivity or chromatographic selectivity, further research and methods development are required to validate its performance against established reagents.
-
Phenylisothiocyanate (PITC) is a robust and well-established reagent that reacts with both primary and secondary amines, making it a versatile choice.
-
o-Phthalaldehyde (OPA) offers the advantage of a very rapid reaction, making it ideal for automated, high-throughput applications, but it is limited to the analysis of primary amines.
-
9-Fluorenylmethyl chloroformate (FMOC) provides high sensitivity and reacts with both primary and secondary amines, though potential interference from its hydrolysis by-product needs to be considered.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a popular choice due to the exceptional stability of its derivatives, which is advantageous for methods requiring longer analysis times or sample storage.
Researchers and drug development professionals should carefully consider the trade-offs between reaction speed, derivative stability, sensitivity, and the scope of amino acids to be analyzed when selecting the most appropriate derivatization strategy for their specific needs. This guide provides the necessary data and protocols to make an informed decision and to implement these methods effectively in the laboratory.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Isothiocyanate Derivatization Methods for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates are versatile derivatizing agents widely employed in analytical chemistry to enhance the detection and separation of various analytes, particularly those containing primary and secondary amine groups. Derivatization with reagents like 3-chlorophenyl isothiocyanate modifies the analyte to improve its chromatographic behavior, increase its detectability by introducing a chromophore or fluorophore, and enhance its ionization efficiency for mass spectrometry. This guide compares two of the most common isothiocyanate derivatization workflows: PITC derivatization for amino acid analysis and FITC derivatization for protein labeling.
Comparison of Derivatization Methods
The following tables summarize the key features and performance metrics of PITC and FITC derivatization methods based on published data. These values can be considered as benchmarks when establishing a method for this compound.
Table 1: General Comparison of PITC and FITC Derivatization
| Feature | Phenyl isothiocyanate (PITC) Derivatization | Fluorescein isothiocyanate (FITC) Derivatization |
| Primary Application | Amino acid analysis, small amine-containing molecules | Protein, peptide, and antibody labeling |
| Detection Method | UV-Vis (typically at 254 nm)[1], MS | Fluorescence (Excitation: ~495 nm, Emission: ~525 nm)[2] |
| Reaction pH | Weakly alkaline (pH ~7-8) | Alkaline (pH 8-9)[3] |
| Reaction Time | 5-60 minutes at room temperature[1][4] | 1-8 hours at room temperature or 4°C[2][5] |
| Derivative Stability | Generally stable enough for automated analysis[1] | Stable covalent bond[5] |
| Advantages | Quantitative for primary and secondary amines, well-established method[1]. | High sensitivity due to fluorescence, versatile for various biomolecules[]. |
| Disadvantages | Sample preparation can be complex, reagent is toxic[7]. | Potential for over-labeling affecting protein function, photobleaching[8]. |
Table 2: Performance Data for PITC Derivatization in Amino Acid Analysis
| Parameter | Reported Value/Observation | Reference |
| Lower Limit of Quantification (LLOQ) | Reduced for derivatized compounds in pure solvent, but can be higher in plasma compared to "dilute-and-shoot" methods due to dilution factors. | [4] |
| Linearity | Good linearity is generally achieved for quantitative analysis. | [4] |
| Repeatability (CV%) | Average values around 10%. | [9] |
| Carryover | Lower carryover compared to HILIC "dilute-and-shoot" methods. For example, only one derivatized compound exceeded a 1% carryover rate in one study. | [4] |
| Recovery | Method validation studies assess recovery as a key parameter. | [4] |
Note: The performance data for PITC is derived from a study comparing it to a non-derivatization method and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Below are detailed methodologies for PITC and FITC derivatization, which can be adapted for this compound with appropriate optimization.
Phenyl isothiocyanate (PITC) Derivatization for Amino Acid Analysis
This protocol is based on established methods for the pre-column derivatization of amino acids for HPLC analysis.[1][4][10]
Materials:
-
Sample containing amino acids (e.g., protein hydrolysate, plasma)
-
Phenyl isothiocyanate (PITC)
-
Derivatization reagent: A mixture of ethanol, water, pyridine, and PITC (e.g., 31.7:31.7:31.7:5.0, v/v/v/v).[4]
-
Internal standard solution
-
Vacuum concentrator
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Pipette aliquots of the internal standard solution into appropriate vials. Add the sample or calibration standards.
-
Drying: Evaporate the samples to dryness using a vacuum concentrator.
-
Derivatization:
-
Add the PITC derivatization reagent to the dried sample.
-
Mix thoroughly (e.g., shake for 20 seconds).
-
Incubate in the dark at room temperature for 1 hour to allow the derivatization of amino groups to proceed.[4]
-
-
Solvent Removal: After derivatization, evaporate the solvent and excess reagent to dryness under vacuum.
-
Reconstitution: Dissolve the resulting phenylthiocarbamyl (PTC) amino acid derivatives in a suitable solvent for HPLC injection (e.g., 0.05 M ammonium (B1175870) acetate, pH 6.8).[1]
-
Analysis: Inject the reconstituted sample into the HPLC system for separation and detection.
Fluorescein isothiocyanate (FITC) Derivatization for Protein Labeling
This protocol provides a general procedure for labeling proteins with FITC.[2][3][5]
Materials:
-
Protein solution (2 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Gel filtration column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration. Buffers containing primary amines like Tris will interfere with the labeling reaction.[3]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[5]
-
Labeling Reaction:
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove unreacted FITC and by-products by passing the reaction mixture through a gel filtration column.
-
Analysis: The labeled protein can be analyzed by spectrophotometry to determine the degree of labeling and by SDS-PAGE to check for integrity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for PITC Derivatization of Amino Acids.
Caption: Workflow for FITC Labeling of Proteins.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. youdobio.com [youdobio.com]
A Comparative Guide to Protein Labeling: Isothiocyanates vs. Amine- and Thiol-Reactive Fluorescent Agents
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins is a fundamental technique in biological research and drug development, enabling the study of protein function, localization, and interactions. The choice of labeling reagent is critical and depends on the specific application, the protein of interest, and the desired detection method. This guide provides a comprehensive comparison of 3-chlorophenyl isothiocyanate and common fluorescent labeling agents, focusing on their underlying chemistries, performance characteristics, and experimental protocols.
While this compound is not a fluorescent molecule itself, its reactive isothiocyanate group is shared by fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC). Therefore, this guide will benchmark the isothiocyanate chemistry against other popular fluorescent labeling chemistries, namely N-hydroxysuccinimide (NHS) esters and maleimides, to provide a broad and practical comparison for researchers.
Data Presentation: A Head-to-Head Comparison of Labeling Chemistries
The following tables summarize the key characteristics of isothiocyanates, NHS esters, and maleimides for protein labeling.
Table 1: Performance Characteristics of Protein Labeling Chemistries
| Feature | Isothiocyanates (e.g., this compound, FITC) | NHS Esters (e.g., Alexa Fluor NHS Ester) | Maleimides (e.g., Cy3 Maleimide) |
| Target Residue(s) | Primary amines (N-terminus, Lysine), Thiols (Cysteine) | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) |
| Resulting Covalent Bond | Thiourea (B124793) (with amines), Dithiocarbamate (with thiols) | Amide | Thioether |
| Bond Stability | The thiourea bond is reasonably stable but can be less stable than an amide bond over time.[1] | The amide bond is highly stable under physiological conditions.[2][1][3] | The thioether bond is stable. |
| Optimal Reaction pH | 9.0 - 10.0 for amine reactivity.[2] | 7.2 - 8.5[2] | 6.5 - 7.5 |
| Reaction Speed | Generally slower than NHS esters.[2] | Fast (minutes to a few hours).[2] | Fast (typically 1-2 hours at room temperature). |
| Specificity | pH-dependent; can react with thiols at neutral pH and amines at alkaline pH.[4][5] | High selectivity for primary amines.[2] | High selectivity for thiols.[6] |
| Primary Side Reaction | Reaction with thiols if present at lower pH. | Hydrolysis of the ester.[2] | Hydrolysis of the maleimide (B117702) group at higher pH. |
| Common Applications | Protein sequencing (Edman degradation), fluorescence labeling, mass spectrometry.[7][8] | Fluorescence labeling, biotinylation, crosslinking. | Site-specific fluorescence labeling, protein-protein interaction studies. |
Table 2: Suitability for Different Research Applications
| Application | Isothiocyanate Chemistry | NHS Ester Chemistry | Maleimide Chemistry |
| General Protein Labeling (Fluorescence) | Good (using fluorescent derivatives like FITC) | Excellent | Good (requires available cysteine residues) |
| Site-Specific Labeling | Challenging (multiple lysines) | Challenging (multiple lysines) | Excellent (targets less abundant cysteines) |
| Analysis by Mass Spectrometry | Excellent (stable mass adduct)[9][10] | Good | Good |
| Studies on Protein Conformation | May alter protein charge and structure.[11][12] | May alter protein charge and structure.[11][12] | Generally less disruptive if targeting a non-critical cysteine. |
| N-terminal Sequencing | Gold standard (PITC in Edman degradation).[7] | Not applicable | Not applicable |
Experimental Protocols: Methodologies for Covalent Protein Labeling
Detailed and reproducible protocols are essential for successful protein labeling. Below are generalized procedures for the three main chemistries discussed.
Protocol 1: Protein Labeling with Isothiocyanates (e.g., FITC)
This protocol is a general guideline for labeling proteins with fluorescent isothiocyanates like FITC.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the FITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the fluorescently labeled protein.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the fluorophore.
Protocol 2: Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling proteins with amine-reactive NHS esters.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester-functionalized fluorescent dye
-
Anhydrous DMF or DMSO
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[13] Ensure the buffer is free of primary amines.[13]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[14]
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[15]
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[14]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[14]
-
Characterization: Calculate the degree of labeling by measuring the absorbance of the protein and the dye.
Protocol 3: Protein Labeling with Maleimides
This protocol outlines the site-specific labeling of cysteine residues with thiol-reactive maleimides.
Materials:
-
Protein of interest (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMF or DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a degassed reaction buffer at pH 7.0-7.5.[6][16]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[17][18]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[18]
-
Labeling Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[17]
-
Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
Purification: Purify the labeled protein from unreacted dye using a size-exclusion chromatography column.[17]
-
Characterization: Determine the protein concentration and degree of labeling.
Mandatory Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.
Caption: A generalized experimental workflow for labeling proteins with isothiocyanates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. biotium.com [biotium.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of 3-Chlorophenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds like 3-Chlorophenyl isothiocyanate is of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound waste.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling throughout its lifecycle. It is classified as acutely toxic, a skin and eye irritant, and may cause respiratory irritation.[1] Before handling, it is crucial to be aware of its hazards.
Hazard Identification and Classification
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| GHS Pictograms | Danger |
Personal Protective Equipment (PPE)
When handling this compound, always wear appropriate PPE:
-
Eye/Face Protection: Eyeshields and faceshields.
-
Hand Protection: Chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, wear a type ABEK (EN14387) respirator filter or equivalent.[2]
Disposal Procedures
Never dispose of this compound down the drain or in regular trash.[2] The primary method of disposal is through a licensed professional waste disposal service.[3][4]
Step-by-Step Disposal Protocol
-
Preparation and Segregation:
-
Whenever possible, keep the this compound waste in its original container to ensure it is clearly labeled with all relevant hazard information.[2][5]
-
If transferring to a new container, use a designated, leak-proof, and chemically compatible container specifically for this waste.
-
Do not mix with other waste materials.[5]
-
-
Waste Collection and Storage:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent material), must be collected in a dedicated and properly labeled hazardous waste container.[3]
-
Store the waste container in a well-ventilated, designated hazardous waste storage area.[1]
-
The container must be tightly closed.[1] It is advisable to use secondary containment to prevent spills.[2]
-
Store locked up or in an area accessible only to qualified or authorized persons.[1]
-
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, if safe to do so.[2][3]
-
Personal Protection: Wear the appropriate PPE as described above before attempting to clean the spill.[3]
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or Chemizorb®.[1][3]
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the container with the absorbed spill material as hazardous waste, following the procedures outlined above.
Chemical Neutralization (for trained personnel only)
For laboratories equipped to handle chemical reactions, a pre-treatment step to neutralize the reactive isothiocyanate group can be considered before final disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
Principle: Isothiocyanates react with amines to form more stable and less reactive thiourea (B124793) derivatives.
Experimental Protocol: Neutralization with an Amine
-
Preparation: In a suitable reaction vessel inside a chemical fume hood, dilute the this compound waste with a compatible solvent (e.g., isopropanol (B130326) or ethanol) to control the reaction rate.
-
Neutralization: Slowly add a solution of a primary or secondary amine (e.g., a slight excess of butylamine (B146782) or diethylamine) to the diluted isothiocyanate solution while stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the neutralized waste through your institution's EHS office or a licensed chemical waste disposal company.[3]
Important Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Chlorophenyl isothiocyanate
Essential Safety and Handling Guide for 3-Chlorophenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Identity and Hazards:
This compound is a hazardous chemical that requires strict safety protocols. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled, as well as respiratory irritation.[1][2] It is also a lachrymator, a substance that causes tearing.[2]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3[1] |
| Acute Toxicity, Dermal | Category 3[1] |
| Acute Toxicity, Inhalation | Category 3[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Respiratory Sensitization | Category 1[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System)[1] |
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 2392-68-9[1][3] |
| Molecular Formula | C₇H₄ClNS[3][4] |
| Molecular Weight | 169.63 g/mol [3] |
| Appearance | Clear, colorless to yellow liquid[4][5] |
| Boiling Point | 249-250 °C |
| Density | 1.292 g/mL at 25 °C |
| Refractive Index | n20/D 1.6585 |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial to minimize risk.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All work must be conducted in a certified chemical fume hood with proper ventilation.[1][6]
-
Gather PPE: Assemble and inspect all necessary Personal Protective Equipment (PPE).
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand, vermiculite) readily available.[1][6]
2. Personal Protective Equipment (PPE):
Proper PPE is critical to prevent exposure.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][7] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves (e.g., nitrile rubber, inspect for tears before use) and a lab coat or chemical-resistant apron.[1][7] |
| Respiratory | Respirator with appropriate filter | In case of inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
3. Handling:
-
Transfer: Use only non-sparking tools and ground and bond containers when transferring the material to prevent static discharge.[6]
-
Container: Keep the container tightly closed when not in use.[1]
-
Avoidance: Avoid breathing vapors or mist and prevent contact with skin and eyes.[1]
-
Prohibition: Do not eat, drink, or smoke in the handling area.[1][6]
4. Post-Handling:
-
Decontamination: Wash hands and any exposed skin thoroughly after handling.[1][6]
-
PPE Removal: Remove and properly store or dispose of contaminated PPE.[6]
-
Work Area: Clean the work area thoroughly.
Emergency Procedures
Spill Response:
-
Evacuate the area and eliminate all ignition sources.[6]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][6]
-
Ventilate the area and wash the spill site after material pickup is complete.[6]
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Disposal Plan
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Waste Collection: Collect waste in a suitable, labeled, and tightly closed container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including absorbent materials from spills and contaminated PPE, should be treated as hazardous waste.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
